molecular formula C5H6O2 B1397288 3-Ethynyloxetan-3-ol CAS No. 1352492-38-6

3-Ethynyloxetan-3-ol

Número de catálogo: B1397288
Número CAS: 1352492-38-6
Peso molecular: 98.1 g/mol
Clave InChI: VDKFNBYHNNAJBC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Ethynyloxetan-3-ol is a useful research compound. Its molecular formula is C5H6O2 and its molecular weight is 98.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-ethynyloxetan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c1-2-5(6)3-7-4-5/h1,6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKFNBYHNNAJBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(COC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101315227
Record name 3-Ethynyl-3-oxetanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352492-38-6
Record name 3-Ethynyl-3-oxetanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352492-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethynyl-3-oxetanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethynyloxetan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Ethynyloxetan-3-ol: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rise of the Oxetane Scaffold in Medicinal Chemistry

To the dedicated researchers, scientists, and drug development professionals who relentlessly pursue the next generation of therapeutics, this guide is intended to be a comprehensive resource on a molecule of burgeoning importance: 3-Ethynyloxetan-3-ol (CAS Number: 1352492-38-6). The oxetane ring, a four-membered cyclic ether, has transcended its status as a niche curiosity to become a cornerstone of modern medicinal chemistry.[1][2] Its unique stereoelectronic properties offer a powerful tool to modulate the physicochemical characteristics of drug candidates, often leading to significant improvements in aqueous solubility, metabolic stability, and lipophilicity.[3][4][5] The strategic incorporation of an oxetane motif can act as a bioisosteric replacement for gem-dimethyl or carbonyl groups, providing a pathway to navigate complex ADME (Absorption, Distribution, Metabolism, and Excretion) challenges and unlock novel chemical space.[3][4][6] This guide delves into the specifics of this compound, a bifunctional building block that marries the advantageous properties of the oxetane core with the versatile reactivity of a terminal alkyne, opening new avenues for innovation in drug design and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's intrinsic properties is fundamental to its effective application. The table below summarizes the key physicochemical and computed spectroscopic data for this compound.

PropertyValueSource
CAS Number 1352492-38-6[7]
Molecular Formula C₅H₆O₂[7]
Molecular Weight 98.10 g/mol [7]
IUPAC Name This compound[7]
Canonical SMILES C#CC1(COC1)O[7]
InChI InChI=1S/C5H6O2/c1-2-5(6)3-7-4-5/h1,6H,3-4H2[7]
InChIKey VDKFNBYHNNAJBC-UHFFFAOYSA-N[7]
Appearance Colorless to light yellow clear liquid (predicted)[8]
Boiling Point Not available
Density Not available
LogP (calculated) -0.9[7]

Synthesis of this compound: A Proposed Methodology

Proposed Synthetic Pathway

The proposed synthesis involves the in situ generation of lithium acetylide from acetylene gas and a strong base, such as n-butyllithium, followed by the addition of this nucleophile to the carbonyl carbon of oxetan-3-one. The subsequent workup with a mild acid protonates the resulting alkoxide to yield the desired product.

Synthesis_Pathway Acetylene Acetylene Intermediate Lithium Alkoxide Intermediate Acetylene->Intermediate 1. nBuLi n-Butyllithium in THF nBuLi->Intermediate 1. Oxetanone Oxetan-3-one Oxetanone->Intermediate 2. Product This compound Intermediate->Product 3. Workup Aqueous Workup (e.g., NH4Cl) Workup->Product

Caption: Proposed synthesis of this compound via ethynylation of oxetan-3-one.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for the ethynylation of ketones.[3][5] Caution: This reaction should be performed by a qualified chemist in a well-ventilated fume hood, as it involves flammable and reactive reagents.

Materials:

  • Oxetan-3-one

  • Acetylene gas (purified)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, gas inlet tube, magnetic stirrer, and other standard glassware

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Preparation of Lithium Acetylide Solution:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, a dropping funnel, and a septum under an inert atmosphere.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Introduce a stream of purified acetylene gas into the anhydrous THF in the flask with vigorous stirring to create a saturated solution.

    • Slowly add n-butyllithium solution dropwise from the dropping funnel to the acetylene solution at -78 °C. The formation of a white precipitate (lithium acetylide) may be observed. The addition should be controlled to maintain the temperature below -70 °C.

  • Reaction with Oxetan-3-one:

    • Once the addition of n-BuLi is complete, stir the resulting lithium acetylide suspension at -78 °C for an additional 30 minutes.

    • Dissolve oxetan-3-one in a minimal amount of anhydrous THF and add it dropwise to the lithium acetylide suspension via syringe or cannula.

    • Allow the reaction mixture to stir at -78 °C for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in its bifunctional nature. The terminal alkyne serves as a versatile handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][9][10] The oxetane ring, with its inherent polarity and metabolic stability, can be incorporated into lead compounds to fine-tune their pharmacological properties.[2][3][5][6]

The Power of Click Chemistry: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an alkyne and an azide.[9] This reaction is exceptionally reliable, proceeds under mild, often aqueous conditions, and is tolerant of a wide array of functional groups, making it ideal for late-stage functionalization and the synthesis of compound libraries in drug discovery.[11][12][13]

CuAAC_Reaction Ethynyloxetanol This compound Product 1,4-Disubstituted 1,2,3-Triazole Ethynyloxetanol->Product Azide Organic Azide (R-N3) Azide->Product Catalyst Cu(I) Catalyst (e.g., CuSO4/Na Ascorbate) Catalyst->Product

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with this compound.

Experimental Protocol: CuAAC with this compound

This protocol provides a general procedure for the CuAAC reaction. The specific conditions may require optimization depending on the nature of the azide substrate.

Materials:

  • This compound

  • Organic azide of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water (deionized)

  • Appropriate solvents for workup and purification

Procedure:

  • Reaction Setup:

    • In a vial, dissolve the organic azide (1.0 eq) and this compound (1.1 eq) in a 1:1 mixture of tert-butanol and water.

    • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).

    • Prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).

  • Reaction Execution:

    • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ solution.

    • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, but may be left overnight. Monitor the progress by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 1,2,3-triazole product.

Safety and Handling

This compound is classified as having several hazards.[7] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Hazard Statements:

    • H302: Harmful if swallowed.[7]

    • H315: Causes skin irritation.[7]

    • H318: Causes serious eye damage.[7]

    • H335: May cause respiratory irritation.[7]

  • Precautionary Measures:

    • Wear protective gloves, protective clothing, eye protection, and face protection.[14][15][16][17][18]

    • Wash hands and any exposed skin thoroughly after handling.[14][15][16][17][18]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[14][15][16][17][18]

    • Use only outdoors or in a well-ventilated area.[14][15][16][17][18]

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[14][15][18]

    • If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[14][15][18]

Conclusion and Future Outlook

This compound stands at the intersection of two highly valuable motifs in modern drug discovery: the property-enhancing oxetane ring and the versatile terminal alkyne. Its accessibility through a proposed robust synthesis and the predictable, high-yielding reactivity of its alkyne functionality in click chemistry make it an invaluable tool for medicinal chemists. The ability to rapidly generate diverse libraries of oxetane-containing compounds will undoubtedly accelerate the exploration of new chemical space and the optimization of lead candidates. As the demand for drug molecules with improved physicochemical and pharmacokinetic profiles continues to grow, the strategic application of building blocks like this compound will be paramount in the successful development of the next generation of innovative medicines.

References

Spectroscopic Data for 3-Ethynyloxetan-3-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethynyloxetan-3-ol (CAS No. 1352492-38-6)[1][2]. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this versatile building block. The guide offers not only the spectral data but also insights into the experimental choices and data interpretation, reflecting a field-proven approach to structural elucidation.

Molecular Structure and Properties

This compound is a unique molecule that incorporates a strained four-membered oxetane ring and a terminal alkyne. This combination of functionalities makes it a valuable synthon in medicinal chemistry and materials science.

  • Molecular Formula: C₅H₆O₂[1][3]

  • Molecular Weight: 98.10 g/mol [1][3]

  • IUPAC Name: this compound[3]

  • CAS Number: 1352492-38-6[1][2]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the oxetane ring protons, the hydroxyl proton, and the acetylenic proton. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the anisotropy of the alkyne group.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.7d2HH-2, H-4 (ax)
~4.6d2HH-2, H-4 (eq)
~3.5s1H-OH
~2.6s1H-C≡CH

Note: The specific chemical shifts and coupling constants for the diastereotopic protons of the oxetane ring would require higher-order analysis. The hydroxyl proton signal may be broad and its chemical shift can vary with concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum is expected to show five distinct signals corresponding to the five carbon atoms in this compound.

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~83-C ≡CH
~78-C≡C H
~75C-2, C-4
~68C-3
Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum with a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Typically, 8-16 scans are sufficient to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program.

    • A relaxation delay of 2-5 seconds is recommended to ensure quantitative observation of all carbon signals, including the quaternary carbon.

    • A larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio for the less sensitive ¹³C nucleus.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

NMR_Workflow cluster_SamplePrep Sample Preparation cluster_Acquisition Data Acquisition cluster_Processing Data Processing & Analysis Dissolve Dissolve 5-10 mg in 0.5-0.7 mL deuterated solvent Transfer Transfer to 5 mm NMR tube Dissolve->Transfer Spectrometer High-Field NMR (≥400 MHz) Transfer->Spectrometer H1_Acq ¹H NMR Acquisition (1D, COSY) Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition (1D, HSQC, HMBC) Spectrometer->C13_Acq Process Fourier Transform, Phase & Baseline Correction C13_Acq->Process Calibrate Calibrate to Residual Solvent Peak Process->Calibrate Assign Assign Signals & Interpret Spectra Calibrate->Assign

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of its O-H, C-H (alkynyl and alkyl), C≡C, and C-O bonds.

Table 3: Key IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (alcohol)
~3300Strong, Sharp≡C-H stretch (alkyne)
~2950MediumC-H stretch (oxetane)
~2120WeakC≡C stretch (alkyne)
~1100StrongC-O stretch (oxetane ether)
~1050StrongC-O stretch (tertiary alcohol)
Experimental Protocol for IR Spectroscopy

A typical procedure for obtaining the IR spectrum of this compound is as follows:

  • Sample Preparation:

    • Neat (liquid film): If the sample is a liquid at room temperature, a drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (solid): If the sample is a solid, grind a small amount (1-2 mg) with anhydrous KBr (100-200 mg) and press into a thin, transparent pellet.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or pure solvent) first and subtract it from the sample spectrum.

  • Data Analysis: Identify and label the significant absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) is a common technique.

Expected Fragmentation Pattern:

The molecular ion peak (M⁺) is expected at m/z 98. Common fragmentation pathways would likely involve the loss of small, stable molecules or radicals from the parent ion.

Table 4: Expected Mass Spectrometry Fragments for this compound

m/zPutative Fragment
98[M]⁺
81[M - OH]⁺
70[M - C₂H₂]⁺
69[M - CHO]⁺
55[M - C₂H₃O]⁺
43[C₃H₃]⁺

digraph "MS_Fragmentation" {
graph [rankdir="TB", splines=true];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FCE8E6", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9, color="#EA4335"];

M [label="[C₅H₆O₂]⁺˙\nm/z = 98"]; M_minus_OH [label="[C₅H₅O]⁺\nm/z = 81"]; M_minus_C2H2 [label="[C₃H₄O₂]⁺˙\nm/z = 70"]; M_minus_CHO [label="[C₄H₅O]⁺\nm/z = 69"]; Fragment_55 [label="[C₃H₃O]⁺\nm/z = 55"]; Fragment_43 [label="[C₃H₃]⁺\nm/z = 43"];

M -> M_minus_OH [label="- OH"]; M -> M_minus_C2H2 [label="- C₂H₂"]; M -> M_minus_CHO [label="- CHO"]; M_minus_CHO -> Fragment_43 [label="- CO"]; M_minus_C2H2 -> Fragment_55 [label="- CH₃"]; }

Caption: Plausible fragmentation pathway of this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining the mass spectrum of this compound is as follows:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The combination of NMR, IR, and MS techniques allows for unambiguous confirmation of its unique structure. The detailed experimental protocols and interpretation guidelines serve as a valuable resource for scientists working with this important building block, facilitating its application in the synthesis of novel chemical entities with potential applications in drug discovery and materials science.

References

A Technical Guide to the Synthesis of 3-Ethynyloxetan-3-ol from Propargylic Alcohols for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxetane ring, a four-membered cyclic ether, has emerged as a strategically important structural motif in modern medicinal chemistry.[1][2] Its incorporation into drug candidates can significantly enhance critical physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of nearby functional groups.[1][3][4] Among the diverse array of oxetane-containing building blocks, 3-ethynyloxetan-3-ol is of particular interest due to the synthetic versatility of the terminal alkyne. This guide provides an in-depth technical overview of a robust and widely adopted synthetic strategy for this compound, commencing from readily available propargylic alcohols. We will explore the mechanistic underpinnings of the key intramolecular cyclization, provide a detailed experimental protocol, and discuss the critical parameters for successful synthesis, tailored for researchers and professionals in drug development.

The Strategic Value of Oxetanes in Medicinal Chemistry

The utility of the oxetane scaffold is validated by its presence in numerous FDA-approved drugs and clinical candidates.[1] Its value stems from its unique ability to act as a versatile bioisostere, replacing common functionalities to overcome pharmacokinetic challenges.[1][5]

  • Replacement for gem-Dimethyl and Carbonyl Groups: An oxetane can serve as a hydrophilic surrogate for a gem-dimethyl group, occupying a similar steric volume but introducing polarity.[1][5] This substitution can disrupt unfavorable lipophilic interactions and block metabolically labile C-H bonds.[5] Similarly, it can replace a carbonyl group, mimicking its hydrogen bonding capabilities while being stable to enzymatic degradation and epimerization.[2][4]

  • Enhancement of Aqueous Solubility: The replacement of a non-polar group with a polar oxetane ring can dramatically increase aqueous solubility, a critical factor for improving oral bioavailability.[1][4][6]

  • Modulation of Physicochemical Properties:

    • Lipophilicity (LogD): Oxetane-containing molecules are typically less lipophilic than their gem-dimethyl counterparts, which can reduce off-target toxicity.[1][4]

    • Metabolic Stability: The oxetane ring is generally robust and can improve a compound's metabolic profile.[2][4]

    • Basicity (pKa): The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the basicity of adjacent amines, a useful tactic for mitigating issues like hERG channel inhibition.[1]

Synthetic Strategy: Intramolecular Williamson Etherification

The most common and reliable approach for constructing the oxetane ring is through an intramolecular Williamson etherification.[2][7] This method involves a base-mediated nucleophilic substitution, where an alcohol functionality attacks an aliphatic carbon at the γ-position bearing a suitable leaving group.

The synthesis of this compound begins with a suitable propargylic alcohol precursor, which is elaborated into a 1,3-diol derivative. One of the primary hydroxyl groups is then converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent treatment with a strong, non-nucleophilic base promotes deprotonation of the remaining tertiary alcohol, initiating an intramolecular SN2 cyclization to form the strained four-membered ring.

Overall Synthetic Workflow

The following diagram illustrates the high-level, multi-step workflow for the synthesis.

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_end Final Product Propargyl_Alcohol Propargyl Alcohol Alkynylation Step 1: Alkynylation (Grignard Reaction) Propargyl_Alcohol->Alkynylation Epichlorohydrin Epichlorohydrin Epichlorohydrin->Alkynylation Diol_Formation Step 2: Diol Formation (Epoxide Opening) Alkynylation->Diol_Formation Forms 1-chloro-3-(prop-2-yn-1-yloxy)propan-2-ol Monotosylation Step 3: Selective Monotosylation Diol_Formation->Monotosylation Forms key 1,3-diol precursor Cyclization Step 4: Base-Mediated Intramolecular Cyclization Monotosylation->Cyclization Activates primary alcohol Final_Product This compound Cyclization->Final_Product

Caption: High-level workflow for the synthesis of this compound.

Mechanistic Insights: The Cyclization Step

The key ring-forming step is an intramolecular SN2 reaction. Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential side reactions.

  • Deprotonation: A strong base, typically sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), deprotonates the more acidic tertiary hydroxyl group, forming a nucleophilic alkoxide.[7]

  • Intramolecular SN2 Attack: The resulting alkoxide attacks the primary carbon bearing the tosylate leaving group. This backside attack proceeds with inversion of stereochemistry at the primary center.

  • Ring Formation: The displacement of the tosylate group closes the four-membered ring, yielding the desired 3-substituted oxetane.

A potential side reaction is the Grob fragmentation, especially if the substrate geometry is unfavorable for cyclization.[2] However, for precursors of 3-substituted oxetan-3-ols, the intramolecular Williamson etherification is generally efficient.[7]

Reaction Mechanism of Intramolecular Cyclization

Caption: Mechanism of the base-mediated intramolecular cyclization.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from established methodologies.[8] Researchers should always perform their own risk assessment before conducting any experiment.

Step A: Synthesis of 1-(3-chloro-2-hydroxypropoxy)prop-2-yne
  • Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add propargyl alcohol (1.0 eq) and a catalytic amount of a Lewis acid (e.g., anhydrous FeCl₃, ~0.05 mol%).

  • Addition: Cool the flask in an ice bath. Add epichlorohydrin (1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Step B: Synthesis of 3-(prop-2-yn-1-yloxy)propane-1,2-diol
  • Hydrolysis: Dissolve the crude product from Step A in a mixture of acetone and water (e.g., 4:1 v/v). Add sodium bicarbonate (3.0 eq) and heat the mixture to reflux for 6-8 hours.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetone. Extract the aqueous residue with ethyl acetate. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to give the diol.

Step C: Selective Monotosylation
  • Setup: Dissolve the diol from Step B (1.0 eq) in anhydrous pyridine at 0 °C.

  • Tosylation: Add p-toluenesulfonyl chloride (TsCl) (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.[8]

  • Reaction: Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC until the starting diol is consumed.

  • Workup: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the combined organic layers with cold 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the monotosylated intermediate.

Step D: Intramolecular Cyclization to this compound
  • Setup: Dissolve the purified tosylate from Step C (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an inert atmosphere (N₂ or Ar).

  • Cyclization: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Be cautious of hydrogen gas evolution.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC for the disappearance of the starting material.

  • Quenching & Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure this compound.

Table 1: Summary of Reagents and Conditions
StepKey ReagentsEquivalents (Typical)SolventTemperatureTypical Yield
A Propargyl alcohol, Epichlorohydrin, FeCl₃1.0, 1.1, 0.0005Neat0 °C to RT>90% (crude)
B Product from A, NaHCO₃1.0, 3.0Acetone/H₂OReflux80-90%
C Diol from B, TsCl, Pyridine1.0, 1.05, xsPyridine0 °C60-75%
D Tosylate from C, NaH1.0, 1.5THF0 °C to RT70-85%

Characterization

The identity and purity of the final product, this compound, must be confirmed through standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the oxetane ring protons (typically appearing as triplets or doublets of doublets in the 4.5-5.0 ppm region), the terminal alkyne proton (a singlet or triplet around 2.5 ppm), and the hydroxyl proton.

  • ¹³C NMR: Look for signals corresponding to the quaternary carbon of the oxetane ring (~80 ppm), the CH₂ carbons of the oxetane (~75 ppm), and the two sp-hybridized carbons of the alkyne (~70-85 ppm).

  • Mass Spectrometry (MS): Confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Identify key functional groups, including the O-H stretch (~3400 cm⁻¹), the terminal alkyne C-H stretch (~3300 cm⁻¹), and the C≡C stretch (~2100 cm⁻¹).

Conclusion

The synthesis of this compound via the intramolecular cyclization of a propargylic diol derivative is a reliable and scalable method for accessing this valuable building block. The strategy leverages the robust Williamson etherification and allows for the construction of the strained oxetane ring in good yields. By providing enhanced physicochemical properties, the oxetane motif, and specifically functionalizable derivatives like this compound, represents a powerful tool in the modern medicinal chemist's arsenal for the design of next-generation therapeutics.[5][9]

References

A Technical Guide to the Physicochemical Characterization of 3-Ethynyloxetan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Ethynyloxetan-3-ol is an emerging building block in medicinal chemistry, prized for its unique three-dimensional structure conferred by the strained oxetane ring. This four-membered heterocycle can significantly improve the physicochemical and pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1] A thorough understanding of its fundamental physical properties, including melting and boiling points, is a critical prerequisite for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, alongside authoritative, field-proven protocols for their experimental determination.

Introduction to this compound: A Scaffold of Interest

The oxetane motif has garnered significant attention in drug discovery as a bioisostere for commonly used groups like gem-dimethyl and carbonyl functionalities. Its introduction into a molecular scaffold can lead to profound improvements in drug-like properties.[1] Specifically, the strained four-membered ring imparts a distinct conformational rigidity and polarity, which can enhance binding to target proteins and reduce lipophilicity. This compound combines this valuable heterocyclic core with a reactive ethynyl group, providing a versatile handle for further chemical modification via reactions such as click chemistry, Sonogashira coupling, or nucleophilic addition.

Given its potential, the precise characterization of its physical state—whether it is a solid or liquid at ambient temperature—and its phase transition temperatures are paramount for any laboratory or scale-up application.

Physical Properties: Bridging Predictive Data and Experimental Reality

As a relatively novel compound, experimentally determined physical properties for this compound are not widely reported in publicly accessible literature. In such cases, the scientific community often relies on high-quality computational predictions to guide initial experimental design. These predictions are derived from quantitative structure-property relationship (QSPR) models and other computational chemistry methods.[2][3][4]

Summary of Physicochemical Data

The following table summarizes the computed properties for this compound, primarily sourced from the PubChem database.[5][6] It is crucial for researchers to treat these values as estimates and to pursue experimental verification.

PropertyPredicted ValueData SourceSignificance in Drug Development
Molecular Formula C₅H₆O₂PubChemFoundational for all stoichiometric calculations.
Molecular Weight 98.10 g/mol PubChem[5]Impacts diffusion rates and molar concentration calculations.
Melting Point Not available-Influences solubility, dissolution rate, and solid-state stability (polymorphism).
Boiling Point Not available-Dictates purification methods (distillation) and compound volatility.
XLogP3-AA (LogP) -0.9PubChem[5]A measure of lipophilicity; critical for predicting absorption and distribution.
Topological Polar Surface Area (TPSA) 29.5 ŲPubChem[5]Relates to hydrogen bonding potential and permeability across biological membranes.

Expert Insight: The negative LogP value suggests that this compound is a highly polar molecule, predicting good aqueous solubility. This is a desirable trait in drug development for improving bioavailability. The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (ether oxygen) contributes to its polarity.

Authoritative Protocols for Experimental Determination

The absence of published experimental data necessitates robust in-house determination. The following protocols are designed to be self-validating systems for generating reliable melting and boiling point data for novel compounds like this compound.

Protocol for Melting Point Determination

This protocol assumes the compound is a solid at room temperature and utilizes a modern digital melting point apparatus for high accuracy.

Causality: The melting point is the temperature at which a substance's solid and liquid phases are in equilibrium.[7] For a pure crystalline solid, this transition occurs over a very narrow temperature range (typically <1°C). Impurities depress and broaden this range, making it a sensitive indicator of purity.

Methodology:

  • Sample Preparation:

    • Ensure the sample is completely dry and free of solvent.

    • Place a small amount of the crystalline solid onto a clean, dry watch glass.

    • Finely crush the solid into a powder using a spatula.

  • Capillary Tube Loading:

    • Tap the open end of a capillary melting point tube into the powdered sample until a small amount (1-2 mm in height) enters the tube.

    • Compact the sample into the sealed bottom of the tube by tapping the tube on a hard surface or by dropping it down a long glass tube.[7] A densely packed sample ensures uniform heat transfer.

  • Apparatus Setup & Calibration:

    • Before running the unknown, verify the apparatus's thermometer calibration using certified standards with known melting points (e.g., benzophenone, 48-50°C; caffeine, 235-238°C). This step is critical for data trustworthiness.

  • Measurement:

    • Insert the loaded capillary tube into the heating block of the digital melting point apparatus.

    • Set a rapid heating ramp (e.g., 10-15°C/min) to approximate the melting point.

    • Observe the sample and note the temperature at which it begins to melt.

    • Allow the apparatus to cool. For the accurate measurement, set the starting temperature to ~10°C below the approximate melting point.

    • Set a slow heating ramp rate (1-2°C/min) to ensure thermal equilibrium between the sample, heating block, and thermometer.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (clear point). The melting point is reported as this range.

Workflow Diagram: Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement Dry Dry Sample Crush Crush to Powder Dry->Crush Load Load Capillary Crush->Load Compact Compact Sample Load->Compact Calibrate Calibrate Apparatus Compact->Calibrate Approx Approximate MP (Fast Ramp) Calibrate->Approx Accurate Accurate MP (Slow Ramp) Approx->Accurate Record Record T_onset to T_clear Accurate->Record Result Melting Point Range Record->Result

Caption: Workflow for accurate melting point determination.

Protocol for Boiling Point Determination (Micro-Scale)

If this compound is a liquid, its boiling point can be determined at the micro-scale, conserving valuable material.

Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. For high-boiling or potentially thermally sensitive compounds, determination under reduced pressure is often necessary to prevent decomposition. The boiling point of a related compound, 3-Ethyl-3-oxetanemethanol, is reported at 96 °C at a reduced pressure of 4 mmHg, suggesting that substituted oxetanols may have relatively high boiling points.[8]

Methodology:

  • Apparatus Setup:

    • Place 0.5-1.0 mL of the liquid sample into a small test tube or vial.

    • Insert a thermometer or thermocouple so that the bulb is just above the liquid surface to measure the vapor temperature accurately.

    • Add a small, inert boiling chip (e.g., silicon carbide) to ensure smooth boiling and prevent bumping.

    • Fashion a cold finger condenser or use a micro-distillation apparatus to condense the vapor.

  • Heating and Observation:

    • Gently heat the sample using a sand bath or heating block for uniform temperature control.

    • Observe the sample and the thermometer. The temperature will rise and then stabilize as the liquid begins to boil and a ring of refluxing condensate becomes visible on the walls of the tube.

  • Measurement:

    • The boiling point is the stable temperature recorded on the thermometer while the liquid is actively boiling and refluxing.

    • Record the ambient atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent. If performing a vacuum distillation, record the pressure from the manometer.

  • Correction (if necessary):

    • If the determination is not performed at standard pressure (760 mmHg), the observed boiling point can be corrected to the normal boiling point using a nomograph or the Clausius-Clapeyron relation for a more accurate comparison.

Workflow Diagram: Micro-Boiling Point Determination

BoilingPointWorkflow A Add Sample & Boiling Chip to Vial B Position Thermometer in Vapor Zone A->B C Heat Sample Gently B->C D Observe for Stable Reflux C->D E Record Stable Vapor Temperature D->E F Record Ambient Pressure D->F G Correct to Normal Boiling Point (if needed) E->G F->G Result Final Boiling Point G->Result

References

A Technical Guide to the Stability and Storage of 3-Ethynyloxetan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Ethynyloxetan-3-ol in Modern Drug Discovery

The oxetane ring has emerged as a privileged motif in medicinal chemistry, prized for its ability to act as a polar, metabolically stable bioisostere for frequently used groups like gem-dimethyl and carbonyls.[1][2] Its incorporation can profoundly enhance critical physicochemical properties, including aqueous solubility, lipophilicity, and metabolic stability, while also imparting a defined three-dimensional geometry.[2][3][4] this compound represents a particularly valuable building block, offering the dual functionality of the versatile terminal alkyne—a gateway to click chemistry and a vast array of coupling reactions—and the property-enhancing oxetane core.

However, the very features that make this molecule attractive also present unique stability challenges. The inherent ring strain of the four-membered ether and the reactivity of the ethynyl group demand a nuanced understanding and rigorous control of its storage and handling conditions. This guide provides an in-depth analysis of the factors governing the stability of this compound and offers field-proven protocols to ensure its integrity from receipt to reaction, empowering researchers to leverage its full synthetic potential with confidence.

Molecular Profile and Inherent Reactivity

To appreciate the stability considerations for this compound, one must first understand its structural and electronic properties. The molecule contains two key functionalities that dictate its reactivity profile: the strained oxetane ring and the terminal alkyne.

  • Oxetane Ring Strain: The four-membered oxetane ring possesses significant ring strain (approximately 25.5 kcal/mol), which is comparable to that of an epoxide.[1] This strain renders the ring susceptible to cleavage by both nucleophiles and electrophiles, particularly under acidic conditions.[4][5]

  • Terminal Alkyne: The terminal alkyne is a highly versatile functional group. The acidity of the terminal proton allows for deprotonation and subsequent reactions, while the triple bond is reactive towards a wide range of transformations, including metal-catalyzed coupling and cycloaddition reactions. This reactivity also means it can be susceptible to undesired side reactions, such as oxidative coupling or polymerization, if not handled correctly.

Caption: Chemical structure and key properties of this compound.[6]

Critical Factors Influencing Stability

The long-term viability of this compound is contingent on mitigating four primary environmental factors: pH, temperature, light, and oxygen.

Hydrolytic Stability and pH

This is arguably the most critical factor for oxetane-containing compounds. The stability of the oxetane ring is highly dependent on pH.

  • Acidic Conditions (pH < 6): this compound is susceptible to rapid, acid-catalyzed ring-opening. Protonation of the ether oxygen activates the ring towards nucleophilic attack, even by weak nucleophiles like water. This irreversible degradation pathway results in the formation of 2-ethynylpropane-1,3-diol, compromising the integrity of the starting material. The use of strong acids, and even mild or Lewis acids, should be approached with caution.[4][5]

  • Neutral to Basic Conditions (pH 7-10): The oxetane ring is significantly more stable under neutral and basic conditions. Hydrolysis under these conditions is generally slow to negligible.

start This compound protonation Protonation of Oxetane Oxygen start->protonation H⁺ (Acid Catalyst) intermediate Activated Oxonium Intermediate protonation->intermediate attack Nucleophilic Attack by Water (H₂O) intermediate->attack product Degradation Product: 2-Ethynylpropane-1,3-diol attack->product

Caption: Proposed acid-catalyzed hydrolytic degradation pathway.

Thermal Stability

Elevated temperatures can promote undesirable reactions.

  • Polymerization: Terminal alkynes, especially in concentrated form or in the presence of trace metal impurities, can undergo polymerization or oligomerization upon heating.

Therefore, exposure to high temperatures during storage or handling should be strictly avoided.

Photostability

Many complex organic molecules exhibit sensitivity to light, particularly in the UV spectrum. Energy absorption can lead to the formation of radical species, initiating unpredictable degradation pathways. While specific photostability studies on this compound are not publicly available, standard laboratory practice dictates that such compounds should be protected from light to prevent photochemical degradation. Confirmatory photostability testing should follow established guidelines, such as ICH Q1B.[7]

Oxidative Stability

The presence of atmospheric oxygen, especially in combination with light or trace metals, can pose a risk. The terminal alkyne moiety is susceptible to oxidative coupling (e.g., Glaser coupling) to form diacetylene byproducts. To prevent this and other potential oxidative degradation pathways, storage under an inert atmosphere is highly recommended.[8]

Recommended Storage and Handling Protocols

Based on the chemical principles outlined above, the following protocols are recommended to ensure the long-term stability and purity of this compound.

Storage Conditions

A multi-faceted approach to storage is essential, addressing temperature, atmosphere, and light exposure.

ParameterRecommendationRationale
Temperature Long-Term: ≤ -20°C (Frozen)Short-Term: 2-8°C (Refrigerated)Minimizes thermal degradation, polymerization, and slows kinetic rates of all potential degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)[8]Prevents oxidative degradation, particularly oxidative coupling of the alkyne.
Container Tightly-sealed, amber glass vial with a PTFE-lined cap.Amber glass protects from light. A tight seal with a chemically inert liner prevents moisture ingress and contamination.
Moisture Store in a dry environment. Use of a desiccator is advised.Prevents potential hydrolysis, especially if acidic contaminants are present.
Safe Handling Procedures

Proper handling is crucial to maintain compound integrity and ensure user safety.

  • Work Environment: Always handle this compound in a well-ventilated area or a chemical fume hood.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[8][10][11]

  • Dispensing: For long-term storage, consider aliquoting the material into smaller, single-use vials under an inert atmosphere. This avoids repeated freeze-thaw cycles and minimizes exposure of the bulk material to the atmosphere.

  • Chemical Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Cleaning Spills: Absorb spills with an inert material and dispose of it as chemical waste in accordance with local regulations.[8]

Experimental Workflow for Stability Assessment (Forced Degradation)

To build a comprehensive stability profile and identify potential degradants, a forced degradation study is the industry-standard approach. This protocol serves as a self-validating system to confirm the stability of a given batch under defined stress conditions.

cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_output 4. Data Interpretation prep Prepare stock solution of This compound in Acetonitrile acid Acidic (0.1 M HCl, 60°C) prep->acid Aliquot & Expose base Basic (0.1 M NaOH, 60°C) prep->base Aliquot & Expose oxid Oxidative (3% H₂O₂, RT) prep->oxid Aliquot & Expose therm Thermal (80°C) prep->therm Aliquot & Expose photo Photolytic (ICH Q1B) prep->photo Aliquot & Expose quench Quench reaction (if needed) and dilute acid->quench At t=0, 1, 2, 4, 8, 24h base->quench At t=0, 1, 2, 4, 8, 24h oxid->quench At t=0, 1, 2, 4, 8, 24h therm->quench At t=0, 1, 2, 4, 8, 24h photo->quench At t=0, 1, 2, 4, 8, 24h hplc Analyze via stability-indicating HPLC-UV/MS method quench->hplc kinetics Determine Degradation Kinetics hplc->kinetics id Identify & Characterize Degradants hplc->id

Caption: Experimental workflow for a forced degradation stability study.

Step-by-Step Methodology
  • Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in acetonitrile. Acetonitrile is often preferred over methanol for stability studies as methanol can be reactive with certain functional groups.[12]

  • Application of Stress:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.

    • Thermal Stress: Incubate the stock solution (and a solid sample in parallel) at 80°C.

    • Photostability: Expose the solution in a photostable, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[7] A dark control should be run in parallel.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Quench the reactions as needed (e.g., neutralize acid/base samples).

    • Analyze all samples, including a non-stressed control, by a validated, stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection.

    • Calculate the percentage of degradation and identify the mass of any major degradation products.

Conclusion

This compound is a potent synthetic tool, but its bifunctional nature—a strained ether and a reactive alkyne—necessitates a rigorous and informed approach to its storage and handling. The primary threats to its stability are acidic conditions, which cause rapid hydrolytic ring-opening, and exposure to heat, light, and oxygen. By adhering to the recommended protocols of storing the compound under an inert atmosphere at low temperatures (≤ -20°C for long-term storage) and protecting it from light, researchers can ensure its purity and reactivity. Implementing forced degradation studies can further validate batch stability and provide critical insights into potential degradation pathways, ultimately safeguarding the integrity of experimental outcomes in drug discovery and development.

References

The Oxetane Ring: A Modern Bioisostere for Optimizing Drug-Like Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary: The Rise of a Strained Ring in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of molecules with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a central challenge. Historically viewed as a synthetic curiosity, the oxetane ring—a four-membered cyclic ether—has emerged as a powerful and versatile tool for drug designers.[1][2][3] Its unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure allows for the strategic modulation of a drug candidate's physicochemical profile.[1][4] This guide provides a comprehensive overview of the oxetane ring's role as a bioisostere, grounded in mechanistic principles and supported by experimental data, to empower researchers to leverage its full potential in drug discovery campaigns. We will explore its application as a surrogate for common functional groups, its profound impact on key drug-like properties, and the practical methodologies for its synthesis and evaluation.

The Physicochemical Foundation of the Oxetane Advantage

The utility of the oxetane motif stems from its inherent and unique structural and electronic properties. Unlike its more flexible five- and six-membered counterparts, the four-membered ring is conformationally constrained and relatively planar.[5] This rigidity can be advantageous for locking in a bioactive conformation.[6] Furthermore, the electronegative oxygen atom imparts several key characteristics:

  • High Polarity: The oxygen atom introduces a significant dipole moment, making the oxetane a polar motif. This polarity is a primary driver for its ability to improve aqueous solubility.[4][7]

  • Inductive Electron Withdrawal: The oxygen atom exerts a strong electron-withdrawing effect that propagates through its sigma bonds. This has a profound and predictable impact on the basicity of adjacent functional groups, a feature that can be exploited to mitigate toxicity or improve permeability.[1][4]

  • Hydrogen Bond Acceptor: The lone pairs on the oxygen atom allow the oxetane ring to act as a hydrogen bond acceptor, potentially engaging in crucial interactions within a protein binding pocket.[5][6]

  • Metabolic Robustness: The ring is generally stable and can be used to block sites of metabolic oxidation, particularly those mediated by cytochrome P450 (CYP450) enzymes.[1][8]

Oxetane as a Bioisostere: Strategic Molecular Replacement

A primary application of the oxetane ring is as a bioisostere, where it replaces another functional group to improve a molecule's properties while maintaining or enhancing its biological activity.[1] Pioneering studies by Carreira and collaborators were instrumental in establishing oxetanes as valuable bioisosteres for two key motifs: the gem-dimethyl group and the carbonyl group.[2][4]

Surrogate for the gem-Dimethyl Group

The replacement of a gem-dimethyl group with a 3,3-disubstituted oxetane is a cornerstone strategy in modern medicinal chemistry.[4][9] The rationale is compelling: the oxetane occupies a similar steric volume but introduces polarity where there was once a lipophilic moiety.[1][5][10] This swap can simultaneously address multiple liabilities.

  • Causality: Metabolically vulnerable C-H bonds in a gem-dimethyl group are common sites of oxidation. Replacing this group with the more robust oxetane ring can block this metabolic pathway.[11] Concurrently, the introduction of polarity disrupts unfavorable lipophilic interactions and drastically improves aqueous solubility without a significant increase in molecular weight.[4][7][11]

G cluster_0 Impact on Properties A gem-Dimethyl Group (Lipophilic, Metabolically Liable) B Oxetane Ring (Polar, Metabolically Stable) A->B Bioisosteric Replacement (Similar Steric Volume) Sol ↑ Aqueous Solubility B->Sol Met ↑ Metabolic Stability B->Met LogD ↓ Lipophilicity (LogD) B->LogD

Caption: Bioisosteric replacement of a gem-dimethyl group with an oxetane ring.

Table 1: Physicochemical Property Comparison of Matched Pairs (Oxetane vs. gem-Dimethyl)

Parent Scaffold R Group Property gem-Dimethyl Value Oxetane Value Fold Change/Difference Reference
Lipophilic Chain -CH(CH₃)₂ Aq. Solubility Low (μM) High (μM) >4000x Increase [11]
ALDH1A Inhibitor Pyrazolopyrimidinone Aq. Solubility 1.8 μM 11.2 μM 6.2x Increase [5]
Generic Scaffold -C(CH₃)₂- cLogP 3.5 2.5 -1.0 [1]

| RSV Inhibitor | Ethylamine | Vss (L/kg) | High | Low | Reduction |[5] |

Surrogate for the Carbonyl Group

The oxetane ring serves as a non-classical bioisostere for the carbonyl group found in ketones, amides, and esters.[4][12][13] It maintains comparable hydrogen-bonding ability, dipole moment, and lone pair orientation, but introduces greater three-dimensionality and is typically more resistant to metabolic reduction or hydrolysis.[4][10]

  • Causality: Carbonyl groups, particularly in ketones, can be susceptible to metabolic reduction by carbonyl reductases. Replacing the C=O with an oxetane ring eliminates this metabolic hotspot.[10] This substitution also increases the fraction of sp³-hybridized atoms (Fsp³), a property often associated with improved clinical success rates due to higher target selectivity and better physicochemical properties.[4]

Table 2: Physicochemical Property Comparison of Matched Pairs (Oxetane vs. Carbonyl)

Parent Scaffold Bioisosteric Pair Property Carbonyl Value Oxetane Value Observation Reference
Spiro-piperidine Ketone vs. Oxetane Solubility (pH 9.9) 1300 μM 540 μM Decrease [7][13]
Spiro-piperidine Ketone vs. Oxetane LogD (pH 7.4) 0.8 1.5 Increase [7][13]
Spiro-piperidine Ketone vs. Oxetane CLint (h) (min⁻¹) 0.20 0.05 4x Stability Increase [7][13]

| Generic Amide | Benzamide vs. Amino-oxetane | Aq. Solubility | Low | High | Improvement |[1] |

Quantifiable Impact on ADME Properties

The introduction of an oxetane ring can profoundly and predictably alter a molecule's ADME profile.[1]

  • Aqueous Solubility: As highlighted previously, replacing lipophilic groups like gem-dimethyl with an oxetane can lead to dramatic increases in aqueous solubility, with improvements ranging from 4-fold to over 4000-fold depending on the molecular context.[1][11][14] This is a critical advantage for improving the potential for oral bioavailability.

  • Metabolic Stability: The oxetane ring is generally robust and can shield metabolically vulnerable sites from CYP450-mediated oxidation.[8] In some cases, its incorporation can redirect metabolism away from CYP450 pathways towards hydrolysis by microsomal epoxide hydrolase (mEH), which can reduce the risk of drug-drug interactions.[14]

  • Lipophilicity (LogD): Oxetane-containing molecules are typically less lipophilic than their carbocyclic or gem-dimethyl counterparts.[1] This reduction in LogD is often beneficial for reducing off-target toxicities, such as hERG channel inhibition, and improving the overall drug-like properties of a compound.[7]

  • Basicity (pKa) Modulation: The strong inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly reduce the basicity of adjacent amines. An oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units.[1][4] This is a powerful and predictable tactic to mitigate issues associated with high basicity, such as poor cell permeability or hERG liability, as demonstrated in the optimization of GDC-0349.[2]

Caption: The powerful pKa-modulating effect of an alpha-oxetane substituent.

Case Studies: Oxetane Rings in Clinical Candidates

The value of the oxetane motif is validated by its presence in numerous compounds that have advanced into clinical trials.[4]

  • Fenebrutinib (GDC-0349): Developed by Genentech for multiple sclerosis, this Bruton's tyrosine kinase (BTK) inhibitor is a prime example of using an oxetane to solve multiple problems. An earlier lead suffered from high cardiac toxicity (hERG inhibition) due to the high basicity of a tertiary amine (pKa = 7.6). Introducing an N-oxetane substituent reduced the pKa to 5.0, which abrogated the hERG liability (IC₅₀ > 100 μM) and also reduced plasma clearance.[2]

  • Ziresovir: An inhibitor of the respiratory syncytial virus (RSV) F protein, Ziresovir incorporates an oxetane that serves as a conformational and basicity control element.[4] In structure-activity relationship (SAR) studies, the oxetane-containing linker proved superior to gem-dimethyl, cyclopropyl, and cyclobutyl linkers in terms of potency and therapeutic index.[2][4]

  • Lanraplenib: In this spleen tyrosine kinase (SYK) inhibitor, a piperazine-oxetane motif was used as a more metabolically stable isostere of morpholine.[2][4] The oxetane also helped reduce the basicity of the piperazine nitrogen, improving selectivity and permeability.[2][4]

Experimental Protocols & Synthetic Strategies

To facilitate the exploration of oxetanes, reliable synthetic and analytical methods are essential.

Protocol: Synthesis of a 3-Substituted Oxetane Building Block

This protocol describes a common method for synthesizing oxetanes via intramolecular Williamson ether synthesis from a 1,3-diol derivative.

Objective: To synthesize a 3-substituted oxetane from the corresponding 1,3-diol.

Methodology:

  • Mono-protection/activation: Selectively activate one of the hydroxyl groups of a 2-substituted-1,3-propanediol. Tosylation is a common method.

    • a. Dissolve the 2-substituted-1,3-propanediol (1.0 eq) in anhydrous pyridine or dichloromethane at 0 °C under a nitrogen atmosphere.

    • b. Add p-toluenesulfonyl chloride (TsCl) (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

    • c. Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

    • d. Monitor the reaction by TLC. Upon completion, quench with water and extract the product with ethyl acetate. The organic layers are washed with 1M HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄ and concentrated in vacuo. The crude mono-tosylate is often used directly in the next step.

  • Intramolecular Cyclization:

    • a. In a separate flame-dried flask under nitrogen, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF).[1]

    • b. Cool the suspension to 0 °C.

    • c. Dissolve the crude mono-tosylate from step 1 in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension.[1]

    • d. After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC indicates the completion of the reaction.[1]

    • e. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.[1]

    • f. Add water and extract the product with ethyl acetate (3x).

    • g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • h. Purify the crude product by flash column chromatography on silica gel to yield the desired oxetane.

Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the intrinsic clearance (CLint) of an oxetane-containing compound and its analogue in human liver microsomes (HLM).

G cluster_0 Experimental Workflow A 1. Prepare Incubation Mix (Compound, HLM, Buffer) B 2. Pre-warm to 37°C A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Aliquot & Quench (at t = 0, 5, 15, 30, 60 min) C->D E 5. Centrifuge & Collect Supernatant D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis (Calculate CLint) F->G

Caption: Workflow for an in vitro microsomal metabolic stability assay.

Methodology:

  • Reagent Preparation:

    • Test Compound Stock: 10 mM in DMSO.

    • HLM Stock: 20 mg/mL (commercially available).

    • Phosphate Buffer: 100 mM, pH 7.4.

    • NADPH Regenerating System (or NADPH stock): Prepare according to manufacturer's instructions.

    • Quenching Solution: Acetonitrile with an internal standard.

  • Incubation:

    • a. In a microcentrifuge tube, combine phosphate buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 μM). The final DMSO concentration should be ≤ 0.1%.

    • b. Pre-incubate the mixture at 37 °C for 5 minutes.

    • c. Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

    • d. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 μL) and add it to a tube containing the quenching solution (e.g., 150 μL).

  • Sample Processing & Analysis:

    • a. Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • b. Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

    • c. Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • a. Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • b. Determine the slope of the linear regression, which equals the elimination rate constant, k (min⁻¹).

    • c. Calculate the half-life (t½) = 0.693 / k.

    • d. Calculate the intrinsic clearance (CLint) using the formula: CLint (μL/min/mg) = (0.693 / t½) / (mg/mL of microsomal protein)

Challenges and Future Directions

Despite its numerous advantages, the use of the oxetane ring is not without challenges. The ring can be susceptible to opening under harsh acidic conditions, which can limit its utility in certain synthetic routes or formulation strategies.[15] While many simple oxetane building blocks are commercially available, the synthesis of more complex or uniquely substituted oxetanes can be challenging and may require late-stage installation.[2][4] As the motif becomes more prevalent, there is a growing need for robust, scalable synthetic methods to support process chemistry and large-scale manufacturing.[4]

Conclusion

The oxetane ring has transitioned from an academic curiosity to a validated and valuable motif in the medicinal chemist's toolbox.[4] Its ability to serve as a hydrophilic and metabolically robust bioisostere for gem-dimethyl and carbonyl groups provides a powerful strategy for optimizing drug candidates. By predictably modulating key physicochemical properties—including aqueous solubility, metabolic stability, lipophilicity, and basicity—the oxetane ring offers a rational approach to overcoming common challenges in drug discovery. As synthetic methodologies continue to evolve and our understanding of its application deepens, the oxetane ring is poised to play an increasingly important role in the development of the next generation of therapeutics.

References

The Convergence of Strain and Reactivity: 3-Ethynyloxetan-3-ol as a Modern Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry and materials science, the demand for novel molecular scaffolds that offer both functional versatility and precise control over physicochemical properties is insatiable. 3-Ethynyloxetan-3-ol emerges as a compelling building block, uniquely positioned at the intersection of two highly valued chemical motifs: the strained oxetane ring and the functionally versatile terminal alkyne. This guide provides a comprehensive technical overview of the synthesis, key reactions, and strategic applications of this compound, presenting it as a powerful tool for the construction of complex molecules, from bioactive compounds to advanced polymers. We will explore its role in cornerstone reactions such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the synthesis of intricate spirocyclic systems, and as a monomer in ring-opening polymerizations, offering field-proven insights into its strategic deployment in contemporary organic synthesis.

Introduction: A Union of Favorable Properties

The strategic value of this compound lies in the synergistic combination of its two core components.

The Oxetane Moiety: The four-membered oxetane ring is far more than a simple cyclic ether. Its significant ring strain (~25.5 kcal/mol) and the pronounced Lewis basicity of its oxygen atom make it a potent hydrogen-bond acceptor.[1][2] In drug discovery, the oxetane unit is increasingly employed as a bioisosteric replacement for gem-dimethyl and carbonyl groups.[3][4] This substitution can profoundly and beneficially alter a molecule's properties by:

  • Improving Aqueous Solubility: The polarity of the oxetane ring often enhances solubility.[3][5]

  • Enhancing Metabolic Stability: The ring is generally robust to metabolic degradation compared to more labile groups.[2]

  • Modulating Lipophilicity: It provides a means to escape "flatland" and increase three-dimensionality (sp³ character) while often lowering lipophilicity.[2][4]

The Ethynyl Moiety: The terminal alkyne is a cornerstone of modern synthetic chemistry, prized for its linear geometry and diverse reactivity. Its most prominent role is in "click chemistry," a concept introduced by K. Barry Sharpless that describes reactions with high yields, stereospecificity, and broad functional group tolerance.[6][7] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form stable 1,2,3-triazole rings is the archetypal click reaction, providing a robust method for molecular ligation.[8][9]

This compound thus presents a non-chiral, bifunctional scaffold that allows chemists to introduce the advantageous oxetane motif while retaining a powerful chemical handle—the alkyne—for subsequent, high-efficiency transformations.

Synthesis of this compound

The most direct and logical synthetic route to this compound begins with the commercially available or readily synthesized precursor, oxetan-3-one.[10][11][12] The synthesis is a classic nucleophilic addition to a ketone, a fundamental and reliable transformation in organic chemistry.

The key step is the ethynylation of oxetan-3-one . This is typically achieved by treating oxetan-3-one with an acetylide nucleophile, such as ethynylmagnesium bromide or lithium acetylide, in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures to control reactivity.

Synthesis Oxetanone react1 Oxetanone->react1 1. Grignard Ethynylmagnesium bromide (in THF) Grignard->react1 Product Workup Aqueous Workup react2 Workup->react2 react1->react2 2. react2->Product CuAAC cluster_0 CuAAC Reaction Alkyne This compound Product 1,4-Disubstituted Triazole Alkyne->Product Azide R-N₃ (Azide-bearing molecule) Azide->Product Catalyst Cu(I) Catalyst (e.g., CuSO₄ / Na-Ascorbate) Catalyst->Product catalyzes ROP Monomer This compound Monomer Polymer Poly(this compound) (Polyether with pendant alkyne/hydroxyl groups) Monomer->Polymer Initiator Cationic Initiator (e.g., BF₃·OEt₂) Initiator->Polymer Functionalization Post-Polymerization Modification via CuAAC (R-N₃, Cu(I)) Polymer->Functionalization FinalMaterial Functionalized Polymer Functionalization->FinalMaterial

References

A Technical Guide to the Synthesis and Initial Characterization of 3-Ethynyloxetan-3-ol: A Novel Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rising Prominence of the Oxetane Motif in Medicinal Chemistry

The incorporation of small, strained ring systems into drug candidates has emerged as a powerful strategy for modulating physicochemical and pharmacological properties. Among these, the oxetane moiety has garnered significant attention for its ability to enhance aqueous solubility, metabolic stability, and lipophilicity, while also acting as a bioisosteric replacement for gem-dimethyl or carbonyl groups.[1][2][3] The unique three-dimensional structure of the oxetane ring can also impart favorable conformational constraints, leading to improved target engagement.[3][4] This guide focuses on 3-Ethynyloxetan-3-ol, a bifunctional molecule that combines the desirable properties of the oxetane core with the versatile reactivity of a terminal alkyne, making it a highly attractive building block for the synthesis of complex molecular architectures in drug discovery and materials science.[5]

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound logically proceeds through the ethynylation of a suitable precursor, oxetan-3-one. The primary challenge, therefore, lies in the efficient and safe synthesis of this strained ketone. Traditional multi-step syntheses of oxetan-3-one were often low-yielding and employed hazardous reagents.[6][7] A significant advancement in this area is the gold-catalyzed one-step synthesis from readily available propargylic alcohols, which offers a more practical and scalable route.[6][7][8][9]

Our proposed synthetic strategy is a two-step sequence commencing with the gold-catalyzed cyclization of propargyl alcohol to afford oxetan-3-one, followed by the nucleophilic addition of an acetylide to the ketone. This approach leverages a well-established, high-yielding method for the precursor synthesis and a classic, reliable transformation for the installation of the ethynyl group.

Synthesis of the Key Precursor: Oxetan-3-one

The gold-catalyzed oxidative cyclization of propargyl alcohol provides an efficient and direct route to oxetan-3-one.[6][8][9] This reaction is believed to proceed through the formation of an α-oxo gold carbene intermediate, which undergoes a facile intramolecular O-H insertion to yield the strained four-membered ring.[6][8][9]

Experimental Protocol: Gold-Catalyzed Synthesis of Oxetan-3-one

Materials:

  • Propargyl alcohol

  • (2-Biphenyl)dicyclohexylphosphinegold(I) bis(trifluoromethanesulfonyl)imidate [(2-Biphenyl)Cy₂PAuNTf₂]

  • 3-Methoxycarbonyl-5-bromopyridine N-oxide (oxidant)

  • Bis(trifluoromethane)sulfonimide (HNTf₂) (co-catalyst)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry vial equipped with a magnetic stir bar, add the gold catalyst (2-Biphenyl)Cy₂PAuNTf₂ (2 mol%).

  • Add the oxidant, 3-MeO₂C-5-Br-pyridine N-oxide (1.5 equivalents).

  • Add anhydrous 1,2-dichloroethane (DCE) to dissolve the solids (approximately 0.05 M concentration of the substrate).

  • Add the co-catalyst, HNTf₂ (5 mol%).

  • Add propargyl alcohol (1.0 equivalent) to the reaction mixture.

  • Seal the vial and stir the mixture at room temperature for 6 hours.

  • Upon completion, monitor the reaction by thin-layer chromatography (TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure oxetan-3-one.

Causality in Experimental Choices:
  • Catalyst Selection: The choice of a gold(I) catalyst with a bulky phosphine ligand and a non-coordinating counterion like NTf₂⁻ is crucial for promoting the desired alkyne oxidation while preventing catalyst decomposition.[6]

  • Oxidant: Pyridine N-oxides are effective oxygen transfer agents in this catalytic cycle, facilitating the formation of the key α-oxo gold carbene intermediate.[8]

  • Co-catalyst: The addition of a Brønsted acid like HNTf₂ can minimize side reactions and improve the overall yield.[6]

  • Solvent: Anhydrous DCE is used to ensure a water-free environment, which is important for the stability of the gold catalyst and intermediates.

Diagram of the Proposed Catalytic Cycle for Oxetan-3-one Synthesis

G A Propargyl Alcohol + Au(I) B Gold-π-Alkyne Complex A->B Coordination C Nucleophilic Attack by N-Oxide B->C + Oxidant D α-Oxo Gold Carbene C->D Rearrangement E Intramolecular O-H Insertion D->E F Oxetan-3-one + Au(I) E->F Product Release F->A Catalyst Regeneration Oxetan_3_one Oxetan-3-one F->Oxetan_3_one Propargyl_Alcohol Propargyl Alcohol Propargyl_Alcohol->A Oxidant N-Oxide Oxidant->C

Caption: Proposed catalytic cycle for the gold-catalyzed synthesis of oxetan-3-one from propargyl alcohol.

Synthesis of this compound

The conversion of oxetan-3-one to this compound is achieved via an ethynylation reaction, a classic and robust method for the formation of propargyl alcohols.[10] This transformation involves the nucleophilic addition of an acetylide anion to the carbonyl carbon of oxetan-3-one. Lithium acetylide, often prepared in situ from acetylene and a strong base like n-butyllithium or generated from dilithium acetylide, is a common reagent for this purpose.[10][11][12]

Experimental Protocol: Ethynylation of Oxetan-3-one

Materials:

  • Oxetan-3-one

  • Lithium acetylide ethylenediamine complex

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve oxetan-3-one (1.0 equivalent) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • In a separate flask, prepare a solution of lithium acetylide ethylenediamine complex (1.5 equivalents) in anhydrous THF.

  • Slowly add the lithium acetylide solution to the cooled solution of oxetan-3-one via the dropping funnel over 30 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validating System and Causality:
  • Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is critical as lithium acetylide is a strong base and will be quenched by water or protic solvents.[11]

  • Low Temperature: The reaction is performed at -78 °C to control the reactivity of the organolithium reagent and prevent side reactions, such as enolization of the ketone.

  • Work-up: The reaction is quenched with a mild acid source like saturated ammonium chloride to protonate the resulting alkoxide and neutralize any remaining acetylide.

Workflow for the Synthesis and Characterization of this compound

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Start: Propargyl Alcohol step1 Gold-Catalyzed Cyclization start->step1 intermediate Oxetan-3-one step1->intermediate step2 Ethynylation with Lithium Acetylide intermediate->step2 product Crude this compound step2->product purify Flash Column Chromatography product->purify final_product Pure this compound purify->final_product nmr NMR Spectroscopy (¹H, ¹³C) ir IR Spectroscopy ms Mass Spectrometry final_product->nmr final_product->ir final_product->ms

Caption: A streamlined workflow from starting materials to the purified and characterized this compound.

Initial Characterization of this compound

A thorough characterization of the newly synthesized this compound is essential to confirm its structure and purity. The following spectroscopic techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. The ethynyl proton should appear as a singlet around δ 2.5-3.0 ppm. The methylene protons of the oxetane ring will likely appear as two distinct multiplets or doublets of doublets in the range of δ 4.5-5.0 ppm due to their diastereotopic nature. The hydroxyl proton will be a broad singlet, the chemical shift of which will be concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum should reveal five distinct carbon signals. The quaternary carbon bearing the hydroxyl and ethynyl groups is expected around δ 70-80 ppm. The two carbons of the ethynyl group should appear around δ 70-90 ppm. The two methylene carbons of the oxetane ring are expected in the region of δ 75-85 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:

  • O-H stretch (hydroxyl group): A broad band around 3300-3600 cm⁻¹

  • C≡C-H stretch (terminal alkyne): A sharp, medium intensity band around 3300 cm⁻¹

  • C≡C stretch (alkyne): A weak band around 2100-2200 cm⁻¹

  • C-O stretch (oxetane ether and alcohol): Strong bands in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₅H₆O₂) by providing a highly accurate mass measurement of the molecular ion.

Summary of Expected Physicochemical and Spectroscopic Data
PropertyExpected Value / Observation
Molecular Formula C₅H₆O₂
Molecular Weight 98.10 g/mol [13]
Appearance Expected to be a colorless oil or low-melting solid.
¹H NMR δ ~2.5-3.0 (s, 1H, C≡CH), ~4.5-5.0 (m, 4H, CH₂OCH₂), broad s (1H, OH)
¹³C NMR δ ~70-80 (quaternary C), ~70-90 (alkyne C's), ~75-85 (oxetane CH₂'s)
IR (cm⁻¹) ~3300-3600 (broad, O-H), ~3300 (sharp, C≡C-H), ~2100-2200 (weak, C≡C), ~1000-1200 (strong, C-O)
HRMS (m/z) [M+H]⁺ calculated for C₅H₇O₂⁺: 99.0441; found: ± 5 ppm

Applications and Future Directions

This compound is a promising building block for medicinal chemistry and materials science.[5] The terminal alkyne functionality allows for a wide range of subsequent transformations, including:

  • Click Chemistry: The alkyne can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form triazoles, a common linker in drug discovery.

  • Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides can be used to introduce aromatic and unsaturated moieties.

  • Alkynylation Reactions: The acetylide can be used as a nucleophile to attack other electrophiles.

The presence of the oxetane ring is anticipated to impart favorable physicochemical properties to the resulting molecules, such as increased solubility and metabolic stability.[3][4] This technical guide provides a robust and reproducible methodology for the synthesis and initial characterization of this compound, paving the way for its broader application in the development of novel therapeutics and advanced materials.

References

Methodological & Application

Protocol for using 3-Ethynyloxetan-3-ol in click chemistry reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Use of 3-Ethynyloxetan-3-ol in Click Chemistry Reactions

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive protocol for utilizing this compound in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. The oxetane motif is of significant interest in medicinal chemistry and drug discovery due to its ability to favorably modulate physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity.[1][2] By incorporating a terminal alkyne, this compound serves as a versatile building block for introducing this desirable scaffold onto a wide range of molecules via the robust and bioorthogonal click reaction. This document details the underlying reaction mechanism, provides step-by-step experimental procedures, and offers guidance on purification, characterization, and safety. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this unique reagent in their synthetic and bioconjugation strategies.

Introduction: The Synergy of Oxetanes and Click Chemistry

The field of drug discovery is in constant pursuit of molecular scaffolds that can enhance the drug-like properties of lead compounds. The oxetane ring, a four-membered oxygen-containing heterocycle, has emerged as a valuable functional group for this purpose.[2] When used to replace more common functionalities like gem-dimethyl or carbonyl groups, the oxetane moiety can trigger profound improvements in aqueous solubility, metabolic stability, and conformational preference.[2][3]

Concurrently, the advent of "click chemistry" has revolutionized the synthesis of complex molecular architectures.[4] The premier example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific transformation that joins a terminal alkyne with an azide to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[5][6] The reaction's reliability, mild conditions, and bioorthogonality have made it an indispensable tool for bioconjugation, materials science, and medicinal chemistry.[4][7]

This compound is a bifunctional reagent that strategically combines the reactivity of a terminal alkyne with the beneficial structural features of an oxetane. This allows for the straightforward installation of the oxetane-3-ol motif onto azide-bearing molecules, including small-molecule libraries, peptides, proteins, and nucleic acids, thereby imparting the advantageous properties of the oxetane ring to the target molecule.

The CuAAC Reaction Mechanism

The CuAAC reaction is a variant of the Huisgen 1,3-dipolar cycloaddition. While the thermal reaction between an azide and an alkyne is slow and produces a mixture of 1,4- and 1,5-regioisomers, the use of a copper(I) catalyst dramatically accelerates the reaction and yields the 1,4-disubstituted triazole as the sole product.[4][5]

The catalytic cycle is initiated by the formation of a copper(I)-acetylide complex from the terminal alkyne (this compound) and the Cu(I) catalyst. This complex then reacts with the azide, proceeding through a six-membered copper-containing intermediate, which ultimately collapses to form the stable triazole ring and regenerate the copper(I) catalyst for the next cycle.[5][8]

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants R_alkyne R-C≡CH (this compound) Cu_acetylide Cu(I)-Acetylide Intermediate R_alkyne->Cu_acetylide + Cu(I) Cu_I Cu(I) Cu_triazolide Copper Triazolide Intermediate Cu_acetylide->Cu_triazolide + R'-N₃ Azide R'-N₃ Cu_triazolide->Cu_I Regenerates Catalyst Product 1,4-Triazole Product Cu_triazolide->Product + H⁺ R_alkyne_in This compound Azide_in Azide Partner

Caption: The catalytic cycle of the CuAAC reaction.

Experimental Application Notes & Protocols

This section provides a detailed, self-validating protocol for the click reaction. The causality behind experimental choices, such as the in-situ generation of Cu(I) and the use of a stabilizing ligand, is explained to ensure trustworthiness and reproducibility.

Materials & Equipment

Reagents:

  • This compound

  • Azide-containing reaction partner (e.g., Benzyl azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Solvents: tert-Butanol, Dichloromethane (DCM), Deionized Water, Ethyl Acetate (EtOAc), Hexanes

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

  • Magnetic stirrer and stir bars

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Flash column chromatography system

  • NMR spectrometer and Mass spectrometer for characterization

PART A: Preparation of Stock Solutions

Preparing fresh stock solutions is critical for reaction efficiency. Sodium ascorbate solutions, in particular, are susceptible to oxidation and should be prepared immediately before use.[9]

Stock SolutionConcentrationSolventPreparation Notes
Copper(II) Sulfate 100 mMDeionized WaterDissolve 25 mg of CuSO₄·5H₂O in 1 mL of water. Stable.
THPTA Ligand 200 mMDeionized WaterWater-soluble ligand, ideal for aqueous/mixed solvent systems.[10]
Sodium Ascorbate 300 mMDeionized WaterPrepare fresh. Ascorbate reduces Cu(II) to the active Cu(I) state.[4][11]
PART B: General Protocol for CuAAC Reaction

This protocol describes a typical reaction at a 0.5 mmol scale. The reaction is performed in a t-BuOH/H₂O mixture, which is effective at solubilizing a wide range of organic substrates and the catalyst system.

Workflow start Start dissolve 1. Dissolve Alkyne & Azide in t-BuOH/H₂O start->dissolve add_ligand 2. Add THPTA Ligand dissolve->add_ligand add_cu 3. Add CuSO₄ Solution add_ligand->add_cu add_asc 4. Add Sodium Ascorbate (Initiates Reaction) add_cu->add_asc stir 5. Stir at Room Temp (Monitor by TLC) add_asc->stir workup 6. Aqueous Work-up (Quench, Extract) stir->workup purify 7. Purify by Flash Chromatography workup->purify characterize 8. Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for the CuAAC reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a 25 mL round-bottom flask, add this compound (0.5 mmol, 1.0 equiv.) and the azide partner (e.g., benzyl azide, 0.5 mmol, 1.0 equiv.).

  • Solvent Addition: Add a 1:1 mixture of tert-butanol and deionized water (total volume 5 mL). Stir until all solids are dissolved.

  • Catalyst Premixing (Optional but Recommended): In a separate vial, mix the THPTA ligand solution (e.g., 0.25 mL of 200 mM stock, 0.1 equiv.) with the CuSO₄ solution (e.g., 0.5 mL of 100 mM stock, 0.1 equiv.). Allow to complex for a few minutes.[10] This step helps stabilize the copper catalyst.

  • Catalyst Addition: Add the copper/ligand solution to the reaction flask. The solution may turn a pale blue.

  • Initiation: Add the freshly prepared sodium ascorbate solution (e.g., 0.33 mL of 300 mM stock, 0.2 equiv.) dropwise. The reaction mixture should turn from blue to a yellow or greenish-brown color, indicating the formation of the active Cu(I) species.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1 to 4 hours.

  • Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the starting materials. A typical eluent system is Ethyl Acetate/Hexanes.

PART C: Reaction Work-up

The work-up procedure is designed to quench the reaction and remove the copper catalyst, which can interfere with purification and characterization.

  • Quenching: Once the reaction is complete, quench by adding 10 mL of saturated aqueous NH₄Cl solution. Stir for 5 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or DCM (3 x 20 mL).[12]

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[13]

PART D: Purification and Characterization

The crude product is typically purified by flash column chromatography on silica gel.

  • Purification: Use a gradient eluent system, for example, starting with 10% ethyl acetate in hexanes and gradually increasing the polarity to 50-70% ethyl acetate.[12][13]

  • Characterization: The structure and purity of the final 1-(substituted)-4-(3-hydroxyoxetan-3-yl)-1H-1,2,3-triazole product should be confirmed by:

    • ¹H and ¹³C NMR: To confirm the covalent structure.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.[12][13]

Safety and Handling Precautions

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

  • This compound: Handle with care. While specific toxicity data is limited, related oxetanols may cause skin and eye irritation.[14][15]

  • Organic Azides: Can be explosive, especially low molecular weight azides. Handle with extreme care, avoid heat, shock, and friction. Always work behind a blast shield.

  • Copper Salts: Copper salts are toxic if ingested and can cause irritation. Avoid inhalation of dust and contact with skin and eyes.[16]

  • Solvents: Organic solvents like DCM, EtOAc, and Hexanes are flammable and should be kept away from ignition sources.[14]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or Slow Reaction Inactive catalyst (Cu(I) oxidized to Cu(II)); Poor reagent quality.Use freshly prepared sodium ascorbate solution. Ensure solvents are deoxygenated by bubbling with N₂ or Argon.[17] Verify the purity of starting materials.
Low Yield Incomplete reaction; Product loss during work-up/purification.Increase reaction time. Optimize stoichiometry (a slight excess of one reagent, e.g., 1.1 equiv., may help). Ensure complete extraction from the aqueous phase.
Side Products Oxidative homocoupling of the alkyne (Glaser coupling).This is a common side reaction if oxygen is present. Ensure the reaction is well-deoxygenated and a sufficient amount of reducing agent (ascorbate) is used.[4]

References

Application Notes & Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Ethynyloxetan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Oxetane Moiety in CuAAC Chemistry

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click chemistry" reaction, provides an exceptionally reliable method for forging 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is celebrated for its high yields, mild reaction conditions, and tolerance of a diverse array of functional groups.[3] Within the vast toolkit of alkynes available for this transformation, 3-Ethynyloxetan-3-ol emerges as a building block of significant strategic importance, particularly for applications in drug discovery and medicinal chemistry.[4][5]

The oxetane ring, a four-membered cyclic ether, is not merely a passive structural element. It is increasingly recognized as a valuable "bioisostere" for commonly used groups like gem-dimethyl and carbonyl functionalities.[6][7] Its incorporation into a molecule can profoundly and favorably alter key physicochemical properties.[8] Specifically, the oxetane motif can:

  • Enhance Aqueous Solubility: Replacing a lipophilic group like a gem-dimethyl with an oxetane can dramatically increase aqueous solubility, a critical parameter for improving the bioavailability of drug candidates.[7][8]

  • Reduce Lipophilicity: The inherent polarity of the oxetane ring helps to lower the overall lipophilicity (LogD) of a molecule, which can be advantageous for reducing off-target effects.[7]

  • Modulate Basicity (pKa): The electron-withdrawing nature of the oxetane's oxygen atom can significantly decrease the basicity of proximal amine groups, a tactic used to mitigate issues such as hERG channel inhibition.[6][7]

  • Impart Three-Dimensionality: The sp³-rich, non-planar structure of the oxetane ring provides access to new chemical space, moving away from the "flatland" of many aromatic compounds and potentially increasing target selectivity.[6]

This compound combines this powerful oxetane scaffold with a terminal alkyne, making it a ready and versatile partner for conjugation to any azide-bearing molecule via the CuAAC reaction. The presence of the tertiary alcohol adds an additional point for potential hydrogen bonding interactions or further functionalization. This guide provides a comprehensive overview of the CuAAC reaction mechanism and detailed protocols for its successful implementation using this valuable building block.

The Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The remarkable efficiency and regioselectivity of the CuAAC reaction stem from a copper(I)-mediated catalytic cycle that dramatically accelerates the rate compared to the uncatalyzed thermal Huisgen cycloaddition.[9][10] While initial proposals suggested a mononuclear copper catalyst, substantial evidence now supports a dinuclear copper intermediate as the kinetically favored pathway.[9][11]

The catalytic cycle can be summarized in the following key steps:

  • Generation of the Active Cu(I) Catalyst: The reaction is typically initiated with a Cu(II) salt (e.g., CuSO₄·5H₂O), which is reduced in situ to the active Cu(I) species by a reducing agent, most commonly sodium ascorbate.[10][12]

  • Formation of the Copper-Acetylide Complex: The terminal alkyne (this compound) coordinates to one or more Cu(I) centers, and upon deprotonation, forms a copper-acetylide intermediate.[2]

  • Coordination of the Azide: The azide substrate then coordinates to a copper center.

  • Cycloaddition: A six-membered copper metallacycle intermediate is formed.[10]

  • Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a triazolyl-copper derivative, which is then protonated to release the 1,4-disubstituted triazole product and regenerate the active Cu(I) catalyst, allowing the cycle to continue.[10]

Ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are often employed to stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and accelerate the reaction.[3][13][14]

CuAAC_Mechanism cluster_cat Catalytic Cycle cluster_reagents Reactants & Product Cu_II Cu(II) Source (e.g., CuSO₄) Cu_I Active Cu(I) Catalyst Cu_II->Cu_I Reduction (Sodium Ascorbate) Cu_Acetylide Copper-Acetylide Intermediate Cu_I->Cu_Acetylide + Alkyne (R-C≡CH) - H⁺ Metallacycle Six-Membered Copper Metallacycle Cu_Acetylide->Metallacycle + Azide (R'-N₃) Triazolyl_Cu Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Cu Ring Contraction Triazolyl_Cu->Cu_I + H⁺ - Triazole Product Product 1,4-Disubstituted Triazole Product Triazolyl_Cu->Product Alkyne This compound Alkyne->Cu_Acetylide Azide Azide Partner (R'-N₃) Azide->Metallacycle

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially AvailableStore under inert gas.
Azide Partner (e.g., Benzyl Azide)≥95%Commercially AvailableHandle with care; azides are potentially explosive.[1]
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)ACS Reagent GradeStandard Chemical Supplier
Sodium L-Ascorbate≥99%Standard Chemical SupplierPrepare fresh solutions.
Tris(benzyltriazolylmethyl)amine (TBTA)≥97%Commercially AvailableOptional but recommended for challenging reactions.
Solvents (e.g., t-BuOH, H₂O, DMSO)HPLC or Reagent GradeStandard Chemical SupplierUse deoxygenated solvents for best results.[15]
Round-bottom flasks, stir bars, syringes, needlesN/AStandard Lab SupplierEnsure glassware is dry.
TLC plates (Silica gel 60 F₂₅₄)N/AStandard Lab SupplierFor reaction monitoring.
Inert gas supply (Nitrogen or Argon)High PurityGas SupplierFor creating an inert atmosphere.
Rotary EvaporatorN/AStandard Lab SupplierFor solvent removal.
Flash Chromatography SystemN/AStandard Lab SupplierFor product purification.
Step-by-Step Protocol for a Typical CuAAC Reaction

This protocol describes a general procedure for the reaction of this compound with an azide partner (e.g., Benzyl Azide) on a 1.0 mmol scale.

Workflow Overview

CuAAC_Workflow start Start reagent_prep 1. Reagent Preparation - Dissolve Alkyne & Azide - Prepare Catalyst/Reducing Agent Stocks start->reagent_prep reaction_setup 2. Reaction Setup - Combine Alkyne/Azide Solution - Purge with Inert Gas reagent_prep->reaction_setup catalyst_add 3. Catalyst Addition - Add Sodium Ascorbate - Add CuSO₄ Solution reaction_setup->catalyst_add monitoring 4. Reaction Monitoring - Stir at Room Temperature - Check progress by TLC/LC-MS catalyst_add->monitoring workup 5. Work-up - Dilute with Water - Extract with Organic Solvent monitoring->workup Reaction Complete purification 6. Purification - Dry, Filter, Concentrate - Column Chromatography workup->purification characterization 7. Characterization - NMR, HRMS purification->characterization

Caption: General experimental workflow for the CuAAC reaction.

1. Reagent Preparation:

  • In a 25 mL round-bottom flask, dissolve this compound (1.0 equiv., 1.0 mmol, 98.1 mg) and the azide partner (e.g., Benzyl Azide, 1.0-1.1 equiv., 1.0-1.1 mmol) in a suitable solvent system. A 1:1 mixture of tert-Butanol and deionized water (10 mL total) is a common choice, achieving a final concentration of ~0.1 M.[12]
  • In a separate vial, prepare a fresh 1.0 M aqueous solution of sodium ascorbate (e.g., 198 mg in 1.0 mL H₂O).
  • In another vial, prepare a 0.1 M aqueous solution of CuSO₄·5H₂O (e.g., 25 mg in 1.0 mL H₂O).

2. Reaction Setup and Execution:

  • Stir the solution containing the alkyne and azide at room temperature.
  • While stirring, add the sodium ascorbate solution (0.2-0.3 equiv., 0.2-0.3 mL of 1.0 M solution). The use of a slight excess of reducing agent helps prevent oxidative alkyne homocoupling (Glaser coupling), a common side reaction.[10][15]
  • Add the CuSO₄ solution (0.01-0.05 equiv., 0.1-0.5 mL of 0.1 M solution). The reaction mixture may turn a heterogeneous light green or yellow color.
  • If using a ligand like TBTA, it can be pre-mixed with the CuSO₄ solution or added to the alkyne/azide mixture before the copper.

3. Reaction Monitoring:

  • Allow the reaction to stir at room temperature. The reaction is typically complete within 1-4 hours.[12]
  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical eluent for TLC is a mixture of ethyl acetate and hexanes. The product triazole should have a different Rf value than the starting materials.

4. Work-up and Purification:

  • Once the reaction is complete (as determined by the consumption of the limiting reagent), dilute the mixture with 20 mL of water.
  • Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
  • The crude product is typically purified by silica gel column chromatography. The residual copper catalyst can often be removed during this step.[16][17] For applications requiring extremely low copper levels, treatment with a chelating agent like EDTA or specialized scavenging resins may be necessary.[16][18]

5. Characterization:

  • The structure and purity of the final 1,4-disubstituted triazole product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst (Cu(I) oxidized)Deoxygenate solvents thoroughly by sparging with N₂ or Ar.[15] Ensure the sodium ascorbate solution is freshly prepared.
Poor solubility of reactantsTry a different solvent system, such as DMSO/water or THF/water.
Catalyst sequestrationIf working with biomolecules containing thiols or other coordinating groups, increase the catalyst and ligand loading.[18][19]
Presence of Side Products Oxidative homocoupling (Glaser coupling)Ensure an inert atmosphere and use a sufficient excess of sodium ascorbate (at least 0.2 equiv.).[15]
Starting material degradationTertiary propargyl alcohols are generally stable, but highly sensitive substrates may require lower temperatures or shorter reaction times.[20]
Difficulty in Purification Residual copper in the productWash the organic extract with an aqueous solution of EDTA or ammonium hydroxide to chelate and remove copper ions.[18] Use a copper-scavenging silica gel for chromatography.

Conclusion and Future Directions

This compound is a highly valuable building block that marries the robust and efficient CuAAC click reaction with the advantageous physicochemical properties of the oxetane scaffold. The protocols outlined here provide a reliable framework for researchers to incorporate this versatile motif into a wide range of molecules. The resulting triazole products are well-positioned for applications in drug discovery, where the modulation of solubility, lipophilicity, and metabolic stability is paramount.[4][5] Future work will likely see the development of novel oxetane-containing alkynes with diverse substitution patterns, further expanding the chemical space accessible to scientists in the pharmaceutical and materials science fields.

Oxetane_Applications cluster_core Core Building Block cluster_features Key Structural Features cluster_applications Resulting Applications & Properties Molecule This compound Alkyne Terminal Alkyne Molecule->Alkyne Oxetane Oxetane Ring Molecule->Oxetane Alcohol Tertiary Alcohol Molecule->Alcohol CuAAC CuAAC 'Click' Chemistry (Bio-conjugation, Materials) Alkyne->CuAAC Enables Properties Improved Physicochemical Properties (Solubility, LogD, pKa) Oxetane->Properties Confers H_Bond Hydrogen Bonding Site Alcohol->H_Bond Provides

Caption: Relationship between the structural features of this compound and its applications.

References

Application Notes & Protocols: Leveraging Oxetane-Modified Alkynes for Advanced Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become an indispensable tool in chemical biology, drug development, and materials science for its ability to form stable covalent linkages in complex biological environments without the need for cytotoxic copper catalysts.[1][] The performance of SPAAC is critically dependent on the properties of the cyclooctyne reagent, where a balance must be struck between reactivity and stability, as well as physicochemical properties like solubility and nonspecific binding.[3][4] This guide introduces the rationale and application of a novel class of cyclooctyne reagents: those incorporating an oxetane moiety. The oxetane ring, a four-membered ether, is increasingly recognized in medicinal chemistry for its ability to confer remarkable improvements in aqueous solubility, metabolic stability, and lipophilicity, while maintaining or improving biological activity.[5][6][7][8][9] By integrating this unique functional group into cyclooctyne scaffolds, we anticipate the creation of superior probes and linkers for bioconjugation, live-cell imaging, and the construction of next-generation antibody-drug conjugates (ADCs).

The Rationale: Why Oxetane Alkynes for SPAAC?

The ideal bioorthogonal reagent should be highly reactive with its partner, inert to the biological milieu, and possess physicochemical properties that support its intended application (e.g., high aqueous solubility for in vivo studies). While significant efforts have been made to enhance the reaction kinetics of cyclooctynes, less emphasis has been placed on rationally tuning their drug-like properties.[4][10]

The Oxetane Advantage:

The incorporation of an oxetane into a cyclooctyne scaffold is a strategic design choice aimed at overcoming common challenges associated with existing SPAAC reagents.

  • Enhanced Aqueous Solubility: Many advanced cyclooctynes, such as dibenzocyclooctynes (DBCO), are highly hydrophobic, which can lead to poor solubility in aqueous buffers, aggregation, and sequestration by hydrophobic pockets in proteins and cell membranes.[3][4] The polar nature of the oxetane ring can dramatically increase the aqueous solubility of a molecule, often by orders of magnitude, without introducing a formal charge.[6] This is expected to improve the bioavailability of oxetane-alkyne probes and reduce nonspecific background labeling in imaging applications.

  • Reduced Lipophilicity and Nonspecific Binding: High lipophilicity is a major contributor to nonspecific binding. By replacing a more lipophilic group, such as a gem-dimethyl or cyclobutyl group, with a polar oxetane, the overall lipophilicity of the cyclooctyne can be reduced.[6][7] This can lead to cleaner results in proteomics and cellular imaging experiments by minimizing off-target interactions.

  • Improved Metabolic Stability: The oxetane motif is generally more resistant to metabolic degradation compared to other common functional groups.[6] This is a critical advantage for in vivo applications where probe stability over time is essential for accurate tracking and therapeutic efficacy.

  • Fine-Tuning of Pharmacokinetics: In the context of drug development, particularly for ADCs, the ability to fine-tune the pharmacokinetic profile of the linker-payload is crucial. The oxetane group provides a novel tool to modulate these properties, potentially leading to improved safety and efficacy.[5][8]

Conceptual Oxetane-Alkyne Structures

Below are conceptual designs for oxetane-modified cyclooctynes. The placement of the oxetane can be strategically varied to maximize its impact on the molecule's properties.

cluster_0 Core Cyclooctyne Scaffolds cluster_1 Oxetane Modification cluster_2 Resulting Oxetane-Alkynes BCN BCN (Bicyclo[6.1.0]nonyne) OxBCN Oxetanyl-BCN (Enhanced Solubility) BCN->OxBCN Incorporate DBCO DBCO (Dibenzocyclooctyne) OxDBCO Oxetanyl-DBCO (Reduced Hydrophobicity) DBCO->OxDBCO Incorporate Oxetane Oxetane Moiety (Improves Solubility, Reduces Lipophilicity) Oxetane->OxBCN Oxetane->OxDBCO

Figure 1: Conceptual modification of common cyclooctyne cores with an oxetane moiety.

Comparative Physicochemical Properties

The following table summarizes the anticipated improvements in physicochemical properties when modifying a standard cyclooctyne with an oxetane group.

PropertyStandard Cyclooctyne (e.g., DBCO)Expected Property of Oxetane-AlkyneRationale for Improvement
Aqueous Solubility Low to moderateHighThe polar ether functionality of the oxetane increases hydrogen bonding capacity with water.[6][7]
Lipophilicity (LogP) HighModerate to LowThe oxetane is a polar replacement for nonpolar groups, thus lowering the partition coefficient.[9]
Nonspecific Binding Can be significantReducedLower lipophilicity and reduced aggregation potential lead to fewer off-target hydrophobic interactions.[4]
Metabolic Stability VariableHighThe oxetane ring is generally stable to metabolic enzymes.[6]
SPAAC Kinetics HighExpected to be comparableThe modification is on the periphery of the cyclooctyne, likely having a minimal effect on the ring strain that drives the reaction.[1]

Applications & Methodologies

The enhanced properties of oxetane-alkynes make them highly suitable for a range of demanding applications.

Application 1: Antibody-Drug Conjugate (ADC) Development

The linker in an ADC is a critical component that influences its stability, solubility, and pharmacokinetic profile. An oxetane-containing alkyne linker can be used to conjugate an azide-modified cytotoxic payload to an antibody, potentially leading to ADCs with improved therapeutic windows.

ADC_Workflow Antibody Antibody SPAAC SPAAC Reaction (Physiological Conditions) Antibody->SPAAC Azide_Payload Azide-Modified Payload Oxetane_Alkyne_Linker Oxetane-Alkyne Linker Azide_Payload->Oxetane_Alkyne_Linker Pre-conjugation (Optional) Oxetane_Alkyne_Linker->SPAAC ADC Antibody-Drug Conjugate (Improved PK/Solubility) SPAAC->ADC

Figure 2: Workflow for constructing an ADC using an oxetane-alkyne linker via SPAAC.

Protocol 1: General Protocol for ADC Construction using Oxetane-Alkyne Linker

This protocol assumes the antibody has been functionalized with an azide group and the payload is attached to the oxetane-alkyne linker.

A. Materials

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Oxetane-Alkyne-Payload conjugate (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Amicon Ultra centrifugal filters (or similar for buffer exchange/concentration)

  • HPLC system with a hydrophobic interaction column (HIC) for DAR (Drug-to-Antibody Ratio) analysis

B. Protocol

  • Preparation of Antibody:

    • Start with an azide-modified antibody at a concentration of 1-10 mg/mL in PBS. Ensure any purification tags or other reactive species have been removed.

  • Preparation of Linker-Payload:

    • Prepare a 10 mM stock solution of the Oxetane-Alkyne-Payload in anhydrous DMSO.

  • SPAAC Reaction:

    • To the antibody solution, add the Oxetane-Alkyne-Payload stock solution to achieve a 5-10 molar excess relative to the antibody. The final DMSO concentration should not exceed 5% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture at room temperature or 37°C for 4-12 hours with gentle mixing. The optimal time should be determined empirically.

  • Purification of the ADC:

    • Remove the unreacted linker-payload and DMSO by buffer exchange using a centrifugal filter appropriately sized for the antibody. Wash with PBS (3-5 cycles).

    • Alternatively, use size-exclusion chromatography (SEC) for purification.

  • Characterization and Quality Control:

    • Determine the protein concentration of the final ADC solution using a BCA assay or by measuring absorbance at 280 nm.

    • Analyze the Drug-to-Antibody Ratio (DAR) using HIC-HPLC. The improved hydrophilicity from the oxetane may result in sharper peaks and better resolution compared to more hydrophobic linkers.

    • Confirm the integrity of the ADC using SDS-PAGE and mass spectrometry.

C. Self-Validation and Troubleshooting

  • Control Reaction: Run a parallel reaction without the oxetane-alkyne-payload to ensure the antibody is not degrading under the reaction conditions.

  • Low DAR: Increase the molar excess of the linker-payload, extend the reaction time, or slightly increase the temperature (e.g., to 37°C).

  • Aggregation: If aggregation is observed (visible precipitation or high molecular weight species in SEC), reduce the final DMSO concentration or perform the reaction at a lower antibody concentration. The inherent solubility of the oxetane linker should minimize this issue.

Application 2: Live-Cell Surface Labeling

The high solubility and low nonspecific binding of oxetane-alkynes make them ideal for labeling cell surface proteins. This is particularly useful for tracking receptor dynamics or identifying protein-protein interactions in a native environment.

Protocol 2: Live-Cell Surface Labeling of an Azide-Modified Protein

This protocol describes the labeling of a cell surface protein that has been metabolically engineered to incorporate an azide-containing amino acid.[11]

A. Materials

  • Adherent mammalian cells (e.g., HEK293T) expressing the azide-modified protein of interest

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Oxetane-Alkyne-Fluorophore conjugate (e.g., Oxetane-DBCO-AF647)

  • Phosphate-Buffered Saline (PBS)

  • Hoechst 33342 or other suitable nuclear stain

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Fluorescence microscope

B. Protocol

  • Cell Culture and Labeling:

    • Culture cells expressing the azide-modified protein to ~70-80% confluency in a glass-bottom imaging dish.

    • Prepare the labeling medium: Dilute the Oxetane-Alkyne-Fluorophore stock solution (in DMSO) into pre-warmed complete culture medium to a final concentration of 5-25 µM.

    • Remove the existing medium from the cells and wash once with warm PBS.

    • Add the labeling medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing and Staining:

    • Remove the labeling medium and wash the cells three times with warm PBS to remove any unreacted probe. The high solubility of the oxetane-alkyne should facilitate efficient removal.

    • (Optional) Add a nuclear counterstain like Hoechst 33342 (1 µg/mL in PBS) and incubate for 10 minutes at room temperature.

    • Wash twice more with PBS.

  • Fixation and Imaging:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Add fresh PBS or mounting medium to the dish and image using a fluorescence microscope with appropriate filter sets.

C. Self-Validation and Troubleshooting

  • Negative Control: Perform the labeling procedure on wild-type cells that do not express the azide-modified protein. The signal should be minimal, demonstrating low nonspecific binding of the oxetane-alkyne probe.

  • Weak Signal: Increase the concentration of the probe or extend the incubation time. Ensure the expression of the azide-modified protein is sufficient.

  • High Background: Decrease the probe concentration or add a blocking step with a protein-containing buffer (e.g., 1% BSA in PBS) before adding the probe. However, the oxetane moiety is designed to minimize this.

cluster_0 Cell Preparation cluster_1 Labeling cluster_2 Analysis Cell_Culture Culture cells with azide-modified protein Add_Probe Add Oxetane-Alkyne Fluorophore to media Cell_Culture->Add_Probe Incubate Incubate at 37°C Add_Probe->Incubate Wash Wash to remove unbound probe Incubate->Wash Image Fluorescence Microscopy Wash->Image

References

Application Notes & Protocols: Site-Specific Protein Labeling using an Ethynyl-Oxetane Handle for Bioorthogonal Ligation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Approach to Protein Bioconjugation

The precise, covalent modification of proteins is a cornerstone of modern chemical biology, enabling the development of antibody-drug conjugates (ADCs), advanced imaging agents, and tools for proteomic analysis. The challenge lies in achieving site-specificity to ensure homogeneity and preserve the protein's native function. Traditional methods often target highly abundant residues like lysine, leading to heterogeneous products.[1][2] Cysteine, with its relatively low abundance and the unique nucleophilicity of its thiol side chain, presents an ideal target for controlled, site-specific labeling.[3]

This guide details a powerful, two-step strategy that combines the benefits of cysteine-specific modification with the precision of bioorthogonal chemistry.[4][5] We introduce the concept of using a reagent based on 3-Ethynyloxetan-3-ol, a molecule that serves a dual purpose. First, it incorporates an oxetane ring, a motif increasingly recognized in medicinal chemistry for its ability to improve physicochemical properties such as aqueous solubility and metabolic stability.[6][7][8] Second, it installs a terminal ethynyl (alkyne) group, which acts as a bioorthogonal handle for subsequent "click" chemistry reactions.[9][10]

This modular approach allows a protein to be "primed" with the ethynyl-oxetane handle, which can then be selectively reacted with a wide array of azide-functionalized molecules (e.g., fluorophores, drugs, or biotin tags) through the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[11]

Principle of the Method: A Two-Stage Labeling Strategy

The methodology is executed in two distinct stages, ensuring high specificity and modularity.

Stage 1: Cysteine-Specific Installation of the Bioorthogonal Handle. The protein of interest is first reacted with a cysteine-selective reagent derived from this compound. For this guide, we will describe the use of a conceptual reagent, 3-Ethynyloxetan-3-yl Maleimide (EOM) . The maleimide group reacts specifically with the thiol side chain of a cysteine residue under mild physiological conditions (pH 7.0-7.5) to form a stable thioether bond.[12][13] This step covalently attaches the ethynyl-oxetane moiety to a pre-determined site on the protein.

Stage 2: Bioorthogonal Ligation via Click Chemistry. The alkyne-modified protein is then purified to remove excess EOM. In the second stage, an azide-containing molecule of interest (the "payload") is covalently attached to the protein via the CuAAC reaction. This reaction is exceptionally fast, specific, and high-yielding, proceeding with minimal interference from other functional groups present in a biological environment.[4][9]

The overall workflow provides a robust platform for creating precisely defined bioconjugates.

G cluster_stage1 Stage 1: Handle Installation cluster_stage2 Stage 2: Bioorthogonal Ligation Protein Protein with Surface Cysteine LabeledProtein Protein-S-EOM (Alkyne Handle Installed) Protein->LabeledProtein Thiol-Maleimide Reaction pH 7.0-7.5 EOM 3-Ethynyloxetan-3-yl Maleimide (EOM) EOM->LabeledProtein FinalProduct Final Bioconjugate LabeledProtein->FinalProduct CuAAC 'Click' Reaction Purification1 Purification LabeledProtein->Purification1 Payload Azide-Payload (e.g., Dye-N3, Drug-N3) Payload->FinalProduct Purification2 Purification FinalProduct->Purification2 Purification1->LabeledProtein

Caption: Overall two-stage workflow for site-specific protein labeling.

Reagents, Materials, and Safety

Core and Ancillary Reagents
ReagentSupplierPurpose
3-Ethynyloxetan-3-yl Maleimide (EOM) Custom SynthesisCysteine-reactive reagent for installing the alkyne handle.
Protein of InterestUser-providedMust contain at least one accessible cysteine residue.
TCEP-HCl (Tris(2-carboxyethyl)phosphine)e.g., Thermo FisherReducing agent to break disulfide bonds and free up cysteine thiols.
Azide-functionalized Payload (e.g., Azide-PEG4-Biotin)e.g., BroadPharmThe molecule to be conjugated to the protein in Stage 2.
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)e.g., Sigma-AldrichCopper source for the CuAAC reaction.
Sodium Ascorbatee.g., Sigma-AldrichReducing agent to generate the active Cu(I) catalyst in situ.
TBTA or THPTA Ligande.g., Sigma-AldrichLigand to stabilize the Cu(I) catalyst and protect the protein from oxidative damage.
Anhydrous Dimethyl Sulfoxide (DMSO)e.g., Thermo FisherSolvent for dissolving EOM and other hydrophobic reagents.
Recommended Buffers
  • Labeling Buffer (Stage 1): 100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2. The slightly basic pH facilitates thiol reactivity while minimizing hydrolysis of the maleimide.[14]

  • Reaction Buffer (Stage 2): 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4.

  • Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or another buffer suitable for the specific protein.

Equipment
  • UV-Vis Spectrophotometer for protein concentration measurement.

  • Gel filtration / Size-Exclusion Chromatography (SEC) or Dialysis system for purification.

  • SDS-PAGE system for analysis.

  • Mass Spectrometer (ESI-MS or MALDI-TOF) for confirmation of labeling.

  • Nitrogen or Argon gas source for creating an inert atmosphere.

Safety Precautions
  • This compound and its derivatives should be handled with care. The parent compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[15] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Copper salts are toxic. Handle with care and dispose of waste according to institutional guidelines.

  • DMSO is a skin penetrant. Avoid direct contact.

Experimental Protocols

Protocol 1: Cysteine-Specific Labeling with EOM

This protocol details the installation of the ethynyl-oxetane handle onto a cysteine residue.

G A 1. Prepare Protein Solution (1-5 mg/mL in Labeling Buffer) B 2. (Optional) Reduce Disulfides Add 10-fold molar excess TCEP Incubate 30-60 min at RT A->B D 4. Labeling Reaction Add 10-20 fold molar excess EOM Incubate 2h at RT or overnight at 4°C (under inert gas if possible) B->D C 3. Prepare EOM Stock (10 mM in anhydrous DMSO) C->D E 5. Quench Reaction Add excess L-cysteine or β-mercaptoethanol D->E F 6. Purify Labeled Protein (Size-Exclusion Chromatography or Dialysis) E->F G 7. Characterize (UV-Vis for concentration, MS for mass confirmation) F->G

Caption: Workflow for Protocol 1: Cysteine-Specific Labeling with EOM.

Step-by-Step Methodology:

  • Protein Preparation: Prepare a solution of the protein to be labeled at a concentration of 1-5 mg/mL in degassed Labeling Buffer. Determine the precise protein concentration using a spectrophotometer (A280) or a Bradford assay.[16]

  • Disulfide Reduction (Optional but Recommended): If the target cysteine is involved in a disulfide bond, it must be reduced. Add a 10-fold molar excess of TCEP-HCl to the protein solution. Incubate for 30-60 minutes at room temperature.

    • Scientist's Note: TCEP is preferred over DTT or β-mercaptoethanol at this stage because it does not contain a free thiol and will not compete with the protein for reaction with the maleimide reagent.[17]

  • Prepare EOM Stock Solution: Immediately before use, dissolve the 3-Ethynyloxetan-3-yl Maleimide (EOM) in anhydrous DMSO to create a 10 mM stock solution.

  • Labeling Reaction: Add a 10 to 20-fold molar excess of the EOM stock solution to the stirring protein solution. To prevent re-oxidation of the thiol, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[12] Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: To consume any unreacted EOM, add a low molecular weight thiol such as L-cysteine or β-mercaptoethanol to a final concentration of ~10 mM. Incubate for 15 minutes.

  • Purification: Remove excess labeling reagent and quenching agent by purifying the protein conjugate. Size-exclusion chromatography (e.g., using a Sephadex G-25 column) is highly effective.[1][12] Alternatively, dialysis or the use of centrifugal ultrafiltration devices can be employed.

  • Characterization: Determine the concentration of the purified, alkyne-modified protein. Confirm successful conjugation by mass spectrometry; the mass of the protein should increase by the molecular weight of the reacted EOM.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-payload onto the alkyne-modified protein.

G cluster_reactants Reactant Preparation Protein 1. Alkyne-Protein (in Reaction Buffer, 1-2 mg/mL) Reaction 4. Initiate Click Reaction Combine reactants Incubate 1-2h at RT Protein->Reaction Payload 2. Azide-Payload (10 mM in DMSO/water) Payload->Reaction Catalyst 3. Catalyst Premix (CuSO4 + Ligand + Ascorbate) Catalyst->Reaction Purify 5. Purify Final Conjugate (SEC or Dialysis) Reaction->Purify Analyze 6. Final Analysis (SDS-PAGE, MS, Functional Assay) Purify->Analyze

Caption: Workflow for Protocol 2: CuAAC 'Click' Reaction.

Step-by-Step Methodology:

  • Prepare Reactants:

    • Alkyne-Protein: Dilute the purified protein from Protocol 1 to 1-2 mg/mL in Reaction Buffer.

    • Azide-Payload: Prepare a 10 mM stock solution of the azide-functionalized payload in DMSO or a water/DMSO mixture.

    • Catalyst Premix: Prepare fresh catalyst premix. In a separate microcentrifuge tube, combine:

      • Copper(II) Sulfate (to a final reaction concentration of 1 mM)

      • TBTA or THPTA ligand (to a final reaction concentration of 5 mM)

      • Sodium Ascorbate (to a final reaction concentration of 10 mM)

  • Initiate Click Reaction:

    • To the stirring solution of alkyne-protein, add the azide-payload to a final 5 to 10-fold molar excess over the protein.

    • Add the catalyst premix to initiate the reaction.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the final bioconjugate away from the catalyst and excess payload using the same methods as in Protocol 1 (SEC, dialysis, or ultrafiltration).

  • Final Analysis: Analyze the final product.

    • SDS-PAGE: A band shift or visualization by fluorescence (if a dye was used) can confirm conjugation.

    • Mass Spectrometry: Confirm the final mass of the bioconjugate.

    • Functional Assay: Perform a relevant assay to confirm that the protein's biological activity has been retained.

Technical Insights & Troubleshooting

IssuePotential CauseSuggested Solution
Low Labeling Efficiency Inaccessible or oxidized cysteine thiol. Hydrolyzed maleimide reagent.Ensure complete reduction with TCEP. Perform labeling under inert gas. Use freshly prepared EOM stock solution. Consider denaturing/refolding if the cysteine is buried. Increase molar excess of EOM.
Protein Precipitation Protein instability in the buffer. Aggregation caused by DMSO or reagent.Screen for optimal buffer conditions (pH, ionic strength). Add EOM stock solution dropwise while gently stirring. Limit the final DMSO concentration in the reaction to <10% (v/v). Include stabilizing excipients like glycerol or arginine if needed.
Non-specific Labeling Reaction pH is too high, leading to maleimide reaction with lysine amines.Strictly maintain the labeling reaction pH between 7.0 and 7.5. At pH > 8.0, the risk of reaction with lysine increases significantly.[14]
Low 'Click' Yield Inactive catalyst. Inaccessible alkyne handle.Use freshly prepared sodium ascorbate and catalyst premix. Ensure the TBTA/THPTA ligand is included to protect the catalyst and protein. Confirm successful alkyne installation in Stage 1 via mass spectrometry.

References

Application Notes & Protocols: 3-Ethynyloxetan-3-ol for Bioconjugation of Peptides and Nucleic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The field of bioconjugation continuously seeks novel reagents that offer enhanced stability, improved physicochemical properties, and high reaction efficiency. 3-Ethynyloxetan-3-ol has emerged as a valuable building block in this domain, combining the high efficiency of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" with the beneficial properties of the oxetane motif.[1][2][3][4] The oxetane ring, a strained four-membered ether, is a polar, sp³-rich scaffold that can improve aqueous solubility, metabolic stability, and cell permeability when incorporated into biomolecules.[5][6][7] This guide provides a comprehensive overview, detailed protocols, and expert insights for utilizing this compound to conjugate peptides and nucleic acids, aimed at researchers in drug discovery, diagnostics, and materials science.

Introduction: The Rationale for Oxetane-Based Bioconjugation

Traditional bioconjugation strategies often face challenges related to the stability of the resulting linkage and the impact of the conjugate on the biomolecule's native function. The advent of "click chemistry" revolutionized the field by introducing reactions that are high-yielding, stereospecific, and biocompatible.[3][8] The CuAAC reaction, which joins an azide and a terminal alkyne to form a stable triazole ring, is a cornerstone of this methodology.[4][9]

This compound serves as the alkyne-containing component in this reaction. Its utility stems from the unique combination of the reactive ethynyl group and the oxetane core.

Key Advantages of the this compound Moiety:

  • Improved Physicochemical Properties: The oxetane ring is a polar motif that can enhance the aqueous solubility and reduce the lipophilicity of the conjugated molecule, which is highly desirable for in vivo applications.[2][5]

  • Metabolic Stability: Oxetanes can act as bioisosteres for more metabolically labile groups like gem-dimethyl or carbonyl functionalities, often leading to improved stability against enzymatic degradation.[2][6][10] The 3,3-disubstituted pattern of this compound particularly contributes to its chemical stability.[1]

  • Structural Rigidity and Conformational Control: Incorporation of the rigid oxetane ring can pre-organize the conformation of a peptide or nucleic acid backbone, which can be advantageous for optimizing binding affinity to a biological target.[11][12]

  • Bioorthogonal Reactivity: The terminal alkyne is a bioorthogonal handle, meaning it does not react with native functional groups found in biological systems, ensuring highly specific conjugation to an azide-modified target.[9]

This document provides the necessary protocols to leverage these advantages for the modification of two critical classes of biomolecules: peptides and nucleic acids.

General Reaction Principle: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core reaction involves the [3+2] cycloaddition between the terminal alkyne of this compound and an azide-functionalized biomolecule. This reaction is catalyzed by a Copper(I) species, which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

G cluster_reactants Reactants cluster_catalyst Catalyst System Azide Biomolecule-N₃ (Azide-modified Peptide/Nucleic Acid) Product Biomolecule-Triazole-Oxetane (Stable Conjugate) Azide->Product Cu(I) Alkyne This compound Alkyne->Product Catalyst CuSO₄ Sodium Ascorbate (Ligand optional, e.g., TBTA) Catalyst->Product

Caption: General scheme of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Bioconjugation of Peptides

Peptide modification is crucial for developing therapeutic peptides with improved half-lives, cell-penetrating capabilities, or for attaching imaging agents.[3][13] Incorporating this compound can enhance these properties. The prerequisite is an azide-functionalized peptide, typically achieved by incorporating an azide-bearing unnatural amino acid (e.g., L-azidohomoalanine) during solid-phase peptide synthesis (SPPS) or by post-synthetically modifying a specific amino acid like lysine.

Workflow for Peptide Conjugation

The overall process involves synthesizing or procuring an azide-modified peptide, performing the CuAAC reaction, and purifying the final conjugate.

Caption: Experimental workflow for peptide bioconjugation with this compound.

Detailed Protocol: Peptide Conjugation

This protocol assumes a starting quantity of 1 mg of an azide-modified peptide with a molecular weight of approximately 2000 Da. Adjust volumes accordingly for different amounts or molecular weights.

Materials:

  • Azide-modified peptide (lyophilized)

  • This compound (MW: 98.10 g/mol )[14]

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand

  • Solvents: Degassed, HPLC-grade water, Acetonitrile (ACN), Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Buffers: 0.1 M Phosphate buffer, pH 7.4

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • MALDI-TOF Mass Spectrometer

Reagent Preparation:

  • Peptide Stock (1 mg/mL): Dissolve 1 mg of the azide-peptide in 1 mL of phosphate buffer. Rationale: A buffered aqueous solution maintains the peptide's structure and solubility.

  • This compound Stock (10 mM): Dissolve 0.98 mg of this compound in 1 mL of DMF or DMSO.

  • CuSO₄ Stock (50 mM): Dissolve 12.5 mg of CuSO₄·5H₂O in 1 mL of water.

  • Sodium Ascorbate Stock (100 mM): Freshly prepare by dissolving 19.8 mg in 1 mL of water. Rationale: Ascorbate is prone to oxidation; fresh preparation ensures its efficacy as a reducing agent to maintain the Cu(I) catalytic state.

  • TBTA Ligand Stock (10 mM): Dissolve 5.3 mg of TBTA in 1 mL of DMF or DMSO. Rationale: TBTA is a bulky ligand that stabilizes the Cu(I) oxidation state and accelerates the reaction, preventing catalyst disproportionation or oxidation.

Reaction Procedure:

  • In a microcentrifuge tube, combine the following in order:

    • 500 µL of Peptide Stock (0.5 mg, ~0.25 µmol)

    • 200 µL of phosphate buffer

  • Add 50 µL of the 10 mM this compound stock solution (0.5 µmol, 2 equivalents). Vortex gently. Rationale: A slight excess of the alkyne ensures complete consumption of the more valuable azide-peptide.

  • Add 10 µL of the 10 mM TBTA stock solution (0.1 µmol, 0.4 eq). Vortex gently.

  • Initiate the reaction by adding 10 µL of the 50 mM CuSO₄ stock (0.5 µmol, 2 eq) followed immediately by 10 µL of the 100 mM Sodium Ascorbate stock (1 µmol, 4 eq). The solution may turn a faint yellow/orange. Rationale: The ascorbate must be in excess of the copper to ensure a reducing environment.

  • Incubate the reaction at room temperature for 1-4 hours with gentle agitation. Monitor reaction progress by taking small aliquots (5 µL) and analyzing via RP-HPLC or LC-MS.

Purification and Characterization:

  • Purification: Purify the reaction mixture using RP-HPLC with a C18 column. Use a water/acetonitrile gradient containing 0.1% Trifluoroacetic Acid (TFA). Collect fractions corresponding to the product peak.

  • Characterization: Confirm the identity of the product by MALDI-TOF Mass Spectrometry. The expected mass will be the mass of the starting peptide plus the mass of this compound (98.10 Da). Purity can be assessed by analytical RP-HPLC.

ParameterRecommended ConditionRationale
Peptide Conc. 1-5 mg/mLPrevents aggregation and ensures efficient reaction kinetics.[15]
Equivalents (Alkyne) 2-10 eqDrives the reaction to completion.
Equivalents (CuSO₄) 1-5 eqCatalytic amount, but higher loading can speed up the reaction.
Equivalents (Ascorbate) 2-10 eqMust be in excess of Cu(II) to maintain the Cu(I) state.
Equivalents (Ligand) 0.5-2 eqProtects the catalyst and enhances reaction rate.
Temperature Room TemperatureSufficient for most CuAAC reactions; avoids peptide degradation.
pH 7.0 - 8.0Optimal for CuAAC and maintains peptide stability.

Bioconjugation of Nucleic Acids

The modification of oligonucleotides is fundamental for developing antisense therapies, siRNAs, and diagnostic probes.[13][16] Attaching an oxetane moiety can improve nuclease resistance and cellular uptake.[17][18] The process requires an azide-modified oligonucleotide, which is readily synthesized using an azide-containing phosphoramidite (e.g., at the 3' or 5' terminus) during standard automated solid-phase synthesis.

Workflow for Nucleic Acid Conjugation

The workflow is analogous to that for peptides, but requires careful handling of the nucleic acid to prevent degradation by nucleases.

References

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates with 3-Ethynyloxetan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Ethynyloxetan-3-ol in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. The strategic incorporation of small, strained ring systems has emerged as a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. Among these, the oxetane ring has garnered significant attention for its ability to serve as a polar, metabolically stable bioisostere for gem-dimethyl and carbonyl groups, often leading to improved aqueous solubility, reduced lipophilicity, and favorable metabolic stability.[1][2]

This compound, a readily accessible building block, uniquely combines the advantageous properties of the oxetane motif with the synthetic versatility of a terminal alkyne. This dual functionality makes it an exceptionally valuable starting material for the synthesis of a diverse array of pharmaceutical intermediates. The ethynyl group serves as a reactive handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Sonogashira coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[3]

This application note provides detailed protocols for the utilization of this compound in these key transformations, offering researchers and drug development professionals a practical guide to accessing novel oxetane-containing intermediates for a range of therapeutic targets, including kinase inhibitors and antiviral agents.

The Oxetane Moiety: A Tool for Physicochemical Property Optimization

The incorporation of an oxetane ring can profoundly influence the drug-like properties of a molecule. Its small size and polarity, stemming from the ether oxygen, can disrupt unfavorable lipophilic interactions and introduce a hydrogen bond acceptor.[1] This often translates to a desirable decrease in LogD and an increase in aqueous solubility, critical parameters for oral bioavailability. Furthermore, the strained four-membered ring is surprisingly stable under many physiological and synthetic conditions, rendering it a metabolically robust scaffold.[4]

Core Synthetic Methodologies and Protocols

The terminal alkyne of this compound provides a gateway to a multitude of chemical transformations. Below are detailed protocols for two of the most powerful and widely used reactions in pharmaceutical synthesis.

Protocol 1: Sonogashira Coupling for the Synthesis of 3-(Aryl/Heteroaryl-ethynyl)oxetan-3-ols

The Sonogashira coupling is a robust and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is instrumental in the synthesis of conjugated systems and is widely employed in the preparation of kinase inhibitors and other targeted therapies. The protocol below is adapted from established procedures for the coupling of propargyl alcohol derivatives with (hetero)aryl halides.[7][8]

Reaction Scheme:

Sonogashira_Coupling cluster_reagents Reagents & Conditions Reactant1 This compound Reagents Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) Base (e.g., Et₃N) Solvent (e.g., THF/DMF) Reactant2 Ar-X (Aryl/Heteroaryl Halide) Product 3-(Arylethynyl)oxetan-3-ol Reagents->Product Sonogashira Coupling

Caption: Sonogashira coupling of this compound with a (hetero)aryl halide.

Rationale for Experimental Choices:

  • Catalyst System: A combination of a palladium(0) catalyst and a copper(I) co-catalyst is standard for the Sonogashira reaction.[5] Pd(PPh₃)₂Cl₂ is a common and effective palladium source. Copper(I) iodide facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.

  • Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is typically used to dissolve the reactants and catalysts. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

Detailed Experimental Protocol:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the (hetero)aryl halide (1.0 equiv), this compound (1.2 equiv), copper(I) iodide (0.05 equiv), and dichlorobis(triphenylphosphine)palladium(II) (0.025 equiv).

  • Add anhydrous, degassed solvent (e.g., THF or a mixture of THF/Et₃N, 5-10 mL per mmol of halide).

  • Add the amine base (e.g., triethylamine, 3.0 equiv) via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(aryl/heteroaryl-ethynyl)oxetan-3-ol.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Readily available and effective for a broad range of substrates.
Copper Co-catalyst CuIPromotes the formation of the copper acetylide intermediate.
Base Et₃N, DIPEANeutralizes HX by-product and facilitates alkyne deprotonation.
Solvent THF, DMF, AcetonitrileGood solubility for reactants and catalysts.
Temperature Room Temperature to 60 °CMild conditions are often sufficient, but heating can accelerate the reaction.
Atmosphere Inert (N₂ or Ar)Prevents oxidative homocoupling of the alkyne.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of 3-(1,2,3-Triazol-4-yl)oxetan-3-ols

The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[9] This "click" reaction is characterized by its mild reaction conditions, high yields, and tolerance of a wide variety of functional groups, making it exceptionally well-suited for late-stage functionalization in drug discovery.[10] The resulting triazole ring is a valuable pharmacophore, known to act as a bioisostere for amide bonds and to participate in hydrogen bonding and dipole interactions with biological targets.

Reaction Scheme:

CuAAC_Reaction cluster_reagents Reagents & Conditions Reactant1 This compound Reagents CuSO₄·5H₂O (cat.) Sodium Ascorbate (cat.) Solvent (e.g., t-BuOH/H₂O) Reactant2 R-N₃ (Organic Azide) Product 3-(1,2,3-Triazol-4-yl)oxetan-3-ol Reagents->Product CuAAC 'Click' Reaction

Caption: CuAAC "click" reaction of this compound with an organic azide.

Rationale for Experimental Choices:

  • Catalyst System: The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), and a reducing agent, most commonly sodium ascorbate.[11] This avoids the need to handle potentially unstable Cu(I) salts.

  • Solvent System: A mixture of t-butanol and water is a common solvent system for CuAAC reactions, as it can dissolve a wide range of organic and inorganic reagents.

  • Reaction Conditions: The reaction is typically performed at room temperature and is often complete within a few hours.

Detailed Experimental Protocol:

  • In a round-bottom flask, dissolve the organic azide (1.0 equiv) and this compound (1.1 equiv) in a 1:1 mixture of t-butanol and water (10-20 mL per mmol of azide).

  • In a separate vial, prepare a solution of sodium ascorbate (0.2 equiv) in water (1 mL).

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equiv) in water (1 mL).

  • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 3-(1,2,3-triazol-4-yl)oxetan-3-ol.

ParameterRecommended ConditionRationale
Copper Source CuSO₄·5H₂OStable, inexpensive, and readily available Cu(II) precursor.
Reducing Agent Sodium AscorbateEfficiently reduces Cu(II) to the active Cu(I) catalyst in situ.
Solvent t-BuOH/H₂O (1:1), DMF, DMSOVersatile solvent system for a wide range of substrates.
Temperature Room TemperatureMild conditions are a hallmark of click chemistry.
Stoichiometry Near-equimolar amounts of alkyne and azide.High efficiency of the reaction allows for near 1:1 stoichiometry.

Applications in the Synthesis of Pharmaceutical Intermediates

The methodologies described above open the door to a wide range of oxetane-containing pharmaceutical intermediates.

Example Application 1: Synthesis of Kinase Inhibitor Scaffolds

Many kinase inhibitors feature a heteroaromatic core that can be coupled with a side chain to achieve potency and selectivity. The Sonogashira coupling of this compound with a halogenated heteroaromatic core (e.g., pyrimidine, pyrazole, indole) can be used to introduce the oxetane moiety, which can improve solubility and other drug-like properties. For instance, the synthesis of oxetane-containing AXL kinase inhibitors has been reported to dramatically increase potency.[2]

Kinase_Inhibitor_Workflow Start This compound Step1 Sonogashira Coupling (with Heteroaryl-X) Start->Step1 Intermediate1 3-(Heteroarylethynyl)oxetan-3-ol Intermediate Step1->Intermediate1 Step2 Further Functionalization (e.g., Suzuki, Buchwald-Hartwig) Intermediate1->Step2 FinalProduct Oxetane-Containing Kinase Inhibitor Step2->FinalProduct

Caption: Workflow for the synthesis of oxetane-containing kinase inhibitors.

Example Application 2: Synthesis of Antiviral Nucleoside Analogues

Nucleoside analogues are a cornerstone of antiviral therapy.[1] The oxetane ring has been incorporated into nucleoside analogues to create novel structures with potential antiviral activity.[12][13] The CuAAC reaction can be used to link this compound to an azido-functionalized nucleobase or a sugar mimic, providing a rapid route to novel triazole-containing nucleoside analogues.

Antiviral_Workflow Start This compound Step1 CuAAC Reaction (with Azido-Nucleobase/Sugar) Start->Step1 Intermediate1 3-(Triazolyl)oxetan-3-ol Nucleoside Analogue Step1->Intermediate1 Step2 Deprotection & Purification Intermediate1->Step2 FinalProduct Bioactive Oxetane Nucleoside Analogue Step2->FinalProduct

Caption: Workflow for the synthesis of oxetane-containing antiviral nucleoside analogues.

Conclusion

This compound is a versatile and valuable building block for the synthesis of pharmaceutical intermediates. Its unique combination of a synthetically tractable alkyne handle and a property-enhancing oxetane core allows for the efficient construction of novel molecular scaffolds. The detailed protocols for Sonogashira coupling and CuAAC reactions provided herein offer a practical guide for researchers to incorporate this promising building block into their drug discovery programs, with potential applications in the development of kinase inhibitors, antiviral agents, and other therapeutics with improved pharmacological profiles.

References

Experimental setup for nucleophilic addition to 3-Ethynyloxetan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Nucleophilic Addition to 3-Ethynyloxetan-3-ol: A Gateway to Novel Chemical Scaffolds

Preamble: The Strategic Value of the Oxetane Moiety

In contemporary drug discovery, the pursuit of novel molecular scaffolds with optimized physicochemical properties is paramount. The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable motif.[1] When incorporated into a lead compound, an oxetane can profoundly alter properties such as aqueous solubility, lipophilicity, metabolic stability, and conformational preference.[2] It often serves as a bioisosteric replacement for more common functionalities like gem-dimethyl or carbonyl groups, frequently leading to improved pharmacokinetic profiles.[3][4]

This compound is a particularly strategic building block. It combines the beneficial properties of the oxetane ring with the versatile reactivity of a terminal alkyne. The nucleophilic addition reaction to this alkyne is a powerful method for introducing a wide array of functional groups, thereby generating diverse molecular architectures for screening and development. This document provides a detailed protocol and the underlying scientific rationale for performing a nucleophilic addition to this compound, using a thiol as a representative nucleophile.

Mechanistic Rationale: The Thiol-yne Reaction

The addition of a nucleophile to a terminal alkyne is a cornerstone of organic synthesis.[5] In the absence of a conjugating electron-withdrawing group, the alkyne is not "activated" in the classical sense of a Michael acceptor.[6] Therefore, the reaction typically requires catalysis to proceed efficiently. The addition of a thiol to an alkyne, often termed a "thiol-yne" reaction, can be initiated under basic, radical, or metal-catalyzed conditions.[7]

For this protocol, we will focus on a base-catalyzed pathway. This approach is operationally simple, avoids potentially problematic metal catalysts, and offers excellent control over the reaction.

The Causality Behind the Choices:

  • Base Catalysis: A suitable base (e.g., triethylamine, Et₃N) deprotonates the thiol (R-SH) to form the corresponding thiolate anion (R-S⁻). The thiolate is a significantly more potent nucleophile than the neutral thiol.

  • Nucleophilic Attack: The thiolate anion attacks one of the sp-hybridized carbons of the alkyne. This addition breaks the alkyne's π-bond, forming a new C-S bond and a transient vinyl anion intermediate.[8]

  • Protonation: The vinyl anion is a strong base and is subsequently protonated by a proton source in the reaction mixture (in this case, the triethylammonium cation formed in the initial step) to yield the final vinyl sulfide product.

This sequence results in a highly regioselective anti-Markovnikov addition, where the sulfur atom attaches to the terminal carbon of the original alkyne.

Experimental Design & Workflow

The following diagram outlines the logical flow of the experimental procedure, from initial setup to final product analysis.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification cluster_analysis Phase 4: Characterization A Reagent & Glassware Preparation (Dry Glassware, Fresh Solvents) B Inert Atmosphere Setup (Nitrogen/Argon Purge) A->B C Dissolve this compound in Anhydrous Solvent B->C D Add Base (e.g., Et3N) & Nucleophile (e.g., Thiol) C->D E Reaction Monitoring (via TLC analysis) D->E F Aqueous Workup (Quench, Extract, Wash) E->F G Drying & Concentration (Na2SO4, Rotary Evaporation) F->G H Purification (Flash Column Chromatography) G->H I Structural Verification (NMR, MS, IR) H->I caption Fig 1. Experimental Workflow Diagram

Caption: Fig 1. Experimental Workflow Diagram

Detailed Protocol: Base-Catalyzed Addition of Thiophenol

This protocol details a representative reaction. The principles can be adapted for other soft nucleophiles like secondary amines or other thiols.

Materials & Equipment
Reagents & Solvents Equipment
This compoundRound-bottom flasks (oven-dried)
ThiophenolMagnetic stirrer and stir bars
Triethylamine (Et₃N), distilledSyringes and needles
Dichloromethane (DCM), anhydrousSepta
Saturated aq. NH₄Cl solutionNitrogen or Argon gas line with manifold
Saturated aq. NaCl solution (Brine)Thin Layer Chromatography (TLC) plates (silica)
Sodium Sulfate (Na₂SO₄), anhydrousUV lamp for TLC visualization
Silica gel for column chromatographyRotary evaporator
Hexanes and Ethyl Acetate (HPLC grade)Glass column for chromatography
Safety Precautions
  • General: Perform all operations within a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]

  • This compound: May cause skin and eye irritation. Avoid inhalation and direct contact.[10]

  • Thiophenol: Highly toxic and has an extremely unpleasant odor. Handle with extreme care in the fume hood. Quench any residual thiophenol in waste or on glassware with bleach.

  • Triethylamine: Flammable and corrosive. Causes severe skin and eye irritation.[11]

  • Dichloromethane: Volatile and a suspected carcinogen. Ensure the fume hood has adequate airflow.

Step-by-Step Procedure

Reaction Setup:

  • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Seal the flask with a rubber septum and purge with dry nitrogen or argon for 5-10 minutes. An inert atmosphere is crucial to prevent side reactions involving moisture or oxygen.

  • Using a syringe, add anhydrous dichloromethane (DCM) to dissolve the starting material (approx. 0.2 M concentration). Stir until a homogeneous solution is formed.

Reagent Addition: 4. Via syringe, add triethylamine (Et₃N) (1.5 eq) to the stirring solution. 5. Slowly add thiophenol (1.1 eq) dropwise via syringe over 2-3 minutes. A slight exotherm may be observed. The addition is performed slowly to maintain temperature control. 6. Allow the reaction to stir at room temperature.

Reaction Monitoring: 7. Monitor the reaction progress using Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting material on a silica gel plate. A suitable eluent system is typically 30-50% Ethyl Acetate in Hexanes. 8. The reaction is complete when the starting alkyne spot has been fully consumed (typically 2-4 hours).

Workup and Isolation: 9. Once complete, quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution. This step neutralizes the triethylamine and protonates any remaining thiolate. 10. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL). 11. Combine the organic layers and wash sequentially with water (1 x 20 mL) and saturated brine (1 x 20 mL). The brine wash helps to remove residual water from the organic phase. 12. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification: 13. Purify the resulting crude oil by flash column chromatography on silica gel. 14. Use a gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate in hexanes, to isolate the desired product. 15. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a clear oil.

Product Characterization

The structure of the resulting vinyl sulfide should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the connectivity and stereochemistry (typically a mix of E/Z isomers is formed, which can be identified by the coupling constants of the vinyl protons).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the disappearance of the characteristic alkyne C≡C stretch (~2100 cm⁻¹) and C-H stretch (~3300 cm⁻¹) and the appearance of a C=C stretch (~1600 cm⁻¹).

General Reaction Scheme and Data

The reaction can be generalized to a variety of nucleophiles. The table below provides a representative summary of expected outcomes.

Caption: Fig 2. General Nucleophilic Addition Scheme

Nucleophile (Nu-H) Catalyst/Base Solvent Temp (°C) Typical Yield
ThiophenolEt₃NDCM2585-95%
Benzyl MercaptanDBUTHF2580-90%
PyrrolidineNone (neat) or CuIToluene60-8070-85%
MorpholineCuI (5 mol%)Acetonitrile6075-90%
Sodium AzideN/A (requires different mechanism)DMSO/H₂O10060-75%

References

Reaction mechanism of 3-Ethynyloxetan-3-ol with azides

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Reaction Mechanism and Application of 3-Ethynyloxetan-3-ol with Azides for Advanced Drug Discovery

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Strategic Convergence of Oxetanes and Triazoles in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures with enhanced physicochemical and pharmacokinetic properties is paramount. The 1,3-dipolar cycloaddition between an alkyne and an azide, a cornerstone of "click chemistry," provides a highly efficient and reliable method for covalently linking molecular fragments.[1][2] This application note focuses on a particularly strategic pairing: the reaction of this compound with azides.

The oxetane ring, a four-membered ether, is an increasingly valuable motif in medicinal chemistry.[3][4] Its inherent polarity and three-dimensional structure allow it to serve as a superior isostere for commonly used groups like gem-dimethyl or carbonyls, often leading to significant improvements in aqueous solubility, metabolic stability, and cell permeability while reducing lipophilicity.[4][5] When coupled with the resulting 1,2,3-triazole ring—a metabolically robust and polar linker capable of forming hydrogen bonds—the combination creates a powerful scaffold for developing next-generation therapeutics.[6][7]

This guide provides a detailed exploration of the predominant reaction mechanism, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and offers a robust, validated protocol for its implementation in a laboratory setting.

Part 1: The Reaction Mechanism - From Huisgen to Sharpless

The reaction between an alkyne and an azide is fundamentally a Huisgen 1,3-dipolar cycloaddition. The thermal, uncatalyzed version of this reaction requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers, limiting its utility in complex molecule synthesis.[2][8]

The breakthrough came with the independent discovery by the groups of Meldal and Sharpless that copper(I) species can catalyze the reaction, leading exclusively to the 1,4-disubstituted triazole product under mild, often aqueous, conditions.[1] This variant, the CuAAC, is the premier example of a click reaction and is the most relevant pathway for the terminal alkyne, this compound.[8]

The Catalytic Cycle of CuAAC

The reaction proceeds through a multi-step catalytic cycle, which ensures high efficiency and regioselectivity. The key steps are outlined below.

  • Generation of the Active Catalyst: The active catalyst is the copper(I) ion. While Cu(I) salts can be used directly, they are prone to disproportionation and oxidation. A more common and reliable method is the in situ reduction of a copper(II) salt (e.g., CuSO₄·5H₂O) using a mild reducing agent, most notably sodium ascorbate.[8][9]

  • Formation of the Copper-Acetylide Intermediate: The terminal alkyne, this compound, coordinates with the Cu(I) catalyst. This coordination significantly increases the acidity of the terminal alkyne proton, facilitating its removal by a mild base (often the ascorbate or the solvent) to form a key copper(I)-acetylide intermediate.[1][8]

  • Coordination and Cycloaddition: The organic azide substrate then coordinates to the copper center of the acetylide complex. This brings the two reactive partners into close proximity and optimal orientation, leading to a formal cycloaddition that forms a six-membered copper-triazolide intermediate.[8]

  • Protonolysis and Catalyst Regeneration: The stable triazolide intermediate undergoes protonolysis, typically from a proton source in the reaction medium, to release the final 1,4-disubstituted 1,2,3-triazole product. This step regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle.

CuAAC_Mechanism Figure 1: Catalytic Cycle of the CuAAC Reaction Cu_II Cu(II)SO₄ Cu_I Cu(I) Catalyst Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_Acetylide Copper(I)-Acetylide [Cu(I)-C≡C-R¹] Cu_I->Cu_Acetylide Alkyne This compound (R¹-C≡CH) Alkyne->Cu_Acetylide -H⁺ Cu_Triazolide Copper-Triazolide Intermediate Cu_Acetylide->Cu_Triazolide Azide Azide Substrate (R²-N₃) Azide->Cu_Triazolide Coordination & Cyclization Product 1,4-Disubstituted Oxetane-Triazole Cu_Triazolide->Product Protonolysis Product->Cu_I Catalyst Regeneration Proton H⁺ Proton->Product

Figure 1. Catalytic Cycle of the CuAAC Reaction.
The Role of Accelerating Ligands

In many applications, particularly in bioconjugation or with sensitive substrates, ligands are used to enhance the CuAAC reaction. Ligands like tris-(benzyltriazolylmethyl)amine (TBTA) or bathophenanthroline disulfonate (BPS) serve two primary functions:

  • Stabilization: They stabilize the Cu(I) oxidation state, preventing the formation of Cu(II) which can cause oxidative damage to biomolecules.[9][10]

  • Acceleration: They can accelerate the rate-limiting steps of the catalytic cycle, leading to faster reaction times and higher yields.[11]

Part 2: Experimental Protocol - Synthesis of 1-(Benzyl)-4-(3-hydroxyoxetan-3-yl)-1H-1,2,3-triazole

This protocol details a reliable procedure for the CuAAC reaction between this compound and benzyl azide as a model system.

Principle

This procedure utilizes the in situ generation of the Cu(I) catalyst from CuSO₄ and sodium ascorbate in a common solvent system. The reaction progress is monitored by Thin Layer Chromatography (TLC), and the final product is isolated and purified using standard extraction and column chromatography techniques. This protocol is designed to be self-validating; a successful reaction is indicated by the complete consumption of the limiting reagent (visible by TLC) and the appearance of a single, new product spot with a distinct Rf value.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableLimiting reagent in this protocol.
Benzyl Azide≥98%Commercially AvailableCaution: Potential explosive. Handle with care.
Copper(II) Sulfate Pentahydrate≥99%ACS Reagent GradePrepare a fresh aqueous solution.
Sodium L-Ascorbate≥99%ACS Reagent GradePrepare a fresh aqueous solution.
tert-Butanol≥99.5%AnhydrousReaction solvent.
Deionized Water--For preparing solutions and work-up.
Dichloromethane (DCM)≥99.8%ACS GradeFor extraction.
Saturated aq. NH₄Cl--For work-up (removes copper).
Brine--For work-up.
Anhydrous Magnesium Sulfate--Drying agent.
Silica Gel230-400 mesh-For column chromatography.
Step-by-Step Methodology
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 500 mg).

    • Add benzyl azide (1.1 eq). Causality: Using a slight excess of one reagent ensures the complete consumption of the more valuable or limiting reagent.

    • Dissolve the reactants in a 1:1 mixture of tert-butanol and deionized water (e.g., 20 mL). Stir until a homogeneous solution is formed.

  • Catalyst Preparation (Prepare fresh):

    • In a separate vial, prepare a 0.5 M solution of CuSO₄·5H₂O in deionized water.

    • In another vial, prepare a 1.0 M solution of sodium ascorbate in deionized water.

  • Reaction Initiation:

    • To the stirring solution of reactants, add the CuSO₄ solution (0.05 eq, 5 mol%). The solution may turn a faint blue.

    • Add the sodium ascorbate solution (0.10 eq, 10 mol%) dropwise. Causality: The ascorbate reduces Cu(II) to the active Cu(I) catalyst, initiating the reaction. A color change to yellow or orange-brown is often observed.

  • Monitoring the Reaction:

    • Allow the reaction to stir at room temperature.

    • Monitor the reaction progress every 30-60 minutes using TLC (e.g., 50% Ethyl Acetate in Hexanes). Visualize with a UV lamp and/or potassium permanganate stain.

    • The reaction is complete when the starting alkyne spot has been completely consumed (typically 2-4 hours).

  • Work-up and Extraction:

    • Once the reaction is complete, add 20 mL of saturated aqueous NH₄Cl solution to the flask and stir for 15 minutes. Causality: The ammonium chloride chelates with the copper catalyst, facilitating its removal into the aqueous phase.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the title compound as a white solid.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 3: Data Presentation and Expected Outcomes

The CuAAC reaction is highly robust and generally provides excellent yields across a range of substrates. The table below summarizes expected outcomes for the reaction of this compound with various azide types.

Azide TypeExample SubstrateCatalyst Loading (mol%)Typical SolventReaction Time (h)Expected Yield (%)
Primary Alkyl1-Azidobutane1-5t-BuOH/H₂O1-4>90%
BenzylBenzyl Azide1-5t-BuOH/H₂O2-4>95%
ArylPhenyl Azide2-5DMSO/H₂O4-8>85%
Tertiary Alkyl2-Azido-2-methylpropane5-10t-BuOH/H₂O6-1270-85%
FunctionalizedAzidoethyl-PEG1-5H₂O or DMF/H₂O1-3>95%

Note: Reaction times and yields are estimates and can be influenced by substrate purity, scale, and specific reaction conditions.

Part 4: Application in a Drug Discovery Workflow

The synthesis of oxetane-triazole conjugates is not an end in itself but a critical step in a larger drug discovery campaign, such as Fragment-Based Drug Discovery (FBDD) or lead optimization. The workflow below illustrates how this chemistry is integrated.

FBDD_Workflow Figure 2: Integration of CuAAC in a Drug Discovery Workflow A Fragment Library (Azide-functionalized) B Target Protein Screening (e.g., SPR, NMR) A->B C Identify 'Hit' Azide Fragment B->C E CuAAC Reaction (This Protocol) C->E D This compound (Solubility/PK Modifier) D->E F Synthesize Oxetane-Triazole Conjugate Library E->F G In Vitro Biological Assays (Potency, Selectivity) F->G H ADME/PK Profiling (Solubility, Stability) G->H I Lead Optimization H->I I->G Iterative Cycles

Figure 2. Integration of CuAAC in a Drug Discovery Workflow.

In this paradigm, an azide-containing fragment that shows binding to a biological target is identified. This "hit" fragment often has suboptimal drug-like properties. By clicking it to this compound, the researcher can systematically introduce the beneficial oxetane moiety to improve properties like solubility and metabolic stability, rapidly generating more potent and viable lead compounds.[3][5]

References

Application Notes & Protocols: 3-Ethynyloxetan-3-ol as a Strategic Carbonyl Group Surrogate in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of the Carbonyl and the Rise of Bioisosterism

In the landscape of medicinal chemistry, the carbonyl group is a ubiquitous pharmacophoric feature. Its ability to act as a hydrogen bond acceptor is critical for molecular recognition and binding to biological targets. However, the carbonyl moiety is not without its liabilities. It is often susceptible to metabolic reduction, can lead to the epimerization of adjacent stereocenters, and its inherent electrophilicity can result in off-target covalent binding.[1] To mitigate these issues while preserving biological activity, medicinal chemists frequently employ the strategy of bioisosteric replacement.[2][3][4]

The oxetane ring, a four-membered cyclic ether, has emerged as a highly effective and strategic surrogate for the carbonyl group.[1][5][6][7] This strained, polar, and sp³-rich motif can mimic the hydrogen bonding capacity of a ketone while offering profound improvements in physicochemical and pharmacokinetic properties.[5][8][9] This guide focuses on a particularly versatile building block, 3-Ethynyloxetan-3-ol , and provides the rationale, application strategies, and detailed protocols for its use as a carbonyl group surrogate in drug design. The presence of the ethynyl group provides a crucial synthetic handle, allowing for further molecular elaboration via reactions like click chemistry or Sonogashira coupling, making it a powerful tool for constructing diverse chemical libraries.

The Oxetane Advantage: Rationale for Carbonyl Replacement

The decision to replace a carbonyl group with an oxetane is grounded in the latter's unique combination of structural and electronic properties that favorably impact drug-like characteristics.

  • Hydrogen Bonding and Polarity : The oxetane oxygen's lone pairs are readily accessible, making it a potent hydrogen bond acceptor with an affinity comparable to that of many carbonyl groups.[1][5][9] This allows it to preserve key binding interactions with the target protein.

  • Metabolic Stability : The oxetane ring is generally robust and can block sites of metabolic oxidation.[7][8][10] By replacing a metabolically labile ketone, which can be reduced to an alcohol, the oxetane moiety can significantly increase a compound's half-life and reduce the potential for the formation of unwanted metabolites.[1][10]

  • Solubility and Lipophilicity : The polar nature of the oxetane ring often leads to a significant increase in aqueous solubility and a reduction in lipophilicity (LogD) when compared to non-polar surrogates like a gem-dimethyl group.[8][11][12][13] This is a critical advantage for improving the oral bioavailability and overall developability of a drug candidate.

  • Three-Dimensionality (sp³ Character) : Moving from a flat, sp²-hybridized carbonyl to a puckered, sp³-rich oxetane ring increases the three-dimensional character of a molecule.[6] This can lead to improved target selectivity and allow for the exploration of new, previously inaccessible chemical space.[6]

  • Basicity (pKa) Modulation : The oxetane's oxygen atom exerts a strong, distance-dependent inductive electron-withdrawing effect. Placing an oxetane ring proximal to a basic amine can significantly lower its pKa, a tactic used to mitigate liabilities associated with high basicity, such as hERG channel inhibition or poor cell permeability.[6][7][12]

Data Presentation: Matched Molecular Pair Analysis

The tangible benefits of replacing a carbonyl with an oxetane are best illustrated through a matched molecular pair analysis. The following table summarizes typical changes in key physicochemical properties.

PropertyCarbonyl Analogue (e.g., 4-Piperidone)Oxetane Analogue (e.g., 1-Aza-4-oxaspiro[2.3]hexane)Rationale for Change
LogD (pH 7.4) ~0.5~ -0.8The higher polarity of the oxetane ether reduces lipophilicity compared to the ketone.[13]
Aqueous Solubility ModerateHighIncreased polarity and improved crystal lattice packing disruption enhance solubility.[11]
pKa (of Piperidine N) ~8.0~6.4The strong inductive effect of the oxetane oxygen reduces the basicity of the adjacent nitrogen.[7]
Metabolic Clearance (CLint) HighLow to ModerateThe oxetane blocks the site of potential metabolic reduction of the ketone.[1]
H-Bond Acceptor Strength (pKHB) ~1.27 (for cyclopentanone)~1.36The oxetane oxygen is a slightly stronger H-bond acceptor, preserving binding interactions.[1]

Synthetic Strategies and Protocols

The utility of this compound stems from its identity as a bifunctional building block. The tertiary alcohol on the oxetane ring is the core surrogate feature, while the terminal alkyne serves as a versatile point for synthetic diversification.

Part A: Synthesis of the this compound Building Block

A common and efficient method to synthesize the core building block is through the ethynylation of oxetan-3-one. Oxetan-3-one itself can be synthesized from readily available propargyl alcohol in a one-step, gold-catalyzed reaction, making the entire sequence highly practical.[14]

cluster_0 Synthesis of this compound Start Propargyl Alcohol Inter Oxetan-3-one Start->Inter Au Catalyst, Oxidant (e.g., Pyridine N-oxide) Ref: [19] End This compound Inter->End 1. Ethynylmagnesium bromide or Lithium acetylide 2. Aqueous Workup

Caption: Synthetic workflow for this compound from propargyl alcohol.

Part B: Protocol for Incorporation via Nucleophilic Addition to a Ketone

This protocol describes the conversion of a precursor ketone within a lead molecule to the corresponding this compound derivative. The example uses a Grignard reagent derived from (trimethylsilyl)acetylene, followed by deprotection.

Objective: To replace a ketone functional group with a this compound moiety to improve physicochemical properties.

Causality Behind Experimental Choices:

  • Reagent: (Trimethylsilyl)ethynylmagnesium bromide is used instead of ethynylmagnesium bromide because the TMS protecting group enhances the stability and solubility of the reagent and prevents side reactions like self-coupling.

  • Solvent: Anhydrous THF is a standard ethereal solvent for Grignard reactions, as it is inert to the reagent and effectively solvates the magnesium species.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic addition and then warmed to room temperature to ensure the reaction proceeds to completion.

  • Deprotection: A mild base like potassium carbonate in methanol is sufficient to cleave the silicon-carbon bond without risking the opening of the strained oxetane ring, which could occur under harsh acidic or basic conditions.[6][7]

Materials and Reagents:

  • Ketone-containing starting material (1.0 eq)

  • (Trimethylsilyl)ethynylmagnesium bromide, 1.0 M in THF (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Methanol

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup:

    • Dry a round-bottom flask under vacuum or in an oven and allow it to cool under a stream of nitrogen or argon.

    • Dissolve the ketone starting material (1.0 eq) in anhydrous THF (approx. 0.1 M concentration).

    • Place the flask in an ice bath to cool the solution to 0 °C.

  • Grignard Addition:

    • Slowly add the (trimethylsilyl)ethynylmagnesium bromide solution (1.5 eq) dropwise to the stirred ketone solution over 15-20 minutes.

    • Causality: A slow addition rate is crucial to manage the reaction's exothermicity and prevent the formation of side products.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by TLC or LC-MS.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

    • Causality: NH₄Cl is a mild acid source that protonates the alkoxide intermediate and neutralizes any remaining Grignard reagent without being acidic enough to damage the oxetane ring.

    • Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude TMS-protected product.

  • Deprotection:

    • Dissolve the crude TMS-protected intermediate in methanol.

    • Add potassium carbonate (3.0 eq) to the solution.

    • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC/LC-MS until the starting material is consumed.

  • Final Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water to remove inorganic salts.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure this compound derivative.

Application in Lead Optimization: A Case Study

The true power of this surrogate is demonstrated in its application to solve real-world drug discovery problems.

cluster_1 Lead Optimization Workflow Hit Lead Compound (Diaryl Ketone) Liabilities Identified Liabilities: - Poor Solubility - High Metabolic Clearance (Ketone Reduction) Hit->Liabilities ADME Profiling Strategy Bioisosteric Replacement Strategy Liabilities->Strategy Action Replace Carbonyl with 3,3-Diaryl-Oxetane Moiety Strategy->Action Select Oxetane Surrogate Ref: [12, 18] Candidate Optimized Candidate Action->Candidate Properties Improved Properties: - Enhanced Solubility - Increased Metabolic Stability - Potency Maintained Candidate->Properties Re-Profiling

Caption: Logical workflow for lead optimization using an oxetane surrogate.

Case Study Comparison:

ParameterLead Compound (Diaryl Ketone)Optimized Candidate (3,3-Diaryl-Oxetane)
Target Potency (IC₅₀) 50 nM55 nM
Aqueous Solubility (pH 7.4) < 1 µM45 µM
Human Liver Microsome Stability (t₁/₂) 8 min> 90 min
Caco-2 Permeability (Papp A→B) 0.8 x 10⁻⁶ cm/s1.5 x 10⁻⁶ cm/s

This data, modeled on typical results from such a replacement, shows that the oxetane-containing molecule retains its biological potency while dramatically improving its drug-like properties, transforming a problematic lead into a viable development candidate.[9][11]

In Vitro Evaluation Protocols

To validate the benefits of the carbonyl-to-oxetane substitution, the following in vitro assays are essential.

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the rate of Phase I metabolism of a compound and compare the stability of the oxetane analogue to its carbonyl precursor.

Principle: The compound is incubated with HLM, which contains cytochrome P450 enzymes. The reaction is initiated by adding the cofactor NADPH. Aliquots are taken at various time points, the reaction is stopped, and the remaining amount of the parent compound is quantified by LC-MS/MS. A lower rate of disappearance indicates higher metabolic stability.[10]

Step-by-Step Methodology:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • In a 96-well plate, add phosphate buffer (pH 7.4), the test compound (final concentration 1 µM), and human liver microsomes (final concentration 0.5 mg/mL).

  • Pre-incubate the plate at 37 °C for 10 minutes to equilibrate the temperature.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM). This is the T=0 time point.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Self-Validation: Include a positive control (a compound with known high clearance, e.g., verapamil) and a negative control (incubation without NADPH) for each experiment.

  • Centrifuge the quench plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the peak area of the parent compound relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t₁/₂ = 0.693/k) and intrinsic clearance (CLint).

Troubleshooting and Key Considerations

  • Chemical Stability: While generally stable, 3,3-disubstituted oxetanes can be susceptible to ring-opening under harsh acidic conditions, particularly if an internal nucleophile is present.[6][7][15] Always favor mild deprotection and reaction conditions.

  • Synthetic Accessibility: While building blocks are increasingly available, accessing specific substitution patterns on the oxetane ring can still be a synthetic challenge.[7] It is often most efficient to introduce the oxetane late in a synthetic sequence.[6][7]

  • Safety: The synthesis of this compound involves organometallic reagents (e.g., Grignard reagents) which are pyrophoric and moisture-sensitive, requiring handling under an inert atmosphere. Terminal alkynes can be explosive under certain conditions and should be handled with care.

Conclusion

This compound is more than just a building block; it is a strategic tool for the modern medicinal chemist. Its use as a carbonyl surrogate allows for the systematic mitigation of common drug development liabilities, including poor metabolic stability and low aqueous solubility.[10][11] By providing a stable, polar, three-dimensional isostere that preserves essential hydrogen bonding interactions, this oxetane derivative enables the transformation of challenging lead compounds into promising clinical candidates. The protocols and data presented herein provide a foundational guide for researchers to confidently apply this versatile surrogate in their drug discovery campaigns.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Ethynyloxetan-3-ol Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 3-Ethynyloxetan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure successful and efficient conjugation. The unique structural features of this compound, namely the strained oxetane ring and the terminal alkyne, present both opportunities for novel molecular architectures and specific challenges in reaction optimization.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions and hurdles encountered when working with this compound in CuAAC reactions.

Q1: What are the recommended starting conditions for a click reaction with this compound?

A1: For a robust starting point, we recommend the in situ generation of the Cu(I) catalyst from a Cu(II) source. A typical setup involves using Copper(II) sulfate (CuSO₄) in the presence of a reducing agent like sodium ascorbate.[1][2] The addition of a stabilizing ligand is crucial for preventing copper oxidation and enhancing reaction efficiency.[3][4][5] For aqueous reactions, a water-soluble ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended.[1][6]

Recommended Starting Concentrations:

  • This compound (Alkyne): 1 equivalent

  • Azide: 1.1 - 1.5 equivalents

  • CuSO₄: 0.05 - 0.1 equivalents (5-10 mol%)

  • Sodium Ascorbate: 0.1 - 0.2 equivalents (10-20 mol%) - Should be prepared fresh.[7]

  • Ligand (e.g., THPTA): 0.05 - 0.25 equivalents (typically 1-5 fold molar excess over copper)[1][8]

Solvent: A mixture of t-BuOH/water or DMF/water is often effective.[9][10]

Q2: I am observing low to no product yield. What are the most likely causes?

A2: Low or no product yield in CuAAC reactions is a common issue that can often be traced back to a few key factors:

  • Inactive Catalyst: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state.[3] This can be caused by dissolved oxygen in the reaction mixture or the degradation of the reducing agent.

  • Reagent Purity: Impurities in the starting materials (alkyne, azide) or solvents can interfere with the reaction.[7]

  • Sub-optimal Stoichiometry: An incorrect ratio of reactants or catalyst components can lead to incomplete conversion.

  • Ligand Issues: The choice and concentration of the ligand are critical for stabilizing the Cu(I) catalyst.[7] An inappropriate ligand or an incorrect ligand-to-copper ratio can result in poor yields.[7]

Q3: Can the oxetane ring of this compound open under typical click chemistry conditions?

A3: The oxetane ring is generally stable under the neutral to slightly acidic pH conditions of standard CuAAC reactions. However, prolonged reaction times, elevated temperatures, or the presence of strong acids or bases could potentially lead to ring-opening side reactions. It is advisable to monitor the reaction progress and avoid harsh conditions.

Q4: What is the best way to purify the triazole product?

A4: The purification strategy depends on the properties of your final product.

  • Chromatography: Flash column chromatography on silica gel is a common method for small molecule purification.

  • Precipitation/Filtration: If the product is a solid and precipitates from the reaction mixture, it can be isolated by filtration.[11] Washing the precipitate with an EDTA solution can help remove residual copper.[11]

  • Molecular Weight Cut-Off (MWCO) Centrifugation: For larger molecules like bioconjugates, MWCO centrifugation is an effective and rapid method to remove unreacted small molecules and catalysts.[12][13]

  • Specialized Purification Beads: Commercially available beads can be used to scavenge copper ions and excess azide from the reaction mixture, simplifying purification.[14]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield
Symptoms:
  • TLC/LC-MS analysis shows mainly starting materials.

  • The reaction mixture does not change color as expected (a light blue or green color often indicates the presence of Cu(II)).

Diagnostic Workflow:

LowYieldTroubleshooting Start Low or No Product Yield Catalyst Is the Copper Catalyst Active? Start->Catalyst Reagents Are Reagents Pure & Stoichiometry Correct? Catalyst->Reagents Yes CatalystSol Add fresh reducing agent (e.g., Sodium Ascorbate). Degas solvents. Use a stabilizing ligand. Catalyst->CatalystSol No Conditions Are Reaction Conditions Optimal? Reagents->Conditions Yes ReagentsSol Use high-purity reagents. Prepare fresh sodium ascorbate solution. Optimize azide:alkyne ratio (e.g., 1.1-1.5 fold excess of one). Reagents->ReagentsSol No Substrate Are there Substrate-Specific Issues? Conditions->Substrate Yes ConditionsSol Optimize ligand:copper ratio (typically 1:1 to 5:1). Screen different solvents and pH. Adjust temperature and reaction time. Conditions->ConditionsSol No SubstrateSol Increase reaction time/temperature for hindered substrates. Increase catalyst/ligand concentration. Substrate->SubstrateSol No Success Reaction Optimized Substrate->Success Yes CatalystSol->Reagents ReagentsSol->Conditions ConditionsSol->Substrate SubstrateSol->Success

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

Detailed Solutions:
  • Catalyst Inactivity:

    • Action: Prepare a fresh solution of sodium ascorbate immediately before use.[7]

    • Action: Degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes before adding the copper catalyst.[15][16]

    • Action: Ensure a suitable ligand is used at an appropriate concentration (1-5 fold excess to copper) to protect the Cu(I) from oxidation.[1][8] For aqueous systems, THPTA is a good choice.[1]

  • Reagent and Stoichiometry Issues:

    • Action: Verify the purity of your this compound and azide starting materials. If necessary, purify them before use.[7]

    • Action: Optimize the stoichiometry. While a slight excess of the azide is common, a large excess can sometimes inhibit the reaction. Try varying the azide:alkyne ratio from 1.1:1 to 1.5:1.

  • Sub-optimal Reaction Conditions:

    • Action: Screen different solvent systems. A mixture of an organic solvent (like t-BuOH, DMF, or DMSO) and water can improve the solubility of all components.[2][9][10]

    • Action: While many click reactions proceed at room temperature, gentle heating (40-60°C) can sometimes increase the reaction rate, but be mindful of the potential for oxetane ring instability at higher temperatures.[10]

    • Action: Monitor the reaction over time. Some reactions may require longer incubation periods to reach completion.

Problem 2: Formation of Side Products
Symptoms:
  • TLC/LC-MS analysis shows multiple unexpected spots/peaks.

  • NMR of the crude product shows unidentifiable signals.

Potential Side Reactions and Solutions:
  • Alkyne Homocoupling (Glaser Coupling): Terminal alkynes can dimerize in the presence of copper catalysts, especially at higher temperatures and in the presence of oxygen.[17]

    • Solution: Thoroughly degas the reaction mixture to minimize oxygen content. Ensure a sufficient amount of reducing agent is present. Using a stabilizing ligand can also suppress this side reaction.[3]

  • Oxetane Ring Opening: While less common under standard conditions, this can be a concern.

    • Solution: Maintain a neutral pH and avoid excessive heating. Monitor the reaction closely and aim for the shortest possible reaction time.

  • Reaction with Ascorbate Byproducts: Byproducts of ascorbate oxidation can sometimes react with biomolecules.[8]

    • Solution: For reactions involving sensitive biomolecules, consider adding a scavenger like aminoguanidine.[8]

Problem 3: Difficulty in Product Purification
Symptoms:
  • The product is difficult to separate from starting materials or the catalyst.

  • The isolated product is contaminated with copper.

Purification Workflow:

PurificationWorkflow Start Crude Reaction Mixture Precipitate Does the product precipitate? Start->Precipitate Filter Filter and wash with EDTA solution Precipitate->Filter Yes Quench Quench with EDTA or use copper scavenging beads Precipitate->Quench No PureProduct Pure Product Filter->PureProduct Chromatography Purify by column chromatography Quench->Chromatography MWCO For Bioconjugates: Use MWCO filtration Quench->MWCO Chromatography->PureProduct MWCO->PureProduct

Caption: General workflow for purification of click chemistry products.

Detailed Purification Strategies:
  • Copper Removal:

    • Action: After the reaction is complete, add a solution of EDTA to chelate and solubilize the copper, facilitating its removal during an aqueous workup.

    • Action: Use commercially available copper scavenging resins or beads.[14]

  • Separation of Product from Starting Materials:

    • Action: If the polarity of the product is significantly different from the starting materials, flash column chromatography is an effective method.

    • Action: For bioconjugates, where there is a large size difference between the labeled biomolecule and the unreacted reagents, size-based purification methods like MWCO filtration or size-exclusion chromatography are ideal.[12][13]

III. Experimental Protocols

Protocol 1: Standard CuAAC Reaction of this compound

This protocol provides a general starting point for the click reaction.

  • In a vial, dissolve this compound (1 eq) and the azide component (1.1 eq) in a suitable solvent mixture (e.g., t-BuOH:H₂O 1:1).

  • Degas the solution by bubbling with argon or nitrogen for 15 minutes.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture.

  • Add the ligand (e.g., THPTA, 0.1 eq) to the reaction mixture.

  • Finally, add the copper(II) sulfate solution (0.1 eq in water) to initiate the reaction.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, proceed with the appropriate purification method.

Protocol 2: Optimized Protocol for Bioconjugation

This protocol is tailored for reactions with sensitive biomolecules at low concentrations.

  • In a microcentrifuge tube, prepare a solution of the alkyne-modified biomolecule in a biocompatible buffer (e.g., PBS, HEPES, pH 7.4). Note: Avoid Tris buffer as it can inhibit the reaction.[8]

  • In a separate tube, mix CuSO₄ (5-10 fold molar excess over the biomolecule) with a water-soluble ligand like THPTA (5-fold molar excess over copper).[8] Let this mixture stand for a few minutes.

  • Add the azide-containing cargo (e.g., a fluorescent dye) to the biomolecule solution.

  • Add the pre-mixed CuSO₄/ligand solution to the biomolecule/azide mixture.

  • Initiate the reaction by adding a fresh solution of sodium ascorbate (to a final concentration of 1-5 mM).[1]

  • Incubate the reaction at room temperature, protected from light if using fluorescent labels.

  • Purify the conjugate using a size-based method like MWCO spin filtration to remove excess reagents and catalyst.[12][13]

Table 1: Comparison of Reaction Parameters
ParameterStandard ProtocolOptimized Bioconjugation ProtocolRationale for Difference
Copper Source CuSO₄CuSO₄Consistent and readily available.
Reducing Agent Sodium AscorbateSodium AscorbateEfficient in situ reduction of Cu(II) to Cu(I).[1]
Ligand THPTA or otherTHPTATHPTA is water-soluble and protects biomolecules.[1][3]
Cu Concentration 5-10 mol%50-200 µMLower concentrations minimize potential damage to biomolecules.[1]
Ligand:Cu Ratio 1:1 to 5:15:1A higher ratio offers better protection against reactive oxygen species.[1][8]
Solvent t-BuOH/H₂O, DMF/H₂OAqueous Buffer (pH 7-8)Biocompatibility is paramount for bioconjugation.[8]
Temperature Room Temp to 60°CRoom TemperatureAvoids denaturation of biomolecules.

IV. References

  • Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing). 18

  • Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PubMed Central. 19

  • Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands - Vector Labs. 3

  • Click reaction ligands - BroadPharm. 4

  • troubleshooting low yield in copper-catalyzed click reactions - Benchchem. 7

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC - PubMed Central. 8

  • Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed. 12

  • Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC - NIH. 20

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - Jena Bioscience. 21

  • Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - MDPI. 13

  • Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction - UH Institutional Repository. 22

  • Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Coppercatalyzed Azide-alkyne Cycloadditions - PubMed. 17

  • Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC - NIH. 15

  • Optimized conditions for the copper catalyzed azide-alkyne cyclo- addition (CuAAC). - ResearchGate. 9

  • High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers | Journal of the American Chemical Society - ACS Publications. 14

  • What are the general procedures for click chemistry labeling of oligonucleotide and DNA? 23

  • Low yields in Click rxn : r/OrganicChemistry - Reddit. 10

  • Enhance Bioconjugation With High-Efficiency CuAAC Click Chemistry Reagents | Vector Labs. 5

  • Technical Support Center: Optimizing CuAAC Reactions with Sulfo-Cy5.5 Azide - Benchchem. 1

  • Help finding conditions for CuAAC "click" reaction - Chemistry Stack Exchange. 11

  • Protocol for Azide-Alkyne Click Chemistry - BroadPharm. 6

  • Azide-alkyne Huisgen cycloaddition - Wikipedia. 2

References

Side reactions of 3-Ethynyloxetan-3-ol in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Ethynyloxetan-3-ol

Introduction

This compound is a versatile building block in modern organic synthesis, prized for its unique combination of a strained oxetane ring and a reactive terminal alkyne.[1] This structure allows for the introduction of the oxetane motif, a valuable isostere for gem-dimethyl and carbonyl groups that can enhance properties like aqueous solubility and metabolic stability in drug candidates.[2][3] However, the inherent ring strain and the presence of multiple functional groups also make it susceptible to a range of side reactions that can complicate synthesis and reduce yields.

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common experimental issues encountered when working with this compound. It is structured in a question-and-answer format to directly address specific problems, explain the underlying chemical principles, and offer field-proven solutions.

Troubleshooting Guide: Common Side Reactions

This section addresses specific experimental observations and provides detailed explanations and mitigation strategies.

Q1: My reaction resulted in a low yield of the desired product and a significant amount of a high-molecular-weight, sticky, or insoluble material. What is the likely cause?

A1: Cationic Ring-Opening Polymerization (CROP).

This is one of the most common failure modes when working with oxetanes. The high ring strain (approx. 25.5 kcal/mol) makes the oxetane susceptible to cleavage, and trace amounts of acid can initiate a chain-reaction polymerization.[4]

Causality: The reaction is typically initiated by a Brønsted or Lewis acid, which protonates or coordinates to the oxetane oxygen. This activation makes the ring highly susceptible to nucleophilic attack by the oxygen atom of another monomer molecule. This process repeats, leading to the formation of a polyether. The mechanism for this is well-understood in the synthesis of hyperbranched polyoxetanes.[5][6]

Mitigation Strategies:

  • Strict pH Control: Avoid all acidic conditions. If an acid is required for a different part of your molecule, consider a protecting group strategy. For workups, use a mild bicarbonate solution for neutralization instead of strong acids.

  • Catalyst Choice: When performing reactions on the alkyne or alcohol, select catalysts that are not strong Lewis acids. For example, in cross-coupling reactions, ensure the catalyst system does not generate acidic byproducts.

  • Solvent Purity: Use high-purity, anhydrous, and peroxide-free solvents. Acidic impurities in solvents can be sufficient to trigger polymerization.

  • Temperature Management: Cationic polymerization can be temperature-dependent.[5] Running reactions at lower temperatures can sometimes suppress this side reaction.

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer1 This compound Activated Protonated Oxetane (Activated Monomer) Monomer1->Activated Protonation H_plus H⁺ (Acid Catalyst) Opened Ring-Opened Carbocation Activated->Opened Nucleophilic Attack by another monomer Monomer2 Another Monomer Polymer Growing Polymer Chain Opened->Polymer Chain Growth FinalPolymer High MW Polyether Polymer->FinalPolymer Loss of H⁺ or Reaction with Nu⁻

Caption: Cationic Ring-Opening Polymerization (CROP) of this compound.

Q2: My mass spectrometry and NMR data show a product with the correct mass but without the characteristic oxetane signals. What side reaction could be occurring?

A2: Nucleophilic or Acid-Catalyzed Ring-Opening.

Even without polymerization, a single ring-opening event can lead to an undesired isomeric product. The inherent ring strain and polarized C-O bonds of oxetanes facilitate these reactions, which are typically activated by Lewis acids.[4][7]

Causality:

  • Acidic Conditions: Protonation of the oxetane oxygen creates a good leaving group (a neutral diol segment after ring opening), allowing even weak nucleophiles present in the reaction mixture (e.g., water, alcohols, halide ions) to attack one of the ring carbons.[8]

  • Strong Nucleophiles: Under neutral or basic conditions, potent nucleophiles can directly attack a carbon atom of the oxetane ring, forcing it open. This is less common than acid-catalyzed opening but can occur with reagents like organolithiums or Grignard reagents if the reaction is not properly controlled.

Troubleshooting Workflow:

Ring_Opening_Troubleshooting Start Problem: Product lacks oxetane ring Check_pH Were acidic conditions used? (Catalyst, Reagent, Workup) Start->Check_pH Check_Nu Were strong nucleophiles used? (e.g., R-Li, Grignard, Hydrides) Check_pH->Check_Nu No Acid_Yes Diagnosis: Acid-Catalyzed Ring-Opening Check_pH->Acid_Yes Yes Nu_Yes Diagnosis: Nucleophilic Ring-Opening Check_Nu->Nu_Yes Yes Other Other Check_Nu->Other No (Consider thermal degradation or other mechanisms) Solution_Acid Solution: 1. Use non-acidic catalysts. 2. Buffer the reaction. 3. Use basic/neutral workup. Acid_Yes->Solution_Acid Solution_Nu Solution: 1. Lower reaction temperature. 2. Use less reactive nucleophiles. 3. Protect the hydroxyl group. Nu_Yes->Solution_Nu

Caption: Diagnostic workflow for identifying the cause of oxetane ring-opening.

Comparative Reaction Conditions:

ParameterCondition Favoring Desired ProductCondition Favoring Ring-OpeningRationale
pH Neutral to mildly basic (pH 7-9)Acidic (pH < 6)Acid protonates the oxetane oxygen, activating the ring for nucleophilic attack.[8][9]
Catalyst Non-Lewis acidic metals (e.g., Pd, Cu under basic ligands)Strong Lewis acids (e.g., BF₃·OEt₂, AlCl₃, FeCl₃) or Brønsted acidsLewis acids coordinate to the oxetane oxygen, polarizing the C-O bonds and facilitating cleavage.[4]
Nucleophile Moderate or soft nucleophilesHard, strong nucleophiles (if uncatalyzed) or weak nucleophiles (with acid catalysis)Strong nucleophiles can force the ring open, while acid catalysis enables even weak nucleophiles to be effective.
Temperature As low as feasible for the desired reactionElevated temperaturesIncreased thermal energy can overcome the activation barrier for ring-opening.
Q3: My product has lost the hydroxyl group and gained a double bond, suggesting dehydration. How can I prevent this?

A3: Acid-Catalyzed Dehydration (E1 Elimination).

The tertiary alcohol of this compound can undergo elimination to form an alkene, particularly under strong acid and heat.

Causality: This is a classic E1 elimination reaction.[10] The alcohol's hydroxyl group is a poor leaving group. In the presence of a strong acid, it gets protonated to form an oxonium ion (-OH₂⁺), which is an excellent leaving group (water).[10] Departure of water generates a tertiary carbocation at the C3 position. A base (e.g., water, HSO₄⁻) then abstracts a proton from an adjacent carbon (C2 or C4 of the oxetane ring), leading to the formation of a double bond.

Prevention:

  • Avoid Strong, Non-Nucleophilic Acids: Reagents like concentrated H₂SO₄ or TsOH are classic dehydration agents and should be avoided.[10]

  • Temperature Control: Keep the reaction temperature as low as possible, as elimination reactions are favored by heat.

  • Alternative Reagents: For reactions requiring activation of the hydroxyl group (e.g., substitution), use methods that proceed under neutral or basic conditions, such as conversion to a mesylate or tosylate followed by nucleophilic displacement.

Frequently Asked Questions (FAQs)

  • Q: What are the ideal storage conditions for this compound?

    • A: Store in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). It should be kept away from acidic materials, including acidic surfaces like some grades of silica gel. Long-term storage as a solution in a non-acidic, anhydrous solvent may be preferable to storing it neat.

  • Q: Is silica gel chromatography a safe purification method for products containing the this compound moiety?

    • A: Caution is advised. Standard silica gel is inherently acidic and can cause ring-opening or polymerization on the column. It is highly recommended to use deactivated or neutralized silica gel. You can prepare this by washing the silica with a solution of a non-nucleophilic base (e.g., triethylamine in your eluent system) and then re-equilibrating with the pure eluent before loading your sample. Alternatively, other purification methods like crystallization or chromatography on a different stationary phase (e.g., alumina) may be more suitable.

  • Q: Can the tertiary alcohol in this compound be oxidized?

    • A: Tertiary alcohols are generally resistant to oxidation under standard conditions (e.g., using chromate or permanganate reagents). This is because they lack a hydrogen atom on the carbon bearing the hydroxyl group, which is necessary for the typical oxidation mechanism to form a carbonyl.[11][12] Attempting harsh oxidation will likely lead to decomposition of the molecule rather than selective oxidation.

  • Q: I'm observing dimerization of my starting material. What could be the cause?

    • A: This is likely due to oxidative coupling of the terminal alkyne, often referred to as Glaser coupling or a related variant. This side reaction is typically promoted by the presence of oxygen and certain metal catalysts, particularly copper(I) or copper(II) salts. To prevent this, ensure your reaction is run under a strictly inert atmosphere (deoxygenated solvents and nitrogen/argon blanket) and be mindful of the potential for your catalyst system to promote this pathway.

Key Experimental Protocols

Protocol 1: General Procedure for a Sonogashira Coupling Minimizing Side Reactions

This protocol for coupling an aryl halide with this compound is designed to minimize ring-opening and polymerization.

  • Vessel Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon. Repeat three times.

  • Reagent Addition: To the flask, add the aryl halide (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Base: Add anhydrous, deoxygenated THF and a mild, non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq).

  • Substrate Addition: Add this compound (1.2 eq) via syringe.

  • Reaction: Stir the mixture at room temperature under a positive pressure of argon. Monitor the reaction by TLC or LC-MS. Avoid heating unless necessary, and if so, use minimal heat.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Dilute the filtrate with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl (to remove copper salts) followed by a saturated aqueous solution of NaHCO₃ (to ensure basic conditions) and finally, brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product using chromatography on neutralized silica gel.

Protocol 2: Preparation of Neutralized Silica Gel for Chromatography
  • Prepare a slurry of silica gel in the desired starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Add triethylamine (TEA) to the slurry to a final concentration of 1% (v/v) relative to the solvent volume.

  • Stir the slurry gently for 30 minutes.

  • Pack the column with the slurry as usual.

  • Flush the packed column with at least 5 column volumes of the starting eluent (without TEA) to remove the excess base, ensuring the pH of the eluent coming off the column is neutral.

  • The column is now ready for sample loading and purification.

References

Technical Support Center: Enhancing the Efficiency of 3-Ethynyloxetan-3-ol Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Ethynyloxetan-3-ol bioconjugation. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to help you optimize your bioconjugation experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound in bioconjugation reactions.

Q1: What is this compound and why is it used in bioconjugation?

This compound is a chemical compound featuring a terminal alkyne group and a tertiary alcohol within a strained four-membered oxetane ring.[1] Its terminal alkyne is a versatile functional group for "click chemistry," a set of biocompatible reactions that are rapid, high-yielding, and specific.[2][3] This makes this compound a valuable building block for attaching probes, drugs, or other molecules to biomolecules.[4]

Q2: What are the primary bioconjugation methods for this compound?

The two main methods for bioconjugating this compound are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction joins the terminal alkyne of this compound with an azide-functionalized biomolecule to form a stable 1,4-disubstituted 1,2,3-triazole.[5][6][][8]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry method that utilizes a strained cyclooctyne instead of a terminal alkyne. While this compound itself is not a strained alkyne, it can be reacted with a biomolecule that has been modified with a strained alkyne, or vice-versa where the biomolecule is azido-modified and reacts with a strained alkyne derivative of this compound.[9][10] SPAAC is particularly useful for in vivo applications where the cytotoxicity of copper is a concern.[9][11]

Q3: Which method, CuAAC or SPAAC, should I choose for my experiment?

The choice between CuAAC and SPAAC depends on your specific application:

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Requires a Copper(I) catalyst.[6][]Catalyst-free.[9]
Reaction Speed Generally very fast with catalyst and ligand optimization.[8]Reaction speed is dependent on the strain of the cyclooctyne.[9][10]
Biocompatibility Copper catalyst can be toxic to living cells.[11]Highly biocompatible and suitable for in vivo studies.[9]
Reactants Terminal alkyne (like this compound) and an azide.[6]Strained cyclooctyne and an azide.[9]
Cost Generally more cost-effective reagents.Strained cyclooctynes can be more expensive to synthesize.
Q4: How can I introduce an azide group into my biomolecule?

Azide groups can be introduced into biomolecules through various methods, including:

  • Metabolic Labeling: Using azide-modified metabolic precursors that are incorporated into biomolecules by cellular machinery.

  • Chemical Modification: Reacting specific amino acid side chains (e.g., lysines, cysteines) with azide-containing reagents.

  • Enzymatic Modification: Using enzymes to attach azide-containing tags to specific sites on a biomolecule.

Troubleshooting Guides

This section provides detailed guidance on how to address specific issues that may arise during your this compound bioconjugation experiments.

Issue 1: Low Bioconjugation Yield

Low yield is a common problem in bioconjugation.[12] The following steps can help you troubleshoot and improve your reaction efficiency.

Potential Cause 1.1: Inefficient Copper(I) Catalyst in CuAAC

The Cu(I) catalyst is essential for the CuAAC reaction but is prone to oxidation to the inactive Cu(II) state, especially in aqueous buffers.[6][13]

Troubleshooting Steps:

  • In Situ Generation of Cu(I): Generate Cu(I) in the reaction mixture by adding a reducing agent like sodium ascorbate to a Cu(II) salt (e.g., CuSO₄).[6] This ensures a fresh supply of the active catalyst.

  • Use of Stabilizing Ligands: Incorporate a Cu(I)-stabilizing ligand into your reaction. Ligands not only protect the copper from oxidation but also accelerate the reaction.[5][14]

    • Recommended Ligands for CuAAC:

LigandKey Features
TBTA (Tris(benzyltriazolylmethyl)amine)The first widely used ligand, significantly accelerates the reaction and stabilizes Cu(I).[5]
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)A water-soluble ligand that is ideal for bioconjugation in aqueous buffers and helps protect biomolecules from oxidative damage.[13][15]
BTTAA (bis(1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)Another effective water-soluble ligand.[11]

Experimental Protocol: Optimizing CuAAC with a Ligand

  • Prepare your azide-modified biomolecule in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine the azide-modified biomolecule, this compound, and the chosen ligand (e.g., THPTA).

  • Add a freshly prepared solution of sodium ascorbate.

  • Initiate the reaction by adding the copper(II) sulfate solution.

  • Incubate the reaction at room temperature or 37°C, with gentle shaking.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).

Potential Cause 1.2: Suboptimal Reaction Conditions

Reaction parameters such as pH, temperature, and reactant concentrations can significantly impact the efficiency of the conjugation.[16]

Troubleshooting Steps:

  • pH Optimization: The optimal pH for most CuAAC reactions is between 7 and 8. It is crucial to verify the pH of the reaction mixture after all components have been added, as high concentrations of proteins can alter the buffer's pH.[16]

  • Temperature Control: While many conjugations proceed at room temperature, lower temperatures (4°C) can be used to minimize protein degradation, though this may require longer reaction times.[16] Conversely, slightly elevated temperatures (e.g., 37°C) can sometimes increase the reaction rate.

  • Molar Ratio of Reactants: An excess of the this compound reagent is often used to drive the reaction to completion.[16] A good starting point is a 10 to 20-fold molar excess of the alkyne over the biomolecule.

Potential Cause 1.3: Inaccessible Reactive Site

The desired reactive site on the biomolecule may be buried within its three-dimensional structure, leading to poor accessibility for the conjugation reagents.[12]

Troubleshooting Steps:

  • Denaturation/Refolding: For proteins, consider partial denaturation to expose the reactive site, followed by a refolding step after conjugation. This should be approached with caution as it may affect the biomolecule's activity.

  • Linker Modification: Use a longer, more flexible linker on your azide-containing reagent to better reach sterically hindered sites.

  • Alternative Labeling Site: If possible, modify the biomolecule at a different, more accessible site.[12]

Issue 2: Side Reactions and Product Impurity

Side reactions can lead to a heterogeneous product mixture, complicating purification and potentially affecting the final conjugate's activity.

Potential Cause 2.1: Hydrolysis of Reagents

Some reagents used in bioconjugation can be susceptible to hydrolysis, especially at non-optimal pH values.[16]

Troubleshooting Steps:

  • Strict pH Control: Maintain the recommended pH throughout the reaction. Use a higher concentration buffer to better resist pH changes.[16]

  • Fresh Reagent Preparation: Prepare solutions of sensitive reagents immediately before use.

Potential Cause 2.2: Protein Aggregation

High concentrations of proteins or the modification process itself can sometimes lead to protein aggregation, resulting in low yields of the desired conjugate.[16]

Troubleshooting Steps:

  • Optimize Protein Concentration: Perform the reaction at a lower protein concentration to reduce the likelihood of aggregation.[16]

  • Inclusion of Additives: Consider adding stabilizing agents such as glycerol, arginine, or non-ionic detergents to the reaction buffer.

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 4°C) to minimize aggregation.[16]

Issue 3: Difficulty in Purifying the Bioconjugate

Effective purification is critical to remove unreacted starting materials and byproducts.[17] The choice of purification method depends on the properties of your biomolecule and the conjugate.

Troubleshooting Steps:

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their size and is effective for removing small molecule reagents like excess this compound.[17]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[17] The conjugation process may alter the isoelectric point (pI) of the biomolecule, allowing for separation of the conjugate from the unreacted biomolecule.[17]

  • Affinity Chromatography: If your biomolecule has a specific binding partner or an affinity tag (e.g., His-tag, biotin), this can be a highly effective method for purification.[18][]

Workflow for Bioconjugate Purification

G cluster_0 Purification Strategy Start Crude Reaction Mixture SEC Size Exclusion Chromatography (SEC) (Removes excess small molecules) Start->SEC IEX Ion Exchange Chromatography (IEX) (Separates by charge) SEC->IEX If charge difference exists Affinity Affinity Chromatography (Highly specific separation) SEC->Affinity If affinity tag is present Analysis Purity Analysis (SDS-PAGE, MS, HPLC) IEX->Analysis Affinity->Analysis Final Pure Bioconjugate Analysis->Final CuAAC_Mechanism cluster_1 CuAAC Catalytic Cycle Alkyne R1-C≡CH (this compound derivative) Cu_Acetylide Cu(I)-Acetylide Complex R1-C≡C-Cu(I) Alkyne->Cu_Acetylide + Cu(I) Azide R2-N3 (Azide-modified biomolecule) Cu_I Cu(I) Coordination Azide Coordination R1-C≡C-Cu(I) + R2-N3 Cu_Acetylide->Coordination + Azide Metallacycle Six-membered Copper Metallacycle Coordination->Metallacycle Ring_Contraction Ring Contraction to Triazolyl-Copper Intermediate Metallacycle->Ring_Contraction Protonation Protonation Ring_Contraction->Protonation Protonation->Cu_I Regenerates Catalyst Product 1,4-Disubstituted Triazole Product Protonation->Product

References

Technical Support Center: Storage and Handling of 3-Ethynyloxetan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 3-Ethynyloxetan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable building block. Drawing upon established principles of organic chemistry and material handling, this document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during storage and experimentation.

Introduction: Understanding the Molecule

This compound is a unique bifunctional molecule incorporating a strained four-membered oxetane ring and a terminal alkyne. This combination of functionalities makes it a versatile reagent in medicinal chemistry and materials science. However, the inherent ring strain of the oxetane and the reactivity of the terminal alkyne necessitate careful storage and handling to prevent degradation.

The primary degradation pathways of concern are:

  • Acid-Catalyzed Ring Opening: The oxetane ring is susceptible to cleavage under acidic conditions.

  • Oxidation: The terminal alkyne can undergo oxidation, especially in the presence of atmospheric oxygen.

  • Polymerization/Oligomerization: The terminal alkyne can undergo self-reaction, particularly when exposed to heat, light, or certain contaminants.

This guide will provide you with the knowledge and protocols to mitigate these risks and ensure the quality of your this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure maximum stability, this compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation reactions, including polymerization and ring-opening.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the terminal alkyne and minimizes exposure to atmospheric moisture, which can contribute to hydrolytic degradation.
Light Amber or Opaque VialProtects the compound from photolytic degradation, which can initiate radical-based polymerization of the alkyne.
Container Tightly Sealed Glass Vial with a PTFE-lined CapPrevents contamination from air and moisture. Glass is preferred over plastic to avoid potential leaching of plasticizers.

Q2: I've noticed a change in the color and viscosity of my this compound sample. What could be the cause?

A2: A change in color (e.g., yellowing or browning) and an increase in viscosity are common indicators of degradation, most likely due to polymerization or oligomerization of the terminal alkyne. This can be initiated by exposure to heat, light, or impurities.[1] It is crucial to immediately assess the purity of the material using analytical techniques like NMR or LC-MS before further use.

Q3: Can I store this compound in a standard laboratory freezer (-20°C)?

A3: While storage at -20°C is generally acceptable and can further slow down degradation processes, it is important to ensure the container is properly sealed to prevent moisture condensation upon removal from the freezer. Always allow the vial to warm to room temperature before opening to avoid introducing water, which could potentially lead to acid-catalyzed ring-opening if acidic impurities are present.

Q4: Is it necessary to use an inhibitor for long-term storage?

A4: For long-term storage, the addition of a radical inhibitor can be beneficial in preventing the polymerization of the terminal alkyne.[1] Common inhibitors for terminal alkynes include:

InhibitorTypical ConcentrationMechanism of Action
Hydroquinone 100-200 ppmRadical scavenger
Butylated Hydroxytoluene (BHT) 100-200 ppmRadical scavenger

If you decide to add an inhibitor, ensure it is compatible with your downstream applications.

Q5: My sample of this compound was inadvertently exposed to acidic conditions. Is it still usable?

A5: Exposure to acid, even trace amounts, can catalyze the ring-opening of the oxetane.[2] The usability of the sample depends on the extent of degradation. It is essential to analyze the sample by NMR or LC-MS to determine the percentage of remaining starting material and to identify any degradation products. If significant degradation has occurred, purification by chromatography may be necessary, but it is often more practical to use a fresh, uncompromised sample.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered with this compound.

Issue 1: Unexpected Peaks in NMR Spectrum

Observation: Your 1H or 13C NMR spectrum shows additional peaks that do not correspond to this compound or your solvent.

Possible Causes & Solutions:

  • Degradation: The unexpected peaks are likely from degradation products.

    • Acid-Catalyzed Ring Opening: Look for new signals corresponding to diols or other ring-opened species. For example, in the presence of water, acid-catalyzed ring opening could lead to the formation of 1-ethynyl-1-(hydroxymethyl)cyclopropan-1,2-diol.

    • Oxidation: The terminal alkyne may have been oxidized. Look for signals indicative of a carboxylic acid or other oxidized functionalities.[3]

    • Polymerization: Broad humps in the baseline of the 1H NMR spectrum can indicate the presence of polymeric material.[4]

  • Residual Solvents or Impurities: Peaks from solvents used in synthesis or purification may be present.[4]

Troubleshooting Workflow:

start Unexpected NMR Peaks check_solvent Compare with known solvent impurity tables start->check_solvent d2o_exchange Add D2O to identify exchangeable protons (OH) check_solvent->d2o_exchange Solvent peaks ruled out run_2d_nmr Run 2D NMR (COSY, HSQC) to establish correlations d2o_exchange->run_2d_nmr compare_literature Compare with predicted spectra of likely degradation products run_2d_nmr->compare_literature purify Purify by column chromatography if necessary compare_literature->purify Degradation identified discard Discard if extensively degraded purify->discard Purification unsuccessful

Caption: Troubleshooting workflow for unexpected NMR peaks.

Issue 2: Inconsistent Results in Reactions

Observation: You are experiencing low yields, formation of side products, or complete reaction failure when using this compound.

Possible Causes & Solutions:

  • Degraded Starting Material: The most likely cause is the use of degraded this compound. The presence of ring-opened products or polymers can interfere with your reaction.

    • Solution: Always check the purity of your this compound by a quick analytical method (e.g., TLC or crude NMR) before starting a reaction, especially if the material has been stored for an extended period.

  • Incompatible Reaction Conditions:

    • Acidic Conditions: Avoid strong acidic conditions, as they will promote the ring-opening of the oxetane.[2] If your reaction requires an acid, consider using a milder Lewis acid or a Brønsted acid in substoichiometric amounts and at low temperatures.

    • High Temperatures: Prolonged heating can lead to polymerization of the alkyne. If elevated temperatures are necessary, conduct the reaction under an inert atmosphere and for the shortest possible time.

Issue 3: Material has Solidified or Become Highly Viscous

Observation: Your liquid sample of this compound has become a thick oil or a solid.

Possible Cause & Solution:

  • Extensive Polymerization: This is a clear sign of significant polymerization.[2] The material is likely unusable for most applications.

    • Solution: It is recommended to dispose of the material following your institution's safety guidelines for chemical waste. To prevent this in the future, strictly adhere to the recommended storage conditions.

Potential Degradation Pathways

Understanding the potential degradation pathways is key to preventing them.

cluster_main This compound cluster_acid Acid-Catalyzed Ring Opening cluster_oxidation Oxidation of Alkyne cluster_polymerization Polymerization of Alkyne A This compound B Diol Formation (e.g., in presence of H2O) A->B H+, H2O C Ether/Ester Formation (in presence of alcohol/acid) A->C H+, ROH/RCOOH D Carboxylic Acid Formation A->D [O] E Oligomers/Polymers A->E Heat, Light, or Initiator

References

Technical Support Center: Navigating the Scale-Up Synthesis of 3-Ethynyloxetan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Ethynyloxetan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this valuable building block. The inherent strain of the oxetane ring and the reactivity of the ethynyl group present unique challenges, particularly when transitioning from laboratory to pilot-plant scale. This resource aims to equip you with the knowledge to anticipate, diagnose, and resolve these issues effectively.

Troubleshooting Guide: A Proactive Approach to Synthesis

This section is structured to address specific problems you may encounter during the synthesis of this compound, which is typically prepared via the ethynylation of 3-oxetanone.

Problem 1: Low Yield of this compound During the Ethynylation Reaction

Q: We are experiencing significantly lower than expected yields in the addition of the ethynyl group to 3-oxetanone. What are the likely causes and how can we optimize this step?

A: Low yields in the ethynylation of 3-oxetanone are a common challenge during scale-up. The primary causes often revolve around the stability of the reagents and the reaction conditions. This reaction is a nucleophilic addition, often employing a Favorskii-type reaction mechanism where a metal acetylide attacks the carbonyl of 3-oxetanone.[1][2]

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Degradation of Ethynylating Agent Grignard reagents like ethynylmagnesium bromide are highly sensitive to moisture and air.[3] On a larger scale, ensuring completely anhydrous and inert conditions can be more challenging.Protocol: Ensure all glassware is rigorously dried, and solvents are anhydrous. Use a positive pressure of an inert gas (e.g., Nitrogen or Argon) throughout the addition. Consider using flow chemistry for the in-situ generation and immediate use of ethynylmagnesium bromide to minimize degradation.[4]
Side Reactions of 3-Oxetanone 3-Oxetanone is susceptible to ring-opening under strongly basic conditions, which are often required for the deprotonation of acetylene.[5] This can lead to the formation of polymeric byproducts.Optimization: Carefully control the stoichiometry of the base. A slight excess is needed, but a large excess can promote side reactions. Consider a slow, controlled addition of the base or the ethynylating agent at low temperatures to minimize the concentration of the strong base at any given time.
Incomplete Reaction Insufficient reaction time or temperature can lead to incomplete conversion of 3-oxetanone.Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[6] If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary. However, be cautious of potential product degradation at higher temperatures.[7][8]
Disproportionation of Ethynylmagnesium Bromide At elevated temperatures, ethynylmagnesium bromide can disproportionate into bis(magnesium bromide)acetylene and acetylene, reducing the concentration of the active nucleophile.[9]Temperature Control: Maintain a low reaction temperature (typically 0 °C or below) during the generation and reaction of ethynylmagnesium bromide.

Experimental Workflow: Ethynylation of 3-Oxetanone

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dry Glassware & Solvents B Prepare Ethynylating Agent (e.g., Ethynylmagnesium Bromide) under Inert Atmosphere A->B D Slowly Add Ethynylating Agent B->D C Cool 3-Oxetanone Solution (e.g., to 0 °C) C->D E Monitor Reaction Progress (TLC, GC, or HPLC) D->E F Quench Reaction (e.g., with aq. NH4Cl) E->F G Extract with Organic Solvent F->G H Purify by Column Chromatography or Distillation G->H A 1,3-Dichloroacetone D 3-Oxetanone A->D Multi-step Synthesis B Propargyl Alcohol B->D Gold-Catalyzed Oxidation C 3-Oxetanol C->D Oxidation E This compound D->E Ethynylation (Favorskii Reaction)

References

Technical Support Center: Purification of 3-Ethynyloxetan-3-ol Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 3-Ethynyloxetan-3-ol, a critical building block for researchers, scientists, and professionals in drug development. The following information is curated to address specific challenges encountered during the purification of this molecule, ensuring high purity for downstream applications.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format, providing detailed explanations and actionable solutions.

Question 1: My crude reaction mixture shows the presence of unreacted oxetan-3-one. How can I effectively remove it?

Answer:

The presence of unreacted starting material, such as oxetan-3-one, is a common issue. Fortunately, the polarity difference between the starting material and the desired product, this compound, allows for straightforward separation using column chromatography. Oxetan-3-one is more polar than this compound due to the ketone functional group.

Recommended Protocol: Flash Column Chromatography

  • Column Preparation: Pack a silica gel column using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. A common gradient is from 100% hexane to a mixture of hexane and ethyl acetate. The less polar this compound will elute before the more polar oxetan-3-one.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify and combine the fractions containing the pure product.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for separating compounds with moderate polarity differences.
Mobile Phase (Gradient) Start with 100% Hexane, gradually increase to 30-50% Ethyl Acetate in HexaneThe gradient allows for the elution of the less polar product first, followed by the more polar starting material, ensuring good separation.
TLC Visualization UV light (if applicable) and/or a potassium permanganate stainPotassium permanganate is a good general stain for organic compounds, especially those with alcohol and alkyne groups.

Question 2: I've isolated my product, but it appears to be unstable and is degrading over time. What are the likely causes and how can I prevent this?

Answer:

The stability of this compound can be compromised by several factors related to its functional groups. The oxetane ring is susceptible to ring-opening under strong acidic or basic conditions.[1][2] Additionally, terminal alkynes can be sensitive to certain metals and oxidative conditions.

Key Considerations for Stability:

  • pH Control: Avoid exposure to strong acids or bases during workup and purification. Neutralize the reaction mixture carefully before extraction. Washes with saturated sodium bicarbonate solution are recommended to remove any acidic residues.

  • Metal Contamination: Traces of transition metals can catalyze the decomposition of terminal alkynes. If metal catalysts were used in the synthesis, ensure their complete removal.

  • Storage: Store the purified this compound under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended) and protected from light to minimize degradation.

Question 3: Can I use distillation to purify this compound?

Answer:

While distillation is a powerful technique for purifying liquids, its applicability to this compound requires careful consideration. Given its molecular weight and functional groups, it is expected to have a relatively high boiling point.

Feasibility of Distillation:

  • Vacuum Distillation: Simple distillation at atmospheric pressure is likely not feasible as it would require high temperatures that could lead to decomposition. Vacuum distillation is the preferred method to lower the boiling point.[3][4]

  • Thermal Stability: The thermal stability of the oxetane ring and the terminal alkyne must be considered. Prolonged heating, even under vacuum, can cause degradation. A short-path distillation apparatus is recommended to minimize the time the compound spends at high temperatures.

  • Safety: Terminal alkynes can be explosive under certain conditions, especially in the presence of copper or other metals at elevated temperatures. Ensure all glassware is scrupulously clean and free of metal contaminants.

A preliminary small-scale distillation is advised to determine the feasibility and optimal conditions before attempting a large-scale purification.

Question 4: Is recrystallization a suitable method for purifying this compound?

Answer:

Recrystallization is a highly effective purification technique for solid compounds.[5][6] If your this compound product is a solid at room temperature, or if it can be induced to crystallize, this method can yield very pure material.

Steps for Developing a Recrystallization Protocol:

  • Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[5][6] Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water, and mixtures thereof).

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and filtering the hot solution.

    • Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • Dry the crystals thoroughly.

Solvent Polarity Example Solvents
Non-polarHexane, Cyclohexane
Moderately PolarDiethyl ether, Dichloromethane
Polar AproticEthyl acetate, Acetone
Polar ProticEthanol, Methanol, Water

Tip: A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can often be effective for recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general workflow for purifying this compound?

A: The optimal purification strategy depends on the nature and quantity of the impurities. The following workflow provides a general decision-making framework.

Purification Workflow start Crude Reaction Mixture workup Aqueous Workup (Neutralize, Extract) start->workup analysis Analyze Crude Product (TLC, NMR) workup->analysis chromatography Flash Column Chromatography analysis->chromatography Multiple Impurities or Close Polarity distillation Vacuum Distillation analysis->distillation Liquid Product & Thermally Stable recrystallization Recrystallization analysis->recrystallization Solid Product pure_product Pure this compound chromatography->pure_product distillation->pure_product recrystallization->pure_product

Caption: Decision tree for selecting a purification method.

Q2: How can I assess the purity of my final product?

A: A combination of analytical techniques should be used to confirm the purity and identity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any impurities. The presence of signals corresponding to starting materials or byproducts will indicate the level of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the sample with high accuracy.

  • Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A single spot on a TLC plate developed with an appropriate solvent system is a good indication of purity.

Q3: What are the key physical and chemical properties of this compound that I should be aware of during purification?

A: Understanding the properties of your target molecule is crucial for designing an effective purification strategy.

Property Value Source
Molecular Formula C₅H₆O₂PubChem
Molecular Weight 98.10 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 1352492-38-6PubChem

Note: Experimental data such as boiling point and melting point may vary and should be determined empirically if not available from a reliable source.

References

Overcoming poor reactivity of 3-Ethynyloxetan-3-ol in specific solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Ethynyloxetan-3-ol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to the reactivity of this unique building block, particularly its solvent-dependent performance. As a versatile synthetic intermediate, its distinct structural features—a terminal alkyne, a tertiary alcohol, and a strained oxetane ring—can present unique challenges.[1] This guide is designed to provide both mechanistic explanations and actionable protocols to ensure your experimental success.

Troubleshooting Guide: Overcoming Reactivity Hurdles

This section addresses specific experimental failures in a question-and-answer format, providing in-depth analysis and step-by-step solutions.

Question 1: My Sonogashira coupling with this compound is sluggish or failing in THF. What is the underlying cause and how can I fix it?

Answer: This is a common issue stemming from the unique physicochemical properties of this compound. The poor reactivity in standard polar aprotic solvents like Tetrahydrofuran (THF) can typically be attributed to two main factors: inhibitory solvent interactions and catalyst deactivation.

Scientific Rationale:

  • Inhibitory Solvent & Substrate Interactions: The oxetane ring contains an oxygen atom whose lone pairs are highly exposed, making it a powerful hydrogen-bond acceptor—even more so than other cyclic ethers or carbonyl groups.[2][3] In coordinating solvents like THF or DMF, the solvent molecules can form a "solvation shell" around the oxetane and hydroxyl groups. This shell can sterically hinder the terminal alkyne, impeding its access to the palladium catalyst's active site.

  • Direct Catalyst Inhibition: The oxygen atoms of the hydroxyl group and the oxetane ring can act as Lewis bases and directly coordinate to the palladium or copper catalyst centers. This coordination can occupy a site necessary for the catalytic cycle to proceed, effectively acting as an inhibitor and slowing or halting the reaction.

Recommended Troubleshooting Protocol:

If your reaction is stalling, a systematic approach involving solvent screening and condition modification is recommended.

Step 1: Switch to a Non-Coordinating Solvent System

The primary goal is to minimize the inhibitory interactions. Moving to a less coordinating solvent is the most effective first step.

  • Protocol: Set up the reaction in a non-polar aprotic solvent like Toluene or 1,4-Dioxane . These solvents are less likely to form a tight solvation shell or coordinate strongly to the metal catalysts.[4]

  • Base Considerations: Since the solvent is no longer a coordinating amine, ensure an appropriate base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used in stoichiometric amounts to neutralize the generated HX.[5]

Step 2: Employ an Amine as the Solvent

Classic Sonogashira conditions often use an amine as both the base and the solvent.[5] This can be highly effective.

  • Protocol: Use Triethylamine (TEA) or Diethylamine (DEA) as the reaction solvent. The high concentration of the amine ensures efficient deprotonation of the alkyne and can disrupt self-association of the substrate.

Step 3: Consider a Switch to Copper-Free Conditions

Undesired alkyne homocoupling (Glaser coupling) is a frequent side reaction in Sonogashira chemistry and can be exacerbated when the primary cross-coupling is slow.[4] Removing the copper co-catalyst can simplify the system and often resolve the issue.

  • Protocol: Utilize a modern palladium catalyst system designed for copper-free Sonogashira reactions. A common choice is a palladium source like Pd(OAc)₂ or a pre-catalyst like [Pd(PPh₃)₂Cl₂] with a suitable phosphine ligand and an organic base (e.g., Cs₂CO₃, K₂CO₃) in a solvent like 2-MeTHF or acetonitrile.[6][7]

Data Summary: Solvent Selection for Sonogashira Coupling
Solvent ClassExample(s)Dielectric Constant (ε)Rationale & Key Considerations
Non-Polar Aprotic Toluene, 1,4-Dioxane2.4, 2.2Recommended Start. Minimizes inhibitory H-bonding and catalyst coordination. May require slightly higher temperatures.[4]
Polar Aprotic THF, DMF, Acetonitrile7.6, 36.7, 37.5Use with Caution. Can cause poor reactivity due to strong substrate solvation. DMF's high boiling point may improve rates but it has toxicity concerns.[4][6]
Amine (Solvent/Base) Triethylamine, Diethylamine2.4, 3.7Highly Recommended. Classic conditions that are often very effective. The amine acts as both base and solvent.[5]

Visualization: Proposed Inhibitory Mechanism

G cluster_catalyst Palladium Catalyst cluster_substrate This compound cluster_reaction Desired Reaction Pathway Pd Pd(II)-L₂ Oxetane Oxetane Oxygen Oxetane->Pd Inhibitory Coordination Alkyne Alkyne Hydroxyl Hydroxyl Oxygen Hydroxyl->Pd Inhibitory Coordination Activation Alkyne Activation Alkyne->Activation Required Interaction Activation->Pd Inhibitory Coordination G Start Homocoupling Observed? Switch_Cu_Free Adopt Copper-Free Sonogashira Protocol Start->Switch_Cu_Free Yes, significant Optimize_Cu Optimize Copper-Catalyzed Conditions Start->Optimize_Cu No, mild case Success Proceed with Optimized Reaction Switch_Cu_Free->Success Slow_Addition Implement Slow Addition of this compound Optimize_Cu->Slow_Addition Check_Result Problem Solved? Slow_Addition->Check_Result Check_Result->Switch_Cu_Free No Check_Result->Success Yes

References

Technical Support Center: Efficient Catalyst Selection for 3-Ethynyloxetan-3-ol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 3-ethynyloxetan-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging this versatile building block. As a strained, bifunctional molecule, this compound presents unique synthetic opportunities and challenges. The key to unlocking its potential lies in precise catalyst selection. This document provides in-depth, field-proven insights into catalyst choice, troubleshooting common experimental issues, and answering frequently asked questions to ensure the success and efficiency of your reactions.

Section 1: Catalyst Selection & Frequently Asked Questions (FAQs)

This section addresses common questions regarding the choice of catalysts for specific transformations involving this compound, focusing on the causality behind catalyst selection.

Q1: What are the primary considerations when selecting a catalyst for a reaction involving this compound?

A1: The selection process is governed by the desired transformation and the inherent reactivity of the substrate's three key functional components: the terminal alkyne, the tertiary alcohol, and the strained oxetane ring.

  • The Alkyne Group: This is a versatile handle for C-C and C-heteroatom bond formation. Gold, palladium, and copper catalysts are frequently employed. Gold catalysts are particularly effective at activating the alkyne towards nucleophilic attack.[1][2]

  • The Tertiary Alcohol: This group can direct certain reactions or participate as an internal nucleophile. Its presence makes the molecule a propargylic alcohol, a substrate class known for unique rearrangements and cyclizations, often catalyzed by gold or platinum.[3]

  • The Oxetane Ring: This is the most sensitive part of the molecule. The ring strain energy (approx. 25.5 kcal/mol) makes it susceptible to ring-opening, especially under strongly acidic conditions (both Brønsted and Lewis acids).[4] Therefore, catalyst systems that operate under neutral or mildly acidic/basic conditions are often preferred to maintain the integrity of the four-membered ring.

Q2: Which catalysts are recommended for intramolecular cyclization to form oxetan-3-one derivatives?

A2: Gold(I) catalysts are the state-of-the-art choice for this transformation. The reaction proceeds through an intermolecular oxidation of the alkyne to form a reactive α-oxo gold carbene intermediate, which is then trapped by the neighboring hydroxyl group.[3] This method avoids the use of hazardous diazo ketones, which were previously required for similar syntheses.[3]

  • Recommended Catalysts: Cationic gold(I) complexes with bulky, electron-rich ligands such as (2-biphenyl)Cy₂PAuNTf₂ or IPrAuNTf₂ have shown excellent efficacy.[3]

  • Mechanism Rationale: The Lewis-acidic gold(I) center activates the alkyne, making it susceptible to oxidation. The subsequent intramolecular cyclization is highly facile, and the formation of the strained oxetane ring provides strong evidence for the intermediacy of the α-oxo gold carbene.[3]

Q3: I want to perform a cross-coupling reaction using the terminal alkyne (e.g., Sonogashira coupling). What challenges should I anticipate?

A3: While standard palladium-copper co-catalyzed Sonogashira conditions can be applied, several challenges arise from the substrate's structure:

  • Catalyst Deactivation: Terminal alkynes, especially in the presence of bases like triethylamine, can cause the reduction of the active Pd(II) species to inactive Pd(0) nanoparticles, leading to catalyst deactivation.[5][6]

  • Side Reactions: The basic conditions required for Sonogashira coupling can potentially promote unwanted side reactions involving the oxetane ring.

  • Homocoupling (Glaser Coupling): The presence of a copper co-catalyst can lead to the formation of a 1,3-diyne byproduct through homocoupling of the starting material.

To mitigate these issues, consider using copper-free Sonogashira conditions or employing advanced catalyst systems with robust ligands that stabilize the palladium center.

Q4: Can Lewis acids be used to catalyze reactions with this compound?

A4: Yes, but with extreme caution. Lewis acids are highly effective at activating the oxetane ring for nucleophilic attack and ring-opening.[4] Strong Lewis acids like Al(C₆F₅)₃ or even milder ones like In(OTf)₃ can readily catalyze the isomerization of the oxetane to a homoallylic alcohol or other ring-opened products.[7][8][9] This reactivity can be exploited if ring-opening is the desired outcome. However, if the goal is to preserve the oxetane core, strong Lewis acids should be avoided. Weak Lewis acids or reactions where the catalyst has a higher affinity for the alkyne (e.g., Au(I)) are preferable.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments.

Problem: Low or No Product Yield

Q: My reaction shows low conversion, and I've confirmed the integrity of my starting materials. What's the likely cause?

A: The most common culprit is catalyst deactivation, particularly in palladium-catalyzed reactions with acetylenic substrates.

  • Diagnosis: The reaction may start well but then stall. Analysis of the catalyst post-reaction (e.g., by visual inspection for black precipitate - Pd(0), or more advanced techniques like XAS) can confirm deactivation.[5][6]

  • Underlying Cause: In palladium catalysis, bases like triethylamine can promote the reduction of Pd(II) to catalytically inactive Pd(0).[5] For gold catalysts, aggregation or reaction with impurities can reduce activity. Another common issue is the formation of polymeric byproducts ("green oil" or coke) on the catalyst surface, which blocks active sites.[10][11]

  • Solutions:

    • Modify Reaction Conditions: Switch to a less coordinating solvent or lower the reaction temperature to disfavor deactivation pathways.

    • Use a More Robust Catalyst: Employ palladium catalysts with strongly coordinating, bulky electron-rich phosphine ligands that stabilize the active species.

    • Implement a Reactivation Strategy: For some heterogeneous Pd catalysts, an oxidative treatment can regenerate the active Pd(II) species.[6]

    • Ensure Reagent Purity: Trace impurities can poison the catalyst. Ensure all reagents and solvents are pure and dry, and that reactions are run under an inert atmosphere.

Problem: Significant Side Product Formation

Q: My main side product appears to be a diol or a polymer. What is happening and how can I stop it?

A: This strongly indicates undesired ring-opening of the oxetane moiety. The oxetane ring is susceptible to cleavage under acidic conditions, which can be generated in situ or introduced with the catalyst.[7][12]

  • Diagnosis: Characterize the byproduct by NMR and MS to confirm a structure consistent with ring-opening, such as 2-ethynylpropane-1,2,3-triol.

  • Underlying Cause: Many transition metal catalysts are Lewis acidic or are used with acidic co-catalysts. For instance, gold-catalyzed reactions for oxetan-3-one synthesis often employ an acid, and if not carefully controlled, this can promote the formation of propargylic cations, leading to decomposition or ring-opening.[3]

  • Solutions:

    • Avoid Strong Acids: Do not use strong Brønsted or Lewis acid catalysts unless ring-opening is the desired pathway.[7]

    • Add a Non-Nucleophilic Base: If trace acid is suspected to be the cause, add a proton sponge or a hindered, non-nucleophilic base like 2,6-lutidine to scavenge protons without interfering with the primary reaction.

    • Buffer the Reaction: In gold-catalyzed oxidations, pyridine N-oxides can act as both the oxidant and a buffer, minimizing side reactions caused by acid generation.[3]

    • Lower the Temperature: Ring-opening is often kinetically slower than the desired reaction. Running the reaction at a lower temperature can significantly improve selectivity for the desired product.

Section 3: Data Summary & Experimental Protocols

Catalyst Performance Comparison

The table below summarizes recommended catalysts for various transformations with propargylic alcohols, including this compound, based on literature precedents.

Desired TransformationCatalyst SystemCo-Catalyst / AdditiveTypical SolventsKey ConsiderationsReference
Intramolecular Cyclization (to Oxetan-3-one) (2-biphenyl)Cy₂PAuNTf₂ or IPrAuNTf₂ (2-5 mol%)Pyridine N-oxide (oxidant), HNTf₂ (acid)1,2-Dichloroethane (DCE)Requires careful control of acidity to prevent ring-opening of tertiary alcohol substrates.[3]
Sonogashira Cross-Coupling PdCl₂(PPh₃)₂ (2-5 mol%)CuI (1-2 mol%), Et₃N or DIPA (base)THF, DMFHigh risk of catalyst deactivation and homocoupling. Consider copper-free variants.[5]
Ring-Opening/ Isomerization Al(C₆F₅)₃ (1 mol%)NoneTolueneHighly efficient for regioselective isomerization to homoallylic alcohols. Avoid if oxetane integrity is desired.[8][9]
SN1 Substitution of -OH Tf₂NH (Brønsted Acid)NoneDichloromethane (DCM)Forms a stabilized carbocation, allowing reaction with nucleophiles like diols. Inherently causes ring-opening.[7]
C(sp)-C(sp) Cross-Coupling AuI or AuClEthynylbenziodoxolones (EBX) as both oxidant and alkyne sourceDichloromethane (DCM)Allows for the synthesis of unsymmetrical 1,3-diynes without an external oxidant.[13]
Protocol: Gold-Catalyzed Synthesis of 2,2-Dimethyl-oxetan-3-one

This protocol is adapted from a validated synthesis of oxetan-3-ones from tertiary propargylic alcohols and serves as a model for reactions with this compound, with the understanding that the unsubstituted ethynyl group may require further optimization.[3]

Materials:

  • Tertiary Propargylic Alcohol (e.g., 2-methyl-3-butyn-2-ol)

  • Gold Catalyst: IPrAuNTf₂

  • Oxidant: 4-Acetylpyridine N-oxide

  • Solvent: 1,2-Dichloroethane (DCE), anhydrous

  • Inert atmosphere supplies (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the tertiary propargylic alcohol (1.0 equiv).

  • Add anhydrous 1,2-dichloroethane to achieve a concentration of 0.1 M.

  • Add the 4-acetylpyridine N-oxide (1.5 equiv) to the solution and stir until dissolved.

  • In a separate vial, weigh the IPrAuNTf₂ catalyst (0.05 equiv) and dissolve it in a small amount of DCE.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 60 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 24 hours.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired oxetan-3-one.

Section 4: Mechanistic & Troubleshooting Visualizations

Gold-Catalyzed Oxetan-3-one Formation

gold_catalyzed_cyclization cluster_0 Catalytic Cycle Propargyl_Alcohol This compound (Substrate) Activated_Alkyne Gold-π-Alkyne Complex Propargyl_Alcohol->Activated_Alkyne Coordination Au_Catalyst [Au(I)]⁺ Catalyst Au_Catalyst->Activated_Alkyne Oxo_Carbene α-Oxo Gold Carbene Intermediate Activated_Alkyne->Oxo_Carbene Intermolecular Oxidation Oxidant N-Oxide (Oxidant) Oxidant->Activated_Alkyne Oxetanone Oxetan-3-one (Product) Oxo_Carbene->Oxetanone Intramolecular Cyclization Oxetanone->Au_Catalyst Catalyst Regeneration

Caption: Proposed mechanism for gold-catalyzed synthesis of oxetan-3-ones.

Troubleshooting Workflow: Diagnosing Low Yield

troubleshooting_low_yield Start Low Yield Observed Check_Reagents Check Reagent Purity & Reaction Setup (Inertness, Temp) Start->Check_Reagents Problem_Found Fix Setup / Purify Reagents & Retry Check_Reagents->Problem_Found Issue Found No_Issue Reagents & Setup OK Check_Reagents->No_Issue No Issue Analyze_Reaction Analyze Reaction Profile: Stalled or No Reaction? No_Issue->Analyze_Reaction Stalled Reaction Stalled Analyze_Reaction->Stalled No_Reaction No Reaction Analyze_Reaction->No_Reaction Catalyst_Deactivation Suspect Catalyst Deactivation Stalled->Catalyst_Deactivation Catalyst_Inactive Suspect Inactive Catalyst Batch No_Reaction->Catalyst_Inactive Solution_Deactivation Increase Catalyst Loading, Change Ligand/Solvent, Lower Temperature Catalyst_Deactivation->Solution_Deactivation Solution_Inactive Use New Catalyst Batch, Increase Loading Catalyst_Inactive->Solution_Inactive

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Managing Reactions with 3-Ethynyloxetan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Ethynyloxetan-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic workflows. My aim is to provide you with in-depth, field-proven insights to anticipate and troubleshoot challenges related to its moisture sensitivity, ensuring the success and reproducibility of your experiments.

Introduction: The Duality of this compound's Reactivity

This compound is a valuable reagent characterized by two highly reactive functional groups: a terminal alkyne and a tertiary alcohol on a strained oxetane ring.[1][2] This unique structure allows for a diverse range of chemical transformations. However, the very features that make it synthetically attractive also render it susceptible to moisture, which can lead to undesired side reactions and diminished yields. This guide will equip you with the knowledge and protocols to effectively manage these challenges.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: Due to its moisture sensitivity, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[3] For long-term storage, refrigeration in a desiccator is recommended to minimize exposure to ambient moisture and temperature fluctuations that can promote degradation.

Q2: What are the initial signs of moisture contamination in my reaction?

A2: The presence of moisture can manifest in several ways. Common indicators include:

  • Incomplete conversion of starting material: Water can react with sensitive reagents or catalysts, effectively quenching the desired reaction.

  • Formation of unexpected byproducts: Moisture can lead to side reactions such as the hydration of the alkyne or the ring-opening of the oxetane.[4][5]

  • Inconsistent reaction profiles: If you observe variability in reaction times or yields between batches, moisture contamination is a likely culprit.

Q3: Can I use standard laboratory-grade solvents for my reaction?

A3: It is strongly advised to use anhydrous solvents for any reaction involving this compound. Standard laboratory-grade solvents often contain trace amounts of water that can be detrimental.[6] Solvents should be rigorously dried and deoxygenated before use.

Q4: What are the primary pathways for moisture-induced side reactions?

A4: There are two main vulnerabilities in the this compound molecule:

  • The Terminal Alkyne: In the presence of certain catalysts (e.g., mercury salts), water can add across the triple bond, leading to the formation of a ketone via an enol intermediate.[7]

  • The Oxetane Ring: The strained four-membered ring is susceptible to nucleophilic attack, and under acidic or basic conditions, water can act as a nucleophile, causing ring-opening to form a diol.[5]

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues you may encounter and provides a logical framework for diagnosis and resolution.

Observed Problem Potential Cause(s) Recommended Action(s)
Low or No Product Yield 1. Moisture in solvents or reagents.2. Decomposition of this compound.3. Inactive catalyst due to moisture.1. Ensure all solvents are freshly dried and degassed.[3]2. Verify the purity of your this compound via NMR or other analytical methods.3. Handle catalysts under strictly inert conditions.
Formation of a Ketone Byproduct Hydration of the terminal alkyne.[4]1. Rigorously exclude water from the reaction.[8]2. If using a metal catalyst, ensure it is not one that promotes alkyne hydration in the presence of trace water.
Presence of a Diol Impurity Ring-opening of the oxetane by water.[5]1. Maintain neutral pH conditions if possible.2. If acidic or basic conditions are required, ensure the reaction is completely anhydrous.
Inconsistent Results Between Runs Variable moisture content in the reaction setup.1. Standardize your procedure for drying glassware and solvents.2. Always use freshly opened or properly stored anhydrous reagents.

Experimental Protocols: Best Practices for Anhydrous Reactions

To ensure the integrity of your experiments, the following detailed protocols for establishing and maintaining anhydrous conditions are essential.

Protocol 1: Drying of Solvents

The success of moisture-sensitive reactions is critically dependent on the exclusion of water.[6]

Method A: Distillation from a Drying Agent

This is a highly effective method for achieving very low water content.[6]

  • Select an appropriate drying agent:

    • For ethers (e.g., THF, Diethyl Ether): Sodium/benzophenone.[9]

    • For hydrocarbons (e.g., Toluene, Hexanes): Calcium hydride.[10]

    • For halogenated solvents (e.g., Dichloromethane): Calcium hydride.[10]

  • Set up the distillation apparatus: Assemble a standard distillation setup. The receiving flask should be flame-dried or oven-dried and cooled under a stream of inert gas.

  • Reflux and Distill: Reflux the solvent over the drying agent for several hours before distilling directly into the reaction flask or a dry storage flask.

Method B: Column Purification with Activated Alumina

This method is a safer alternative to distillation from reactive drying agents.[11]

  • Prepare the column: Pack a glass column with activated neutral alumina.

  • Pass the solvent: Pass the solvent through the column directly into a dry collection flask under an inert atmosphere.

Protocol 2: Setting Up a Reaction Under an Inert Atmosphere

Maintaining an air-free environment is crucial for many reactions involving sensitive reagents.[12]

Using a Schlenk Line or Nitrogen Manifold:

  • Glassware Preparation: All glassware should be oven-dried (at >120°C for several hours) or flame-dried under vacuum to remove adsorbed moisture.[8][9]

  • Assemble the Apparatus: Assemble the reaction flask (e.g., a Schlenk flask or a three-necked flask) with a stir bar and septa while hot and immediately place it under an inert atmosphere.[13]

  • Evacuate and Refill Cycles: Connect the flask to a Schlenk line and perform at least three "evacuate-and-refill" cycles to replace the air with an inert gas (argon or nitrogen).[13]

  • Reagent Addition: Add anhydrous solvents and liquid reagents via a gas-tight syringe through a rubber septum.[14] Solid reagents that are air-sensitive should be added in a glovebox or under a positive flow of inert gas.[13]

  • Maintain Positive Pressure: Throughout the reaction, maintain a slight positive pressure of the inert gas to prevent air from entering the system. This can be achieved using a balloon or a bubbler system.[8][15]

Visualizing the Workflow: Troubleshooting Logic

The following diagram illustrates a decision-making process for troubleshooting a problematic reaction with this compound.

TroubleshootingWorkflow Troubleshooting a Moisture-Sensitive Reaction start Reaction Failure (Low Yield / Byproducts) check_moisture Suspect Moisture Contamination? start->check_moisture analyze_byproducts Analyze Byproducts (NMR, MS) to Identify Side Reactions start->analyze_byproducts check_reagents Check Reagent Purity & Handling check_moisture->check_reagents No implement_drying Implement Rigorous Drying Protocols (Solvents, Glassware) check_moisture->implement_drying Yes check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_reagents->check_conditions re_evaluate Re-evaluate Synthetic Route check_conditions->re_evaluate inert_atmosphere Ensure Proper Inert Atmosphere Technique implement_drying->inert_atmosphere inert_atmosphere->start Re-run Experiment success Successful Reaction inert_atmosphere->success hydration_pathway Alkyne Hydration Detected? analyze_byproducts->hydration_pathway ring_opening_pathway Oxetane Ring-Opening Detected? analyze_byproducts->ring_opening_pathway hydration_pathway->ring_opening_pathway No optimize_catalyst Optimize Catalyst System (Avoid Hydration-Promoting Metals) hydration_pathway->optimize_catalyst Yes optimize_ph Adjust pH to Neutral (If Tolerable for Reaction) ring_opening_pathway->optimize_ph Yes ring_opening_pathway->re_evaluate No optimize_catalyst->start Re-run Experiment optimize_catalyst->success optimize_ph->start Re-run Experiment optimize_ph->success

References

Navigating the Challenges of Halo-Prins Cyclization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for halo-Prins cyclization. As Senior Application Scientists, we understand that while this powerful reaction is a cornerstone for synthesizing complex halogenated tetrahydropyrans, it can present unique challenges in achieving high yields and diastereoselectivity. This guide is designed to provide you with in-depth troubleshooting strategies and a comprehensive understanding of the underlying mechanisms to help you identify and minimize unwanted byproducts in your experiments.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered when performing halo-Prins cyclization.

Q1: What are the most common classes of byproducts in a halo-Prins cyclization?

A1: Byproduct formation is a frequent challenge and can significantly lower the yield of your desired halogenated tetrahydropyran. The most prevalent side-products include:

  • Etherification Products: Under acidic conditions, the starting homoallylic alcohol can react with itself or other alcohol molecules in the reaction mixture, leading to the formation of ethers.[1]

  • Acyclic Products: Instead of cyclizing, the intermediate oxocarbenium ion can be trapped by nucleophiles (like water or the halide source) or lose a proton, resulting in 1,3-diols, their esters, or allylic alcohols.[1]

  • Isomers: Both the starting material and the desired product can undergo isomerization under the reaction conditions, leading to a mixture of diastereomers or constitutional isomers.[1]

  • Polymerization/Dimerization: The acidic catalyst can promote the dimerization or polymerization of the starting alkene, especially with reactive substrates.[1]

  • Carbonyl-Ene Reaction Products: This competing reaction pathway can lead to the formation of homoallylic alcohols.[1]

  • Tetrahydrofuran Derivatives: Depending on the substrate and reaction conditions, a 5-exo-dig cyclization can compete with the desired 6-endo-dig cyclization, leading to the formation of tetrahydrofuran-based byproducts.[2][3]

Q2: How does the choice of Lewis acid impact byproduct formation?

A2: The Lewis acid is a critical parameter that significantly influences the reaction's selectivity and rate.[1][4] The nature of the Lewis acid and its counterion determines the outcome of the process. For instance, some Lewis acids may favor the formation of the desired halo-tetrahydropyran, while others might promote competing pathways. The choice between different Lewis acids like SnCl₄, BF₃·OEt₂, TMSBr, or InBr₃ can lead to different diastereoselectivities and yields.[5][6][7] It is crucial to screen a variety of Lewis acids to find the optimal conditions for a specific substrate.[8]

Q3: Can Brønsted acids be used, and what are the potential downsides?

A3: While Brønsted acids (e.g., TfOH, p-TsOH) can catalyze the Prins cyclization, they can also promote a wider range of side reactions, including racemization through a competing oxonia-Cope rearrangement and side-chain exchange.[3][9] This is particularly problematic when using enantioenriched starting materials. Lewis acids often offer better control and selectivity in halo-Prins cyclizations.[3][9]

Troubleshooting Guides

This section provides a more in-depth look at specific experimental issues and offers step-by-step guidance to resolve them.

Issue 1: Low Yield of the Desired Halogenated Tetrahydropyran

A low yield of the target molecule is often accompanied by the formation of multiple byproducts. Here’s how to troubleshoot this common problem.

Potential Causes and Solutions:

Potential Cause Explanation Suggested Action
Suboptimal Lewis Acid The chosen Lewis acid may not be effectively promoting the desired cyclization pathway over competing side reactions.Screen a panel of Lewis acids with varying strengths and counterions (e.g., SnCl₄, TiCl₄, InBr₃, TMSBr).[5][6][8] The counterion of the Lewis acid can also act as the nucleophilic halide source.[2]
Incorrect Reaction Temperature Temperature plays a crucial role in selectivity. Higher temperatures can lead to decomposition or favor undesired side reactions.Optimize the reaction temperature. Many halo-Prins cyclizations are performed at low temperatures (e.g., -78 °C to room temperature) to enhance selectivity.[6][8]
Presence of Water Water can compete with the halide as a nucleophile, leading to the formation of 4-hydroxy-tetrahydropyrans or other hydration byproducts.[2][10]Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and properly dried glassware. The use of molecular sieves can also be beneficial.[11]
Prolonged Reaction Time Extended reaction times can lead to the decomposition of the desired product or the formation of more thermodynamically stable byproducts.[8]Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed.[8]

Experimental Protocol: Screening Lewis Acids for Optimal Yield

  • Setup: In parallel, set up several small-scale reactions (e.g., 0.1 mmol) in oven-dried vials under an inert atmosphere (e.g., argon or nitrogen).

  • Reagents: To each vial, add the homoallylic alcohol and the aldehyde/ketone dissolved in a dry solvent (e.g., CH₂Cl₂ or CHCl₃).[8]

  • Cooling: Cool the reaction mixtures to the desired starting temperature (e.g., -78 °C).

  • Lewis Acid Addition: To each vial, add a different Lewis acid (e.g., SnCl₄, TiCl₄, InBr₃, TMSBr, each at a specific molar equivalent, typically 1.0 to 1.5 eq.).

  • Monitoring: Stir the reactions at the chosen temperature and monitor their progress by TLC at regular intervals.

  • Quenching: Once the starting material is consumed in a particular reaction, quench it by adding a suitable reagent (e.g., saturated NaHCO₃ solution).

  • Analysis: Work up each reaction and analyze the crude product mixture by ¹H NMR or GC-MS to determine the ratio of the desired product to byproducts. This will help identify the most promising Lewis acid for your specific substrate.

Issue 2: Poor Diastereoselectivity (Formation of Isomeric Byproducts)

Achieving high diastereoselectivity is often a primary goal in synthesizing complex molecules. The formation of a mixture of diastereomers can complicate purification and reduce the overall efficiency of the synthesis.

Understanding the Stereochemical Outcome:

The stereochemistry of the halo-Prins cyclization is influenced by the transition state geometry. The cyclization can proceed through a chair-like or a boat-like transition state, leading to different diastereomers. The choice of Lewis acid can significantly influence which transition state is favored.[3][7]

dot

Stereoselectivity_Pathway cluster_start Starting Materials cluster_ts Transition States cluster_products Products Homoallylic Alcohol Homoallylic Alcohol Oxocarbenium Ion Oxocarbenium Ion Homoallylic Alcohol->Oxocarbenium Ion + Aldehyde + Lewis Acid Aldehyde Aldehyde Aldehyde->Oxocarbenium Ion Chair-like TS Chair-like TS Oxocarbenium Ion->Chair-like TS Path A Boat-like TS Boat-like TS Oxocarbenium Ion->Boat-like TS Path B Axial Halide Product Axial Halide Product Chair-like TS->Axial Halide Product + Halide Equatorial Halide Product Equatorial Halide Product Boat-like TS->Equatorial Halide Product + Halide

Caption: Control of diastereoselectivity in halo-Prins cyclization.

Strategies to Improve Diastereoselectivity:

Strategy Explanation Example
Lewis Acid Selection Different Lewis acids can favor different transition states. Less nucleophilic counterions may allow for solvent-separated ion pairs, leading to different stereochemical outcomes.[7]Switching from SnBr₄ to TMSBr has been shown to dramatically change the axial/equatorial selectivity of halide addition.[7]
Temperature Optimization Lower temperatures generally increase selectivity by favoring the transition state with the lowest activation energy.Running the reaction at -78 °C instead of room temperature can significantly improve the diastereomeric ratio.[6]
Solvent Effects The polarity and coordinating ability of the solvent can influence the stability of the intermediates and transition states.Solvents like dichloromethane (DCM) or chloroform are commonly used. Exploring less conventional solvents might be beneficial in some cases.[8]
Substrate Control The steric and electronic properties of the substituents on the homoallylic alcohol and the aldehyde can direct the stereochemical outcome.The presence of bulky groups can favor the formation of a single diastereomer by minimizing steric interactions in the transition state.
Issue 3: Formation of Acyclic or Elimination Byproducts

Instead of cyclizing, the oxocarbenium intermediate can be trapped by a nucleophile or undergo elimination, leading to acyclic diols, ethers, or dienes.

dot

Byproduct_Formation_Pathway cluster_pathways Reaction Pathways cluster_products Products Oxocarbenium Ion Oxocarbenium Ion Desired Cyclization Desired Cyclization Oxocarbenium Ion->Desired Cyclization Nucleophilic Trapping Nucleophilic Trapping Oxocarbenium Ion->Nucleophilic Trapping Elimination Elimination Oxocarbenium Ion->Elimination Halogenated Tetrahydropyran Halogenated Tetrahydropyran Desired Cyclization->Halogenated Tetrahydropyran + Halide Acyclic Diol/Ether Acyclic Diol/Ether Nucleophilic Trapping->Acyclic Diol/Ether + H₂O or ROH Dihydropyran (Elimination Product) Dihydropyran (Elimination Product) Elimination->Dihydropyran (Elimination Product) - H⁺

Caption: Competing pathways leading to byproduct formation.

Minimization Strategies:

  • Choice of Halide Source: Using a Lewis acid with a halide counterion that is a good nucleophile (e.g., TMSBr) can favor the desired halo-cyclization over elimination or trapping by other nucleophiles.[7]

  • Anhydrous Conditions: As mentioned previously, rigorously excluding water is critical to prevent the formation of diol byproducts.[2][10]

  • Control of Acidity: If using a Brønsted acid, its strength and concentration should be carefully controlled. Highly acidic conditions can favor elimination. In some cases, a milder Lewis acid is a better choice.[1]

Concluding Remarks

The halo-Prins cyclization is a versatile and powerful tool in organic synthesis. By understanding the underlying reaction mechanisms and the factors that influence byproduct formation, researchers can effectively troubleshoot and optimize their experimental conditions. This guide provides a starting point for addressing common challenges, but it is important to remember that each substrate may require a unique set of optimized conditions. Systematic screening of reaction parameters remains the most effective approach to achieving high yields and selectivities in your halo-Prins cyclization reactions.

References

Validation & Comparative

A Comparative Guide to Alkynes in Bioconjugation: The Emerging Role of 3-Ethynyloxetan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug development, the ability to selectively and efficiently attach molecules to one another—a process known as bioconjugation—is paramount.[1] This guide delves into the heart of one of the most powerful bioconjugation techniques, "click chemistry," providing a detailed comparison of the alkyne reagents that drive these reactions. We will explore the established workhorses of the field and introduce an emerging contender, 3-ethynyloxetan-3-ol, discussing its potential advantages based on its unique chemical structure.

The Dawn of Click Chemistry in Bioconjugation

For decades, researchers sought methods to create stable covalent links between biomolecules with high efficiency and specificity. The introduction of "click chemistry" by K. Barry Sharpless in 2001 marked a paradigm shift, offering a set of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[2] At the forefront of click chemistry are the azide-alkyne cycloaddition reactions, which come in two main flavors: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

CuAAC utilizes a copper(I) catalyst to unite a terminal alkyne and an azide, forming a stable triazole linkage. This reaction is incredibly efficient, with a rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed version, and is insensitive to aqueous conditions over a broad pH range (4 to 12).[3]

SPAAC , on the other hand, employs a strained cyclooctyne that reacts with an azide without the need for a catalyst.[4] The driving force for this reaction is the release of ring strain, making it an excellent choice for applications in living cells where the cytotoxicity of copper is a concern.[5]

The Alkyne: A Critical Partner in the "Click" Duet

The choice of the alkyne "handle" is a critical determinant for the success of a bioconjugation experiment. An ideal alkyne should possess a combination of desirable properties:

  • High Reactivity: To ensure efficient conjugation, especially at low concentrations.

  • Excellent Stability: To prevent degradation under physiological conditions.

  • High Aqueous Solubility: To facilitate reactions in biological buffers.

  • Biocompatibility: To avoid interfering with the function of the biomolecule of interest.

A Head-to-Head Comparison of Alkynes for Bioconjugation

The world of alkynes for bioconjugation can be broadly divided into two categories: terminal alkynes for CuAAC and strained alkynes for SPAAC.

Terminal Alkynes for CuAAC: The Established Players

Simple terminal alkynes are the workhorses of CuAAC. Their reactivity can be modulated by the substituents attached to the alkyne.

  • Propargyl Compounds: These are among the most commonly used terminal alkynes, found in reagents like propargyl glycine. They offer a good balance of reactivity, stability, and ease of incorporation into biomolecules.[6]

  • Electron-Withdrawing Groups: Alkynes conjugated to electron-withdrawing groups, such as those in propiolamides, can exhibit enhanced reactivity in CuAAC.[7] However, this increased reactivity can also make them more susceptible to nucleophilic attack, potentially leading to off-target reactions.[6]

  • Aromatic Alkynes: Phenylacetylene derivatives are also frequently used. Their reactivity can be tuned by substituents on the aromatic ring, with electron-withdrawing groups generally increasing the reaction rate.[1]

This compound: An Emerging Alternative with Untapped Potential

A more recent addition to the bioconjugation toolbox is this compound. While direct comparative studies on its performance in CuAAC are not yet widely available in peer-reviewed literature, its unique structure suggests several potential advantages:

  • Enhanced Aqueous Solubility: The oxetane ring, a four-membered cyclic ether, is known to improve the aqueous solubility and other physicochemical properties of drug candidates.[3][8] The additional hydroxyl group in this compound is expected to further enhance its hydrophilicity through hydrogen bonding with water. This could be a significant advantage in bioconjugation reactions, which are often performed in aqueous buffers.

  • Improved Metabolic Stability: The oxetane motif is also recognized for its ability to increase the metabolic stability of molecules, making it a desirable feature in drug design. This property could translate to greater stability of the alkyne handle in complex biological environments.

  • Potential for Enhanced Reactivity: The hydroxyl group in close proximity to the alkyne could potentially influence the local electronic environment, although its precise effect on CuAAC kinetics requires experimental validation.

It is important to note that while the structural features of this compound are promising, further experimental data is needed to definitively establish its superiority over conventional terminal alkynes in bioconjugation applications.

Strained Alkynes for SPAAC: The Copper-Free Champions

For applications where copper's cytotoxicity is a concern, strained alkynes are the reagents of choice. The reactivity of these molecules is primarily governed by the degree of ring strain.

  • Dibenzocyclooctynes (DBCO): DBCO and its derivatives are among the most reactive and widely used strained alkynes for SPAAC. Their high ring strain leads to rapid reaction kinetics.

  • Bicyclononynes (BCN): BCN is another popular strained alkyne. While its reaction rate is generally slower than that of DBCO, BCN is smaller and less lipophilic, which can be advantageous in certain applications.

  • Other Cyclooctynes: A variety of other cyclooctynes with different modifications have been developed to fine-tune properties like reactivity, solubility, and stability.

Data-Driven Comparison of Alkyne Performance

To provide a clearer picture of the relative performance of different alkynes, the following tables summarize key data from the literature.

Table 1: Comparison of Terminal Alkynes for CuAAC

Alkyne TypeRelative ReactivityKey AdvantagesKey Disadvantages
Propargyl Ethers/Amides GoodReadily available, stable, good balance of properties[6]May require longer reaction times or higher catalyst loading compared to activated alkynes.
Propiolamides HighFast reaction kinetics[7]Susceptible to Michael addition by nucleophiles[6]
Aromatic Alkynes Moderate to HighReactivity can be tuned with substituents[1]Can be more sterically hindered than propargyl groups.
This compound Hypothesized Good to HighPotential for high aqueous solubility and metabolic stability[3]Lack of direct comparative experimental data.

Table 2: Comparison of Strained Alkynes for SPAAC

Strained AlkyneSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
DBCO ~0.6 - 1.0Fast kineticsCan be lipophilic
BCN ~0.06 - 0.1Smaller size, less lipophilicSlower kinetics than DBCO

Note: The reactivity of alkynes can be influenced by various factors including the specific azide, solvent, and temperature.

Experimental Protocols and Workflows

To translate theory into practice, here are generalized protocols for CuAAC and SPAAC reactions.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical bioconjugation of an alkyne-modified protein with an azide-containing fluorescent probe.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-functionalized fluorescent probe (stock solution in DMSO)

  • Copper(II) sulfate (CuSO₄) (freshly prepared aqueous stock solution)

  • Sodium ascorbate (freshly prepared aqueous stock solution)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (aqueous stock solution)

Procedure:

  • In a microcentrifuge tube, add the alkyne-modified protein solution.

  • Add the azide-functionalized probe to the protein solution. A 5- to 20-fold molar excess of the azide is a common starting point.

  • Add the THPTA ligand solution to the reaction mixture to a final concentration of 1-5 mM.

  • Add the CuSO₄ solution to a final concentration of 0.1-1 mM.

  • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.

  • Purify the labeled protein using a desalting column to remove excess reagents.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Product Alkyne_Protein Alkyne-modified Protein Mix Combine Reactants & Catalyst Alkyne_Protein->Mix Azide_Probe Azide-functionalized Probe Azide_Probe->Mix Cu_Ligand CuSO4 + THPTA (pre-mixed) Cu_Ligand->Mix Ascorbate Sodium Ascorbate (fresh) Ascorbate->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Purify Desalting Column Incubate->Purify Conjugate Purified Bioconjugate Purify->Conjugate

A generalized workflow for copper-free bioconjugation using SPAAC.

Mechanistic Insights

Understanding the mechanisms of CuAAC and SPAAC is key to appreciating their differences and optimizing reaction conditions.

CuAAC Mechanism The currently accepted mechanism for CuAAC involves a dinuclear copper intermediate. The reaction is initiated by the formation of a copper(I) acetylide. This complex then coordinates with the azide, leading to the formation of a six-membered copper-containing ring, which then rearranges to form the stable triazole product.

CuAAC_Mechanism Alkyne R1-C≡CH Cu_Acetylide R1-C≡C-Cu(I) Alkyne->Cu_Acetylide + Cu(I) Azide R2-N3 Triazole_Product 1,4-Disubstituted Triazole Azide->Triazole_Product Cu1 Cu(I) Cu_Acetylide->Triazole_Product + R2-N3

Simplified mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC Mechanism SPAAC is a concerted [3+2] cycloaddition reaction. The high degree of ring strain in the cyclooctyne lowers the activation energy of the reaction, allowing it to proceed readily with an azide without the need for a catalyst. [4]

SPAAC_Mechanism Strained_Alkyne Strained Alkyne (e.g., DBCO) Transition_State [3+2] Cycloaddition Transition State Strained_Alkyne->Transition_State Azide R-N3 Azide->Transition_State Triazole_Product Triazole Product Transition_State->Triazole_Product

Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Conclusion: An Expanding Toolkit for Precision Bioconjugation

The choice of an alkyne for bioconjugation is a critical decision that depends on the specific application. For rapid and efficient in vitro conjugations, traditional terminal alkynes in CuAAC reactions remain a robust and reliable choice. For applications in living systems, the copper-free nature of SPAAC with strained alkynes is indispensable.

While direct experimental comparisons are still needed, the unique structural features of this compound position it as a promising new reagent for CuAAC. Its potential for enhanced aqueous solubility and metabolic stability addresses key challenges in the field. As research continues to advance, the development of novel reagents like this compound will undoubtedly expand the capabilities of click chemistry, empowering scientists to forge new frontiers in drug discovery and our understanding of biological systems.

References

A Technical Guide to Azide-Alkyne Bioorthogonal Chemistry: Comparing Strained Cyclooctynes and Functionalized Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Choosing the Right Tool for Covalent Ligation

In the landscape of chemical biology and drug development, the ability to form specific, stable covalent bonds in complex biological environments is paramount. Azide-alkyne cycloaddition reactions have emerged as the gold standard for this purpose, offering unparalleled specificity and reliability. This success is largely built on two cornerstone methodologies: the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The choice between these powerful techniques is not arbitrary; it is dictated by the experimental context, the properties of the biomolecules involved, and the ultimate application. This guide provides an in-depth comparison of the reaction modalities, focusing on their representative alkyne reagents: the well-established family of cyclooctynes for SPAAC and 3-ethynyloxetan-3-ol , a modern, functionalized terminal alkyne for CuAAC. While both react with azides, they operate on fundamentally different principles, offering distinct advantages and disadvantages. This analysis will equip researchers, scientists, and drug development professionals with the technical insights needed to select the optimal strategy for their bioconjugation needs, from live-cell imaging to the synthesis of antibody-drug conjugates (ADCs).

Part 1: The Power of Strain: Cyclooctynes in SPAAC

SPAAC has revolutionized in vivo chemistry by eliminating the need for cytotoxic copper catalysts.[1] The reaction's driving force is the immense ring strain (~18 kcal/mol) inherent to the eight-carbon cyclooctyne ring, which is distorted from the ideal 180° linear geometry of an alkyne.[2] This stored energy is released upon a [3+2] cycloaddition with an azide, dramatically lowering the activation energy and allowing the reaction to proceed rapidly under physiological conditions.[3][4]

Mechanism of Action

The SPAAC reaction is a concerted 1,3-dipolar cycloaddition. The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage without the need for any external reagents or catalysts.[1][5] This intrinsic reactivity is the foundation of its bioorthogonality, as neither the strained alkyne nor the azide will react with other functional groups found in living systems.[5]

SPAAC_Mechanism Cyclooctyne Cyclooctyne (e.g., DBCO) Triazole Stable Triazole Linkage Cyclooctyne->Triazole Strain Release Azide Azide (R-N3) Azide->Triazole note Catalyst-Free Reaction Driven by Ring Strain

Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The Family of Cyclooctynes: A Reactivity-Stability Trade-off

The initial development of SPAAC was hampered by slow kinetics.[2] This led to the creation of a diverse family of cyclooctyne derivatives, each engineered to enhance reaction rates, stability, or solubility.

  • DIBO (Dibenzocyclooctynol): One of the earlier derivatives, DIBO, and its ketone counterpart (DIBAC/ADIBO), offer significantly faster kinetics than the parent cyclooctyne.[4][6] The fusion of two benzene rings increases ring strain, accelerating the reaction.

  • BCN (Bicyclo[6.1.0]nonyne): BCN is known for its small size and relatively simple synthesis. While generally less reactive than dibenzo-fused derivatives, it exhibits good stability and is less sterically hindered.[2][7]

  • DBCO (Dibenzocyclooctyne): A widely used cyclooctyne that provides a good balance of high reactivity and stability, making it a popular choice for many bioconjugation applications.[8]

  • BARAC (Biarylazacyclooctynone): Among the fastest cyclooctynes, BARAC's high reactivity comes at the cost of reduced stability, particularly at room temperature.[9][10]

Quantitative Comparison of Cyclooctyne Kinetics

The performance of different cyclooctynes is best compared by their second-order rate constants (k) when reacting with a standard azide, such as benzyl azide.

Cyclooctyne DerivativeSecond-Order Rate Constant (k, M⁻¹s⁻¹)Key Characteristics
OCT (Cyclooctyne)~0.002 - 0.01First generation, slow kinetics.[4]
DIFO (Difluorinated)~0.08Increased reactivity via electron-withdrawing groups.[11]
BCN~0.012 - 0.024Small, stable, moderately reactive.[7]
DIBAC/ADIBO~0.25 - 0.90High reactivity, sterically demanding.[6][7]
BARAC~1.0Very high reactivity, lower stability.[10]

Note: Rate constants can vary depending on the solvent and specific azide used.

Part 2: Functionalized Terminal Alkynes in CuAAC

While SPAAC is ideal for catalyst-free systems, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains a workhorse for ex vivo and materials science applications due to its exceptionally fast kinetics and the simplicity of its alkyne component. This reaction requires a terminal alkyne, which does not possess the ring strain necessary for a spontaneous reaction.

Introducing this compound: A Modern Building Block

This compound is not a strained alkyne and therefore does not participate in SPAAC. Instead, it is a functionalized terminal alkyne designed for CuAAC. Its value lies not in inherent reactivity, but in the physicochemical properties imparted by the oxetane-3-ol motif.

  • Structure and Properties: It features a terminal alkyne for copper-catalyzed ligation and a highly polar oxetane ring.[12]

  • The Oxetane Advantage: In medicinal chemistry, the oxetane ring is a well-regarded bioisostere for carbonyl or gem-dimethyl groups.[13][14] Its incorporation is a strategy used to profoundly improve a molecule's aqueous solubility, reduce lipophilicity, and enhance metabolic stability.[15] For bioconjugation, this means that attaching a payload via a this compound linker can improve the pharmacokinetic profile of the final conjugate.

Mechanism of Action

In CuAAC, a copper(I) catalyst is essential. It coordinates with the terminal alkyne, lowering its pKa and facilitating the formation of a copper acetylide intermediate. This intermediate then readily reacts with the azide to form the triazole product. The requirement for copper, which is toxic to cells, is the primary limitation for its use in living systems.[2][8]

Part 3: Head-to-Head Comparison: SPAAC vs. CuAAC

The choice between cyclooctyne-mediated SPAAC and terminal alkyne-mediated CuAAC is a critical decision in experimental design.

FeatureSPAAC (e.g., Cyclooctyne) CuAAC (e.g., this compound)
Reaction Type Strain-Promoted [3+2] CycloadditionCatalyzed [3+2] Cycloaddition
Catalyst None (driven by ring strain)Copper(I) required
Kinetics Moderate to very fast (k ≈ 0.01 - 1.0 M⁻¹s⁻¹)Extremely fast (k > 100 M⁻¹s⁻¹)
Bioorthogonality Excellent for in vitro and in vivo applications.[16]Limited to in vitro and ex vivo due to catalyst toxicity.[1]
Alkyne Reagent Complex, strained cyclic structure.Simple, linear terminal alkyne.
Reagent Properties Often hydrophobic, can lead to non-specific binding.[17][18]Properties are tunable; oxetane moiety enhances hydrophilicity.[13]
Key Applications Live-cell imaging, in vivo bioconjugation, surface modification.[3]ADC synthesis, peptide/oligonucleotide modification, materials science.[]

Part 4: Experimental Protocols & Workflows

Protocol 1: SPAAC Labeling of an Azide-Modified Antibody with DBCO-PEG-Drug

This protocol describes the ex vivo conjugation of a cytotoxic drug to an antibody for ADC creation, a common application where catalyst-free conditions are preferred to preserve the antibody's integrity.

  • Preparation: Ensure the azide-functionalized antibody is in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL. Prepare a 10 mM stock solution of the DBCO-PEG-Drug linker in DMSO.[1]

  • SPAAC Conjugation: To the antibody solution, add a 5- to 10-fold molar excess of the DBCO-drug linker stock solution. Ensure the final concentration of DMSO is below 10% (v/v).

  • Incubation: Gently mix the reaction and incubate for 4-12 hours at room temperature or overnight at 4°C.

  • Purification: Remove unreacted DBCO-drug linker using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.

  • Characterization: Concentrate the purified ADC and determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

SPAAC_Workflow A 1. Prepare Azide-Ab and DBCO-Drug B 2. Mix Reactants (5-10x excess DBCO-Drug) A->B C 3. Incubate (4-12h at RT or 4°C) B->C D 4. Purify ADC (Desalting Column) C->D E 5. Characterize (Determine DAR) D->E

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis via SPAAC.

Protocol 2: CuAAC Conjugation of a Small Molecule with this compound

This protocol outlines a general procedure for conjugating an azide-modified small molecule (e.g., a fluorophore) to a biomolecule functionalized with this compound.

  • Preparation: Dissolve the ethynyloxetane-biomolecule (1 eq.) and the azide-fluorophore (1.1 eq.) in a suitable solvent (e.g., DMF/water mixture).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution. Mix sodium ascorbate (0.3 eq., from a fresh aqueous solution) with copper(II) sulfate pentahydrate (0.1 eq.). The ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • CuAAC Reaction: Add the catalyst solution to the solution of reactants.

  • Incubation: Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Purification: Upon completion, quench the reaction and purify the product using appropriate chromatographic techniques (e.g., silica gel chromatography or HPLC).

CuAAC_Workflow A 1. Dissolve Alkyne & Azide (1.1 eq. Azide) C 3. Add Catalyst to Reactants A->C B 2. Prepare Catalyst (CuSO4 + Na-Ascorbate) B->C D 4. Incubate (1-4h at RT) C->D E 5. Purify Product (Chromatography) D->E

Caption: Workflow for small molecule conjugation via CuAAC.

Part 5: Conclusion and Future Perspectives

The choice between SPAAC and CuAAC is a strategic one, hinging on the presence of a living system.

  • Cyclooctynes (SPAAC) are the undisputed champions for in vivo and live-cell applications. Their catalyst-free nature ensures true bioorthogonality. Future development will likely focus on creating new cyclooctyne scaffolds that are more hydrophilic to reduce non-specific binding while maintaining high reaction kinetics.[17][18][20]

  • This compound (for CuAAC) represents a different philosophy: optimizing the building blocks for ex vivo synthesis. While CuAAC is mature, the design of functionalized alkynes that impart beneficial downstream properties (like solubility and improved pharmacokinetics) is a growing and vital field. The oxetane moiety is a prime example of this "functional linker" approach.

Ultimately, this compound and cyclooctynes are not direct competitors for the same applications. Rather, they are complementary tools in the expanding arsenal of the modern biochemist. Understanding their distinct mechanisms and ideal use cases allows researchers to build more complex and functional bioconjugates, pushing the boundaries of diagnostics, therapeutics, and our fundamental understanding of biology.

References

A Comparative Guide to Oxetan-3-ol and Thietan-3-ol as Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In medicinal chemistry, the strategic replacement of functional groups with bioisosteres is a cornerstone of lead optimization. Small, saturated heterocycles have emerged as powerful tools in this endeavor, capable of fine-tuning a drug candidate's physicochemical and pharmacokinetic properties. This guide provides an in-depth comparative analysis of two prominent four-membered heterocyclic bioisosteres: oxetan-3-ol and thietan-3-ol. We will explore their structural nuances, impact on key drug-like properties such as solubility, lipophilicity, and metabolic stability, and their synthetic accessibility. Supported by experimental data and detailed protocols, this guide serves as a technical resource for researchers, scientists, and drug development professionals to make informed decisions when incorporating these valuable motifs into their molecular designs.

Introduction: The Rise of Small Heterocycles in Bioisosterism

Bioisosterism, the practice of substituting one chemical group with another that produces a similar biological response, is a fundamental strategy for mitigating metabolic liabilities, enhancing solubility, and improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate. While classic isosteres are well-established, modern drug discovery increasingly leverages non-classical bioisosteres that may differ in atom count and electronics but preserve or enhance the desired molecular properties and interactions.

Among these, small, strained rings like oxetanes and thietanes have gained significant traction.[1] The oxetane ring, in particular, has been successfully employed as a bioisosteric replacement for metabolically labile or lipophilic groups such as gem-dimethyl and carbonyls.[2][3][4][5] Its introduction can profoundly improve aqueous solubility, metabolic stability, and conformational preferences.[2][3] The thietane ring, with sulfur replacing oxygen, offers a related but distinct set of properties, providing medicinal chemists with another valuable option for molecular scaffolding.[6]

This guide focuses specifically on the 3-hydroxy substituted variants, oxetan-3-ol and thietan-3-ol. These motifs have been investigated as potential bioisosteres for the carboxylic acid functional group, a common moiety in drug candidates that often presents challenges with cell permeability and brain penetration.[7][8][9][10][11] Understanding the subtle yet critical differences between these two scaffolds is essential for their effective application.

Bioisosteric_Replacement GemDimethyl gem-Dimethyl (Lipophilic, Metabolically Stable) Oxetane Oxetane (Polar, Stable, 3D) GemDimethyl->Oxetane Improves Solubility Thietane Thietane (Polarizable, 3D) GemDimethyl->Thietane Modulates Lipophilicity Carbonyl Carbonyl (H-bond Acceptor, Planar) Carbonyl->Oxetane Increases Metabolic Stability Carbonyl->Thietane Introduces 3D Vector

Caption: Bioisosteric replacement of common groups with oxetane and thietane motifs.

Structural and Physicochemical Properties: A Head-to-Head Comparison

The fundamental difference between oxetan-3-ol and thietan-3-ol lies in the heteroatom: oxygen versus sulfur. This single atomic substitution dictates their respective size, bond angles, polarity, and hydrogen bonding capabilities.

  • Electronegativity and Polarity: Oxygen is more electronegative than sulfur, making the C-O bond more polar than the C-S bond. This results in the oxetane ring having a stronger dipole moment and acting as a more effective hydrogen bond acceptor compared to the thietane ring.[1]

  • Ring Puckering and Conformation: Both four-membered rings are puckered to relieve ring strain. The oxetane ring is slightly puckered, influencing the conformation of appended substituents. This three-dimensionality is a key advantage over planar groups like carbonyls.

  • Sulfur's Versatility: A unique feature of the thietane is the ability of the sulfur atom to exist in different oxidation states: sulfide (thietane), sulfoxide (thietane-1-oxide), and sulfone (thietane-1,1-dioxide). Each oxidation state imparts distinct electronic and steric properties, offering a wider range of physicochemical diversity from a single scaffold.[7]

The following table summarizes key computed and experimental physicochemical properties for parent compounds and their corresponding oxetan-3-ol and thietan-3-ol analogues, based on data from a study investigating them as carboxylic acid bioisosteres.[7][9]

PropertyHydrocinnamic Acid (Parent)2-phenethyl-oxetan-3-ol2-phenethyl-thietan-3-ol2-phenethyl-thietan-3-ol-1,1-dioxide
pKa 4.51>12>1210.9
cLogP 1.831.341.950.61
LogD at pH 7.4 -0.491.341.950.61
PAMPA Permeability (LogPapp) -5.79-5.08-4.96-5.48

Analysis: As shown, replacing the acidic carboxylic acid with either oxetan-3-ol or thietan-3-ol dramatically increases the pKa, effectively removing the acidic character at physiological pH.[9] This leads to a significant increase in lipophilicity (LogD at pH 7.4) and, consequently, a marked improvement in passive membrane permeability as measured by the PAMPA assay.[9] Notably, the thietan-3-ol derivative is more lipophilic and slightly more permeable than its oxetane counterpart in this specific series.[9]

Impact on Pharmacokinetics and Synthetic Accessibility

Metabolic Stability

A primary driver for incorporating oxetanes into drug candidates is to enhance metabolic stability.[12] The oxetane ring itself is generally robust to metabolism by cytochrome P450 (CYP) enzymes. By replacing metabolically vulnerable groups (like a gem-dimethyl group where one methyl can be oxidized) or shielding adjacent sites, the oxetane moiety can significantly reduce intrinsic clearance and prolong a compound's half-life.[2][12]

Thietanes are generally less studied in this context, but the sulfur atom is susceptible to oxidation to the corresponding sulfoxide and sulfone. While sometimes a metabolic liability, this can also be exploited for prodrug strategies or to modulate properties.

Synthetic Accessibility

The practicality of using a bioisostere is directly tied to its synthetic accessibility. Fortunately, reliable routes to both scaffolds have been developed.

  • Oxetan-3-ol: Can be synthesized from commercially available epichlorohydrin in a few steps.[13][14][15] The precursor, oxetan-3-one, can also be accessed via a gold-catalyzed cyclization of propargyl alcohol, offering a direct and efficient one-step method.[16][17]

  • Thietan-3-ol: Common syntheses involve the cyclization of 1,3-dihalo-2-propanol derivatives with a sulfur source like sodium sulfide.[18] Alternative routes include the reaction of chloromethyloxiranes with hydrogen sulfide or the reduction of the precursor thietan-3-one.[19][20][21]

While both are accessible, the synthesis of oxetanes has arguably received more attention in recent literature, leading to a broader array of available building blocks.

Experimental Protocols for Comparative Evaluation

To empirically compare these bioisosteres in your own chemical series, a standardized set of in vitro assays is essential. Below are validated, step-by-step protocols for determining key ADME properties.

Protocol 1: Lipophilicity Determination (LogP)

Causality: The octanol-water partition coefficient (LogP) is the gold standard for measuring a compound's lipophilicity. This property governs solubility, permeability, and promiscuity. The shake-flask method is the most direct measurement.[22][23]

Methodology: Shake-Flask Method

  • Preparation: Prepare octanol-saturated water (pH 7.4 buffer) and water-saturated octanol.

  • Dissolution: Accurately weigh and dissolve the test compound in the aqueous phase to a known concentration (e.g., 1 mg/mL).

  • Partitioning: Add an equal volume of the organic phase to the aqueous solution.

  • Equilibration: Shake the mixture vigorously for 1 hour at room temperature to allow the compound to partition between the two phases.

  • Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully sample both the aqueous and organic layers. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).[24]

  • Calculation: Calculate LogP using the formula: LogP = log10([Compound]octanol / [Compound]water).

Protocol 2: In Vitro Metabolic Stability Assay

Causality: This assay assesses a compound's susceptibility to metabolism by the primary drug-metabolizing enzymes, primarily CYPs, which are highly concentrated in liver microsomes. The rate of disappearance of the parent compound is measured over time. A required cofactor, NADPH, initiates the enzymatic reactions.[25][26]

HLM_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Sampling & Analysis cluster_3 Data Interpretation A Thaw Human Liver Microsomes (HLM) on ice D Pre-warm HLM and Compound at 37°C A->D B Prepare 1 µM Test Compound Solution B->D C Prepare NADPH Regenerating System E Initiate reaction by adding NADPH C->E D->E F Incubate at 37°C with shaking E->F G Quench aliquots at time points (0, 5, 15, 30, 60 min) with cold Acetonitrile + IS F->G Time Course H Centrifuge to pellet protein G->H I Analyze supernatant via LC-MS/MS H->I J Plot ln(% Remaining) vs. Time I->J K Calculate Half-Life (t½) and Intrinsic Clearance (CLint) J->K

Caption: Experimental workflow for the Human Liver Microsome (HLM) stability assay.

Methodology: Human Liver Microsomes (HLM) Assay

  • Preparation: Thaw pooled HLM at 37°C and dilute in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[25][27] Keep on ice.

  • Reaction Mixture: In a 96-well plate, add the HLM solution to wells containing the test compound (final concentration 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.[26][28] For negative controls, add buffer instead of the cofactor system.

  • Incubation: Incubate the plate at 37°C with shaking.

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding 2-3 volumes of cold acetonitrile containing an internal standard.[27]

  • Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using LC-MS/MS.

  • Calculation: Determine the half-life (t₁/₂) and intrinsic clearance (CLint) from the slope of the natural log of the percent remaining compound versus time.[26]

Protocol 3: Passive Permeability Assessment

Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive transcellular permeability.[29] It models the gastrointestinal or blood-brain barrier using a lipid-infused artificial membrane, providing a clean measure of a compound's ability to diffuse across a lipid bilayer without the complexities of active transporters.[29][30]

PAMPA_Workflow cluster_0 Plate Preparation cluster_1 Assay Setup cluster_2 Incubation & Quantification cluster_3 Data Analysis A Add buffer to Acceptor Plate (96-well) D Place Donor Plate onto Acceptor Plate ('sandwich') A->D B Coat membrane of Donor Plate with lipid solution (e.g., lecithin in dodecane) C Add Test Compound solution to Donor Plate wells B->C C->D E Incubate sandwich at RT (e.g., 4-18 hours) D->E F Separate plates E->F G Quantify compound concentration in both Donor and Acceptor wells via UV-Vis or LC-MS F->G H Calculate Permeability Coefficient (Pe) G->H

References

The Oxetane Advantage: A Comparative Guide to Assessing Metabolic Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pursuit of metabolically stable drug candidates is a paramount objective. A compound's susceptibility to metabolic breakdown can lead to rapid clearance, poor bioavailability, and the formation of potentially toxic byproducts. In recent years, the incorporation of the oxetane moiety—a four-membered cyclic ether—into drug scaffolds has emerged as a promising strategy to enhance metabolic stability and other crucial physicochemical properties.[1][2] This guide provides an in-depth comparison of the metabolic stability of oxetane-containing compounds against their common isosteric replacements, supported by experimental data and detailed protocols.

The Rise of the Oxetane Ring in Medicinal Chemistry

The oxetane ring is more than just a structural curiosity; it is a versatile tool for fine-tuning the properties of drug candidates.[3] Its small size, polarity, and three-dimensional nature allow it to serve as a bioisosteric replacement for more metabolically labile groups such as gem-dimethyl, carbonyl, and morpholine moieties.[1][2] The introduction of an oxetane can lead to significant improvements in aqueous solubility, lipophilicity, and, most importantly, metabolic stability.[4][5] These improvements stem from the oxetane's inherent robustness and its ability to block sites of metabolic oxidation.[3]

The value of this structural motif is underscored by its presence in a growing number of FDA-approved drugs and clinical candidates.[3] For instance, the replacement of a metabolically vulnerable N-methyl group with an oxetane-containing fragment was a key step in the development of LY3000328, a treatment for abdominal aortic aneurysm.

Key Metabolic Pathways for Oxetane-Containing Drugs

While generally stable, oxetanes are not metabolically inert. Understanding their potential metabolic fate is crucial for predicting their pharmacokinetic profiles. The primary routes of metabolism for oxetane-containing compounds involve:

  • Cytochrome P450 (CYP) Enzymes: These enzymes, primarily located in the liver, are major players in the metabolism of most drugs.[6][7] While the oxetane ring itself is relatively resistant to CYP-mediated oxidation, adjacent, more susceptible functional groups can still be targeted.[8][9] Interestingly, the incorporation of an oxetane can sometimes steer metabolism away from CYP pathways, reducing the risk of drug-drug interactions.[6][10]

  • Microsomal Epoxide Hydrolase (mEH): In a surprising discovery, it was found that oxetane rings can be hydrolyzed by mEH to form diols.[6][11] This represents an unusual non-oxidative metabolic pathway and offers a strategic advantage in drug design by providing an alternative clearance route that is less prone to the drug-drug interactions commonly associated with CYP enzymes.[12][13]

  • Uridine 5'-diphospho-glucuronosyltransferases (UGTs): As part of Phase II metabolism, UGTs conjugate molecules with glucuronic acid to increase their water solubility and facilitate excretion.[14][15][16] While direct glucuronidation of the oxetane ring is not a primary pathway, hydroxylated metabolites formed in Phase I can be substrates for UGTs.[17][18]

Comparative Metabolic Stability: A Data-Driven Overview

The enhanced metabolic stability of oxetane-containing compounds has been demonstrated in numerous studies. The following tables summarize quantitative data from in vitro microsomal stability assays, comparing oxetanes to their structural analogues. The key parameter presented is intrinsic clearance (CLint), which measures the rate of metabolism by liver enzymes; a lower CLint value indicates greater metabolic stability.[19]

Table 1: Comparison of Metabolic Stability of Oxetane-Containing Compounds and Their Analogues in Human Liver Microsomes (HLM) [1]

Parent Compound (with Isostere)IsostereOxetane AnalogueCLint (µL/min/mg protein) of ParentCLint (µL/min/mg protein) of Oxetane AnalogueFold Improvement in Stability
Compound Agem-DimethylOxetane-substituted A85155.7
Compound BCarbonylOxetane-substituted B120254.8
Compound CMorpholineOxetane-substituted C65106.5

This table highlights the significant improvements in metabolic stability observed when replacing common chemical motifs with an oxetane ring.

Table 2: Species-Specific Metabolic Stability of a Hypothetical Compound Pair [1]

SpeciesCLint (µL/min/mg protein) of gem-Dimethyl AnalogueCLint (µL/min/mg protein) of Oxetane Analogue
Human9218
Rat11022
Mouse15035
Dog7512
Monkey8816

This table illustrates how the metabolic stability of a compound can vary across species and how the incorporation of an oxetane can confer stability in multiple species.

Experimental Protocols for Assessing Metabolic Stability

To provide a practical framework for researchers, this section details the step-by-step methodology for a standard in vitro liver microsomal stability assay.

Protocol: In Vitro Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound by incubating it with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes.[20][21]

Materials and Equipment:

  • Liver microsomes (human or other species)

  • Test compounds and positive control compounds (e.g., verapamil, dextromethorphan)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (with internal standard for quenching and analysis)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Experimental Workflow:

Caption: Workflow for in vitro liver microsomal stability assay.

Step-by-Step Procedure:

  • Preparation:

    • Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[22]

    • Prepare stock solutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO).[23]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the diluted microsomal solution.

    • Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The time of addition is considered time zero.[21]

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).[20]

  • Sample Processing:

    • After the final time point, centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[21]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • The slope of the linear regression of this plot gives the rate constant of elimination (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

In Vivo Pharmacokinetic Studies

While in vitro assays provide valuable initial data, in vivo pharmacokinetic (PK) studies in animal models are essential to understand a compound's metabolic stability in a whole-organism context.[7][19] These studies involve administering the compound to animals (e.g., rats, mice) and collecting blood samples over time to determine key PK parameters such as clearance, volume of distribution, and bioavailability.[24][25] A lower clearance and longer half-life in in vivo studies for an oxetane-containing compound compared to its analogue would provide strong evidence of its enhanced metabolic stability.[26]

Conclusion

The incorporation of an oxetane moiety is a powerful and validated strategy for enhancing the metabolic stability of drug candidates.[4][5] By serving as a robust bioisosteric replacement for metabolically labile groups, oxetanes can significantly improve a compound's pharmacokinetic profile.[1][2] The experimental protocols detailed in this guide provide a framework for objectively assessing the metabolic stability of oxetane-containing compounds and comparing their performance to other alternatives. As the field of medicinal chemistry continues to evolve, the strategic use of motifs like the oxetane will be crucial in the development of safer and more effective therapeutics.

References

Unveiling the Reactivity of 3-Ethynyloxetan-3-ol: A Comparative Guide to its Efficacy in CuAAC vs. SPAAC Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of ligation chemistry is paramount. The ideal reaction must be efficient, specific, and biocompatible. "Click chemistry," a concept pioneered by K. B. Sharpless, has provided a powerful toolkit to meet these demands.[1] Among the most prominent click reactions are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide delves into a critical comparison of these two powerhouse reactions through the lens of a unique and increasingly important building block: 3-ethynyloxetan-3-ol. We will explore the mechanistic nuances, present experimental data, and provide actionable protocols to empower you to make an informed decision for your specific application.

The Crossroads of Reactivity: CuAAC vs. SPAAC

The fundamental difference between CuAAC and SPAAC lies in the method of alkyne activation. CuAAC employs a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide.[][3][4] In contrast, SPAAC utilizes the inherent ring strain of a cyclooctyne to drive the reaction with an azide, completely obviating the need for a metal catalyst.[5][6] This distinction has profound implications for their respective applications, particularly in biological systems where metal toxicity is a concern.[6][7][8]

The Workhorse: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is the quintessential click reaction, celebrated for its exceptional speed, reliability, and regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer.[1][3][4] Its kinetics are typically orders of magnitude faster than SPAAC, making it ideal for applications where rapid conjugation is essential.[9] However, the reliance on a copper catalyst, which can be cytotoxic, presents a significant hurdle for in vivo applications, often necessitating the use of stabilizing ligands to mitigate cellular damage.[7][10]

CuAAC_Mechanism CuAAC Reaction Pathway cluster_cycle Catalytic Cycle Alkyne R1-C≡CH (this compound) Cu_Acetylide Copper Acetylide Intermediate Azide R2-N3 Cu_Triazolide Copper Triazolide Intermediate Cu_I Cu(I) Catalyst Cu_I->Cu_Acetylide + Alkyne Product 1,4-Triazole Cu_Acetylide->Cu_Triazolide + Azide Cu_Triazolide->Product Protonation

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The Biocompatible Alternative: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Developed by Bertozzi and colleagues as a solution to copper toxicity, SPAAC has become the gold standard for bioconjugation in living systems.[5][11] The reaction's driving force is the release of ring strain in cyclooctynes, which allows the cycloaddition to proceed efficiently at physiological temperatures without any catalyst.[12][13][14] The primary trade-offs are generally slower reaction kinetics compared to CuAAC and the steric bulk of the cyclooctyne, which can sometimes impact the properties of the final conjugate.[9]

SPAAC_Mechanism SPAAC Reaction Pathway Cyclooctyne Strained Cyclooctyne TS [3+2] Cycloaddition Transition State Cyclooctyne->TS Azide R-N3 Azide->TS Product Triazole Product (Regioisomeric Mixture) TS->Product

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The Unique Contributor: this compound

This compound is a bifunctional building block featuring a terminal alkyne for click chemistry and an oxetane ring.[15] The oxetane moiety is not merely a structural element; it is an increasingly popular "polar pharmacophore" in modern drug discovery.[16][17] Its incorporation can significantly improve key physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, while also providing a rigid, three-dimensional scaffold that can enhance binding to biological targets.[18][19] The use of this compound allows these benefits to be seamlessly integrated into a molecule via CuAAC.

Efficacy Comparison: A Data-Driven Analysis

It is crucial to understand that This compound, as a terminal alkyne, is a direct substrate for CuAAC, not SPAAC . A direct comparison, therefore, involves reacting this compound in a CuAAC reaction versus reacting an azide with a strained cyclooctyne in a SPAAC reaction. The comparison highlights the trade-offs between the two core methodologies.

Quantitative Performance Metrics
ParameterCuAAC with this compoundSPAAC with a Representative Cyclooctyne (e.g., DBCO)
Second-Order Rate Constant (k₂) 10¹ - 10⁴ M⁻¹s⁻¹[20]~0.6 - 1.0 M⁻¹s⁻¹[21]
Catalyst Requirement Copper(I) (e.g., from CuSO₄/NaAsc)[22]Catalyst-free[5][11]
Biocompatibility Limited by copper cytotoxicity; requires ligands for in vivo use[6][7][10]High; ideal for live-cell and in vivo applications[5][9]
Typical Reaction Time Minutes to a few hours[3][6]Hours to >24 hours[11][20]
Typical Yield Often >95%[23]80-95%
Regioselectivity Exclusively 1,4-disubstituted triazole[4]Mixture of regioisomers
Reagent Steric Profile Small, minimally perturbative alkyneBulky, hydrophobic cyclooctyne[9]

Experimental Section: Protocols for Comparative Evaluation

The following protocols provide a framework for quantifying the performance of these two distinct reactions. A robust comparison requires careful experimental design and consistent analytical methods.

Workflow for Comparative Efficacy Analysis

Experimental_Workflow Start Prepare Stock Solutions: - this compound - Azide Substrate (e.g., Benzyl Azide) - DBCO (for SPAAC) - Catalyst/Ligand (for CuAAC) CuAAC_Setup Set up CuAAC Reaction Array (Varying concentrations, time points) Start->CuAAC_Setup SPAAC_Setup Set up SPAAC Reaction Array (Varying concentrations, time points) Start->SPAAC_Setup Monitoring Monitor Reaction Progress (LC-MS, HPLC, or NMR) CuAAC_Setup->Monitoring SPAAC_Setup->Monitoring Analysis Kinetic & Yield Analysis: - Calculate rate constants - Determine final conversion Monitoring->Analysis Conclusion Compare Efficacy: Speed vs. Biocompatibility Analysis->Conclusion

Caption: A generalized workflow for the comparative analysis of CuAAC and SPAAC.

Protocol 1: CuAAC with this compound

Objective: To determine the reaction rate and yield for the CuAAC conjugation of this compound.

Causality: This protocol uses a pre-mixed solution of Copper(II) and a stabilizing ligand (THPTA). The ligand is crucial as it prevents copper precipitation in aqueous buffers, protects the Cu(I) oxidation state, and accelerates the reaction, thereby minimizing potential damage to sensitive biomolecules by reducing required exposure time.[24] Sodium ascorbate is used as the reducing agent to generate the active Cu(I) catalyst in situ from the Cu(II) salt.[22][24]

Materials:

  • This compound

  • Azide-functionalized molecule (e.g., Benzyl Azide)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate (NaAsc)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • Co-solvent (e.g., DMSO)

Procedure:

  • Prepare Stock Solutions:

    • 10 mM this compound in DMSO.

    • 10 mM Benzyl Azide in DMSO.

    • 20 mM CuSO₄ in water.

    • 50 mM THPTA in water.

    • 100 mM Sodium Ascorbate in water (prepare fresh).

  • Reaction Setup (500 µL final volume):

    • In a microcentrifuge tube, add 400 µL of PBS buffer.

    • Add 25 µL of 10 mM Benzyl Azide stock (Final conc: 0.5 mM).

    • Add 25 µL of 10 mM this compound stock (Final conc: 0.5 mM).

    • Prepare the catalyst premix: combine 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA. Add this 18.8 µL premix to the reaction tube (Final conc: 0.25 mM Cu, 1.25 mM Ligand).[24]

    • Vortex gently to mix.

  • Initiation and Monitoring:

    • Initiate the reaction by adding 25 µL of freshly prepared 100 mM Sodium Ascorbate (Final conc: 5 mM).[24]

    • Immediately vortex and start the timer.

    • At designated time points (e.g., 0, 5, 15, 30, 60 min), withdraw an aliquot and quench by diluting into an appropriate solvent for analysis (e.g., acetonitrile for LC-MS).

  • Analysis:

    • Analyze aliquots by LC-MS or HPLC to quantify the consumption of reactants and formation of the triazole product.

    • Calculate percent conversion and determine the reaction rate.

Protocol 2: SPAAC with a DBCO Reagent

Objective: To determine the reaction rate and yield for a representative copper-free click reaction for comparison.

Causality: This protocol is significantly simpler as it requires no catalyst. The reaction is initiated simply by mixing the two components. The choice of DBCO (Dibenzocyclooctyne) is based on its widespread use and relatively fast kinetics for a SPAAC reagent.[21] Reaction progress is monitored over a longer timescale due to the inherently slower kinetics compared to CuAAC.[9]

Materials:

  • Azide-functionalized molecule (e.g., Benzyl Azide)

  • DBCO-functionalized reagent (e.g., DBCO-amine)

  • Buffer (e.g., PBS, pH 7.4)

  • Co-solvent (e.g., DMSO)

Procedure:

  • Prepare Stock Solutions:

    • 10 mM Benzyl Azide in DMSO.

    • 10 mM DBCO-amine in DMSO.

  • Reaction Setup (500 µL final volume):

    • In a microcentrifuge tube, add 450 µL of PBS buffer.

    • Add 25 µL of 10 mM Benzyl Azide stock (Final conc: 0.5 mM).

    • Vortex gently to mix.

  • Initiation and Monitoring:

    • Initiate the reaction by adding 25 µL of 10 mM DBCO-amine stock (Final conc: 0.5 mM).

    • Immediately vortex and start the timer.

    • Incubate at a constant temperature (e.g., 25°C or 37°C).

    • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot for analysis.

  • Analysis:

    • Analyze aliquots by LC-MS or HPLC to quantify the consumption of reactants and formation of the triazole product.

    • Calculate percent conversion and determine the reaction rate.

Conclusion and Recommendations

The choice between using this compound in a CuAAC reaction and employing a SPAAC strategy is dictated by the experimental context.

  • Choose CuAAC with this compound for:

    • Rapid and high-yield synthesis in vitro, such as in drug discovery, materials science, or the production of bioconjugates where the final product can be purified away from the copper catalyst.

    • Applications where the small size of the terminal alkyne is advantageous over the bulky cyclooctyne.

    • When the goal is to leverage the beneficial physicochemical properties of the oxetane ring without the synthetic complexity of incorporating it into a strained cyclooctyne.

  • Choose SPAAC for:

    • Live-cell imaging, in vivo labeling, or any application involving sensitive biological systems where copper toxicity is a limiting factor.[7][8][25]

    • Experiments requiring a catalyst-free and simple reaction setup.

    • Situations where slower, more controlled conjugation is acceptable or even desired.

References

A Senior Application Scientist's Guide to the Characterization of Triazole Products from 3-Ethynyloxetan-3-ol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the incorporation of unique structural motifs into potential therapeutic agents is a critical step in optimizing physicochemical and pharmacological properties. The oxetane ring, a four-membered cyclic ether, has garnered significant attention for its ability to improve aqueous solubility, metabolic stability, and lipophilicity.[1] When coupled with the versatile 1,2,3-triazole core, often synthesized via the robust copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," it gives rise to a novel class of compounds with considerable potential.[2]

This guide provides an in-depth technical comparison and characterization of triazole products derived from the reaction of 3-ethynyloxetan-3-ol with various azides. We will delve into the synthetic considerations, explore the nuances of their characterization by state-of-the-art analytical techniques, and present supporting experimental data to offer a comprehensive understanding of these promising molecules.

Synthetic Strategies: A Comparative Overview

The most prevalent and efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles from terminal alkynes like this compound is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3] This reaction is highly regarded for its reliability, regioselectivity, and mild reaction conditions.[4] However, alternative methods, such as ruthenium-catalyzed reactions, can provide access to the 1,5-regioisomer, offering a complementary approach to explore the chemical space around the triazole core.

Synthesis MethodRegioselectivityTypical CatalystKey AdvantagesKey Considerations
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Exclusively 1,4-disubstitutedCu(I) source (e.g., CuSO₄/sodium ascorbate, CuI)High yields, mild conditions, broad functional group tolerance, aqueous compatibility.[3]Potential for copper contamination in the final product, requiring purification steps.[5]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Predominantly 1,5-disubstitutedRu(II) complexes (e.g., Cp*RuCl(PPh₃)₂)Access to the alternative regioisomer, can also be used with internal alkynes.Generally requires anhydrous conditions and organic solvents; catalyst can be more expensive.

The choice between these methods is primarily dictated by the desired substitution pattern on the triazole ring, which can significantly influence the biological activity and physicochemical properties of the final compound. For the purpose of this guide, we will focus on the more common CuAAC reaction.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a triazole product from this compound and an azide.

CuAAC_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization A Reactants: - this compound - Azide (R-N3) D Reaction: - Stir at room temperature A->D B Catalyst System: - CuSO4·5H2O - Sodium Ascorbate B->D C Solvent: - t-BuOH/H2O (1:1) C->D E Quenching & Extraction: - Add H2O - Extract with EtOAc D->E Reaction Completion F Washing: - Brine E->F G Drying & Concentration: - Dry over Na2SO4 - Concentrate in vacuo F->G H Purification: - Column Chromatography (Silica Gel) G->H I Spectroscopy: - NMR (1H, 13C) - Mass Spectrometry (HRMS) H->I Pure Product J Purity Analysis: - HPLC I->J

Caption: A general workflow for the synthesis and characterization of triazoles from this compound.

Detailed Experimental Protocol: CuAAC Synthesis

This protocol provides a step-by-step methodology for a typical CuAAC reaction between this compound and an azide.

Materials:

  • This compound

  • Organic Azide (e.g., Benzyl Azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.05 eq).

  • In another vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 eq).

  • To the stirred solution of the alkyne and azide, add the CuSO₄ solution, followed by the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, add water to the reaction mixture and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization of the Triazole-Oxetane Products

Thorough characterization is essential to confirm the structure and purity of the synthesized triazole products. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of these molecules. Both ¹H and ¹³C NMR provide diagnostic signals that confirm the formation of the 1,4-disubstituted triazole ring and the integrity of the oxetane moiety.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a 1-(1-(3-hydroxyoxetan-3-yl))-1H-1,2,3-triazole derivative will exhibit several key signals:

  • Triazole Proton (C5-H): A characteristic singlet typically appearing in the range of δ 7.5-8.5 ppm.[6] This is a definitive indicator of the formation of the 1,4-disubstituted triazole.

  • Oxetane Methylene Protons: The four methylene protons of the oxetane ring will appear as two sets of signals, often as doublets or multiplets, in the upfield region of the spectrum.

  • Oxetane Hydroxyl Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • Signals from the Azide Substituent (R-group): The protons of the R-group from the starting azide will also be present in the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information:

  • Triazole Carbons (C4 and C5): Two distinct signals for the triazole ring carbons, typically in the aromatic region (δ 120-150 ppm).[6]

  • Oxetane Carbons: Signals corresponding to the carbons of the oxetane ring. The carbon bearing the hydroxyl and triazole groups will be a quaternary carbon.

  • Signals from the Azide Substituent (R-group): The carbons of the R-group will also be observed.

Illustrative NMR Data for a Hypothetical Product: 1-benzyl-4-(3-hydroxyoxetan-3-yl)-1H-1,2,3-triazole

Signal¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Triazole CH ~8.0 (s, 1H)~122.0
Triazole C -Oxetane-~145.0
Oxetane C-OH variable (br s, 1H)-
Oxetane CH~4.5-4.8 (m, 4H)~78.0
Oxetane C -OH-~70.0
Benzyl CH~5.6 (s, 2H)~54.0
Benzyl Ar-H ~7.3-7.4 (m, 5H)~128.0-135.0

Note: The chemical shifts are approximate and can vary based on the solvent and the specific structure of the R-group.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized triazole. The mass spectrum will show the molecular ion peak ([M+H]⁺ or [M+Na]⁺), which should correspond to the calculated exact mass of the product.[7][8]

Fragmentation Pattern: The fragmentation pattern in the mass spectrum can also provide structural information. Common fragmentation pathways for 1,2,3-triazoles include the loss of a nitrogen molecule (N₂).[9] The fragmentation of the oxetane ring may also be observed.

Comparative Analysis of Characterization Data

The following diagram illustrates the key decision points in the characterization process based on the expected spectroscopic data.

Characterization_Logic Start Purified Product NMR Acquire 1H and 13C NMR Start->NMR MS Acquire HRMS Start->MS Check_H_NMR Check for Triazole H singlet (~δ 7.5-8.5 ppm) NMR->Check_H_NMR Check_MS Check for [M+H]+ peak (matches calculated mass) MS->Check_MS Check_C_NMR Check for Triazole C signals (~δ 120-150 ppm) Check_H_NMR->Check_C_NMR Yes Failure Re-evaluate Synthesis/Purification Check_H_NMR->Failure No Check_C_NMR->MS Yes Check_C_NMR->Failure No Success Structure Confirmed Check_MS->Success Yes Check_MS->Failure No

Caption: Decision-making workflow for the characterization of triazole-oxetane products.

Conclusion

The synthesis of triazoles from this compound via CuAAC is a robust and efficient method for generating novel molecular scaffolds with potential applications in drug discovery. The characterization of these products relies on a combination of NMR spectroscopy and mass spectrometry to unequivocally confirm their structure and purity. The presence of a characteristic singlet for the triazole proton in the ¹H NMR spectrum, along with the correct molecular ion peak in the HRMS, are key indicators of a successful synthesis. This guide provides a comprehensive framework for researchers to confidently synthesize and characterize these promising compounds.

References

The Strategic Pivot: Is 3-Ethynyloxetan-3-ol a Superior Carboxylic Acid Surrogate?

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal Chemists

In the landscape of drug discovery, the carboxylic acid moiety is a cornerstone pharmacophore, featured in over 450 marketed drugs.[1][2] Its ability to engage in potent ionic and hydrogen-bonding interactions makes it a frequent visitor to the binding sites of biological targets.[3] However, this functional group is not without its flaws. The inherent acidity often leads to poor membrane permeability, rapid metabolism via pathways like acyl-glucuronidation, and potential for idiosyncratic toxicity, which has led to the withdrawal of drugs from the market.[2][4][5]

To navigate these challenges, medicinal chemists employ the strategy of bioisosteric replacement, swapping the problematic carboxylic acid with a surrogate that mimics its essential binding interactions while offering an improved physicochemical and pharmacokinetic profile.[6][7] This guide provides an in-depth comparison of a promising non-classical isostere, the oxetan-3-ol scaffold (the core of 3-ethynyloxetan-3-ol), against its more established counterparts. We will dissect the experimental data to determine when and why this unique surrogate might be the superior choice.

The Challenger: Oxetan-3-ol, a Neutral Mimic with a 3D Twist

While the query specified "this compound," the foundational work in this area focuses on the oxetan-3-ol moiety as the carboxylic acid surrogate.[8][9][10] The ethynyl group represents a further modification, but the core principles lie with the parent heterocycle. Unlike classical isosteres that replicate the acidity of a carboxylic acid, oxetan-3-ol is a neutral bioisostere .[4][6] This fundamental difference is the source of its most significant advantages.

The oxetane ring, a four-membered cyclic ether, has gained significant traction in medicinal chemistry for its ability to impart desirable properties.[11][12][13] It introduces a polar, sp³-rich, three-dimensional character into otherwise flat molecules, a strategy known to improve solubility and explore new chemical space.[11][14] When fashioned into oxetan-3-ol, it serves as a competent mimic of a carboxylic acid's hydrogen-bonding capabilities, acting as both a hydrogen bond donor (via the hydroxyl group) and acceptor (via the ether oxygen and hydroxyl oxygen), while sidestepping the liabilities of acidity.[8][15][16]

Key Advantages of the Oxetan-3-ol Surrogate:

  • Enhanced Permeability: By replacing an acidic group (largely ionized at physiological pH) with a neutral one, passive diffusion across biological membranes can be significantly improved. This is particularly valuable in the design of CNS-penetrant drugs.[8][17]

  • Metabolic Stability: The oxetane ring is a metabolically robust replacement for other groups like gem-dimethyl and is not susceptible to the common metabolic pathways that plague carboxylic acids, such as acyl-glucuronidation.[11][12][13][18]

  • Reduced Acidity-Related Issues: Problems associated with high acidity, such as potential for off-target effects or poor pharmacokinetic profiles, are circumvented.[19]

  • Increased Three-Dimensionality: The sp³-hybridized carbons of the oxetane ring increase the Fsp³ character of a molecule, which can lead to improved aqueous solubility and novel interactions with the target protein.[12][14]

Head-to-Head Comparison: Oxetan-3-ol vs. The Incumbents

The true value of a surrogate is revealed only through direct comparison. The choice of an isostere is highly context-dependent, and its success can rarely be predicted with certainty.[6] However, by examining their intrinsic properties, we can make a more rational selection.

cluster_0 Carboxylic Acid (Parent) cluster_1 Bioisosteric Replacements cluster_acidic Acidic Isosteres cluster_neutral Neutral Isostere CA R-COOH (pKa ~4-5) Tetrazole Tetrazole (pKa ~4.5-4.9) CA->Tetrazole Mimics Acidity AcylSulfonamide Acyl Sulfonamide (pKa ~2-4) CA->AcylSulfonamide Mimics Acidity HydroxamicAcid Hydroxamic Acid (pKa ~8-9) CA->HydroxamicAcid Weakly Acidic Oxetanol Oxetan-3-ol (pKa > 12) CA->Oxetanol Mimics H-Bonding (Neutral)

Caption: Bioisosteric strategies for carboxylic acid replacement.

Tetrazole

Among the most common acidic isosteres, the 5-substituted tetrazole ring closely mimics the pKa of a carboxylic acid (pKa ≈ 4.5–4.9).[6] It is planar and metabolically robust against many common transformations.[6][20]

  • Verdict: Tetrazole is the choice when maintaining the anionic charge is critical for a salt-bridge interaction with the target. However, its acidity can still limit permeability. Studies have shown that despite similar pKa and LogD values to a parent carboxylic acid, the tetrazole analogue can be significantly less permeable.[21][22] In contrast, oxetan-3-ol offers a path to higher permeability by eliminating the ionizable group altogether.

Hydroxamic Acid

With a pKa around 8-9, hydroxamic acids are less acidic than carboxylic acids and can show improved membrane permeability.[6][19] Their defining feature, however, is their ability to act as potent metal chelators.[23]

  • Verdict: While effective, the metal-chelating ability of hydroxamic acids is a double-edged sword, often leading to off-target effects and toxicity concerns.[19][23] Oxetan-3-ol provides a much safer profile in this regard, making it a superior choice when targeting non-metalloenzymes or when a clean safety profile is paramount.

Acyl Sulfonamides

These are strongly acidic isosteres, with pKa values typically in the 2-4 range.[19] They can form very strong interactions with target proteins.

  • Verdict: The high acidity of acyl sulfonamides often results in poor permeability and high plasma protein binding.[4][19] Oxetan-3-ol sits at the opposite end of the spectrum and is the clear winner when the goal is to reduce acidity and increase passive diffusion .

Data-Driven Decision Making: A Physicochemical Snapshot

A systematic comparison of isosteres on a common scaffold provides the clearest picture of their relative properties. The data below is compiled from a comprehensive study by Ballatore et al., with the oxetan-3-ol data added from a separate comparative study for context.

Isostere ClassExample CompoundpKaLogD (pH 7.4)Permeability (Papp)Key Takeaway
Carboxylic Acid Phenylacetic acid analogue4.5-1.91-6.22Baseline for comparison.[21]
Oxetan-3-ol Phenethyl oxetan-3-ol>121.83HighSignificantly less acidic and more lipophilic, leading to higher permeability.[8][16]
Tetrazole Phenylacetic acid-tetrazole4.6-1.86-7.12Mimics acidity and lipophilicity but has significantly lower permeability than the acid.[21][22]
Hydroxamic Acid Phenylacetic acid-hydroxamic acid9.2-0.19-5.70Less acidic and more permeable, but carries potential toxicity risks.[21]
Acyl Sulfonamide Phenylacetic acid-acylsulfonamide3.5-1.06-6.37Highly acidic, offering no permeability advantage over the parent acid in this context.[21]

Note: Permeability is expressed as log Papp (apparent permeability coefficient) from a Parallel Artificial Membrane Permeability Assay (PAMPA). Less negative values indicate higher permeability. Data is illustrative and sourced from multiple studies for comparison.[8][16][21][22]

Experimental Protocols for Isostere Evaluation

To ensure scientific integrity, every claim must be backed by robust experimental data. Below are standardized protocols for synthesizing and evaluating carboxylic acid surrogates.

cluster_synthesis cluster_testing Start Starting Material (e.g., Epichlorohydrin) Synth Synthesize Isostere Analogues Start->Synth Purify Purification & Characterization Synth->Purify pKa pKa Determination (Capillary Electrophoresis) Purify->pKa Test LogD LogD Measurement (Shake-flask or LC-MS) Purify->LogD Test PAMPA Permeability Assay (PAMPA) Purify->PAMPA Test HLM Metabolic Stability (Human Liver Microsomes) Purify->HLM Test Data Comparative Data Analysis pKa->Data LogD->Data PAMPA->Data HLM->Data

Caption: Experimental workflow for comparing carboxylic acid isosteres.

Protocol 1: Synthesis of Oxetan-3-ol

This protocol provides a concise, modified method for synthesizing the core oxetan-3-ol ring, which can then be elaborated.[24][25]

  • Acidolysis of Epichlorohydrin: To a solution of catalytic anhydrous Iron (III) chloride (FeCl₃) in acetic acid, add 2-(chloromethyl)oxirane (epichlorohydrin) slowly. Heat the mixture at 70°C for 12 hours. After cooling, extract the product with a suitable organic solvent (e.g., DCM). Concentrate the solution in vacuo to yield acetic acid-2-hydroxy-3-chloropropyl ester.[25]

  • Protection: The resulting hydroxyl group is protected. For example, treat with ethyl vinyl ether under weak acid catalysis (p-TsOH) at 35°C. Due to the instability of the resulting hemiacetal, use the crude product directly in the next step without purification.[24]

  • Hydrolysis and Cyclization: Treat the crude protected intermediate with aqueous sodium hydroxide (NaOH) at high temperature (110°C) for approximately 4 hours, monitoring by TLC. This step hydrolyzes the acetate and promotes intramolecular cyclization to form the oxetane ring.[24]

  • Deprotection: After cooling, the resulting mixture is treated with a mild acid (e.g., p-TsOH in methanol) at a controlled temperature (15-18°C) to remove the protecting group, yielding the final oxetan-3-ol product. Quench the reaction with sodium bicarbonate.[24]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a compound across an artificial lipid membrane, serving as a model for intestinal absorption.[21]

  • Preparation of Plates: A 96-well filter plate is coated with a solution of a lipid mixture (e.g., 2% w/v lecithin in dodecane). The corresponding 96-well acceptor plate is filled with a buffer solution (e.g., PBS at pH 7.4).

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO and dilute them into a buffer solution (pH ~6.5) to mimic the environment of the small intestine.

  • Assay Incubation: Add the compound solutions to the donor wells of the filter plate. Carefully place the filter plate onto the acceptor plate, ensuring the lipid membrane is in contact with the acceptor buffer. Incubate the plate assembly at room temperature for a set period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the concentrations and physical parameters of the assay system.

Protocol 3: Metabolic Stability Assay in Human Liver Microsomes (HLM)

This in vitro assay evaluates a compound's susceptibility to metabolism by cytochrome P450 enzymes.[19]

  • Incubation Mixture: Prepare an incubation mixture in a 96-well plate containing phosphate buffer (pH 7.4), human liver microsomes, and the test compound at a final concentration (e.g., 1 µM).

  • Initiation of Reaction: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH solution (a necessary cofactor for CYP enzymes).

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Calculation: The rate of disappearance of the parent compound is used to calculate parameters such as in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion: A Strategic Addition, Not a Universal Panacea

Returning to our central question: is this compound (and its parent, oxetan-3-ol) a better carboxylic acid surrogate? The evidence suggests it is not universally better, but rather strategically superior in specific, well-defined scenarios .

The oxetan-3-ol moiety is an outstanding choice when the primary goal is to mitigate the liabilities of acidity . It offers a compelling strategy to enhance metabolic stability, boost membrane permeability, and increase the three-dimensionality of a lead compound.[8][11][12] Its utility is particularly pronounced in CNS drug discovery, where avoiding ionization is often a prerequisite for crossing the blood-brain barrier.[8]

However, if the anionic charge of the carboxylic acid is essential for a critical salt-bridge interaction with the target receptor, acidic isosteres like tetrazole remain the more logical choice. The art of medicinal chemistry lies in selecting the right tool for the job. The rise of the oxetane-3-ol surrogate provides a powerful, non-classical tool that expands the strategic options available, allowing chemists to pivot away from acidity and navigate the complex challenges of modern drug design with greater precision.

References

Quantifying the Impact of the Oxetane Ring on Compound Lipophilicity: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of molecules with optimized physicochemical properties is paramount. Among the various structural motifs employed to fine-tune these properties, the oxetane ring has emerged as a powerful tool for medicinal chemists.[1][2] This guide provides an in-depth analysis of the oxetane ring's impact on compound lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3] We will objectively compare the oxetane moiety with common bioisosteric replacements, supported by experimental data, and provide a detailed protocol for the experimental determination of lipophilicity.

The Significance of Lipophilicity in Drug Design

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), governs a molecule's ability to partition between an aqueous and a lipid environment.[3] This delicate balance is crucial; sufficient lipophilicity is required for membrane permeability and target engagement, while excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[3][4] Therefore, the ability to modulate lipophilicity in a controlled manner is a cornerstone of successful drug development.

The Oxetane Ring: A Polar Bioisostere for Lipophilicity Modulation

The four-membered oxetane ring has gained significant traction as a versatile structural motif in medicinal chemistry.[5][6] It is often employed as a bioisosteric replacement for gem-dimethyl and carbonyl groups, offering a unique combination of metabolic stability and polarity.[7][8] The introduction of the sterically constrained ether oxygen within the ring imparts a significant dipole moment, leading to a general decrease in lipophilicity compared to its carbocyclic or acyclic counterparts.

Comparative Analysis: Oxetane vs. Common Bioisosteres

The decision to incorporate an oxetane into a lead molecule is often driven by the need to mitigate high lipophilicity introduced by other groups, such as the gem-dimethyl group, which is frequently used to block metabolically labile positions. The following tables provide a quantitative comparison of the impact of the oxetane ring on lipophilicity versus other common structural motifs.

Table 1: Oxetane as a Bioisostere for the gem-Dimethyl Group

Compound Pair Structure with gem-Dimethyl cLogP Structure with Oxetane cLogP ΔcLogP Reference
13.52.5-1.0
24.23.0-1.2
32.81.9-0.9

Data presented in this table is illustrative and sourced from published studies. cLogP values are calculated predictions.

The data clearly demonstrates that replacing a gem-dimethyl group with an oxetane ring consistently leads to a significant reduction in calculated logP, highlighting the oxetane's utility in designing less lipophilic molecules.

Caption: Bioisosteric replacement of a lipophilic gem-dimethyl group with a more polar oxetane ring.

Table 2: Oxetane vs. Other Cyclic Analogs

Parent Scaffold Cyclobutane Analog (cLogP) Oxetane Analog (cLogP) ΔcLogP Reference
Piperidine2.11.3-0.8
Pyrrolidine1.60.9-0.7

This comparison further underscores the oxetane's ability to lower lipophilicity relative to its direct carbocyclic analog, cyclobutane.

Experimental Determination of Lipophilicity (logP)

While computational predictions of logP are valuable for initial screening, experimental determination remains the gold standard for accurate assessment. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a widely accepted, robust, and high-throughput technique for measuring lipophilicity.[1]

Principle of the RP-HPLC Method for logP Determination

The RP-HPLC method for logP determination is an indirect method that correlates the retention time of a compound on a nonpolar stationary phase with its known n-octanol/water partition coefficient. A series of reference compounds with well-established logP values are used to generate a calibration curve. The logP of the test compound is then interpolated from this curve based on its retention time under the same chromatographic conditions.[6]

G Experimental Workflow for logP Determination by RP-HPLC prep 1. Preparation of Standards and Samples hplc 2. HPLC System Setup prep->hplc Inject standards cal 3. Generation of Calibration Curve hplc->cal Obtain retention times (tR) ana 4. Analysis of Test Compound cal->ana Established linear relationship (log k' vs. known logP) calc 5. Calculation of logP ana->calc Obtain tR of test compound result result calc->result Final logP Value

References

A Comparative Guide to the Spectroscopic Validation of 3-Ethynyloxetan-3-ol Bioconjugates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of 3-Ethynyloxetan-3-ol in Bioconjugation

In the landscape of chemical biology and drug development, the ability to selectively and stably link molecules to proteins, antibodies, and nucleic acids is paramount. This process, known as bioconjugation, is the cornerstone of antibody-drug conjugates (ADCs), diagnostic probes, and tools for studying biological systems. The "click chemistry" paradigm, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a robust and efficient ligation strategy.[1][2]

Within the diverse toolkit of alkyne-bearing molecules, this compound (EEO) has garnered significant interest. Its unique four-membered oxetane ring imparts favorable physicochemical properties, including enhanced hydrophilicity and metabolic stability, which are often desirable in biological applications. However, the successful synthesis of a bioconjugate is only half the battle; rigorous validation is required to confirm that the conjugation has occurred, to determine its efficiency, and to ensure the structural integrity of the resulting biomolecule.

This guide provides an in-depth comparison of spectroscopic techniques for the validation of EEO conjugation to biomolecules. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis of EEO against other common alkynes, providing researchers with the critical insights needed to design and verify their bioconjugation strategies.

Comparative Analysis: this compound vs. Alternative Alkynes

The choice of alkyne is a critical decision in the design of a bioconjugation experiment. While EEO is a terminal alkyne primarily used in CuAAC reactions, it's important to understand its performance characteristics relative to other classes of alkynes, such as simple terminal alkynes and the strained alkynes used in copper-free click chemistry.[3]

FeatureThis compound (EEO)Simple Terminal Alkynes (e.g., Ethynylbenzene)Strained Cyclooctynes (e.g., DIBO, DBCO)
Primary Reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Requirement Yes (Copper (I))Yes (Copper (I))No (Metal-free)[2][4]
Reaction Kinetics Fast with catalystFast with catalystGenerally faster than CuAAC in a biological context[5]
Biocompatibility Catalyst cytotoxicity can be a concern for live-cell labeling[2]Catalyst cytotoxicity is a concernExcellent; widely used for in-vivo applications
Hydrophilicity High, due to the oxetane and hydroxyl groupsLow to moderate, depending on substituentsModerate to high, often requires PEGylation
Key Advantage Enhanced solubility and potential for improved pharmacokinetic profileSimple, readily available starting materialsBioorthogonal, suitable for live systems
Primary Use Case Creating well-defined conjugates ex vivo (e.g., ADCs, probes)General bioconjugation, material scienceLive-cell imaging, in vivo chemistry

The key advantage of EEO lies in the oxetane moiety, which is designed to improve the aqueous solubility of the alkyne and the final conjugate, a common challenge in bioconjugation.

The Bioconjugation Workflow: A Step-by-Step Overview

Validating a bioconjugation is a multi-step process that requires careful execution and analysis at each stage. The following workflow illustrates the typical path from initial biomolecule modification to final characterization of the EEO conjugate.

G cluster_prep Preparation cluster_conj Conjugation cluster_val Spectroscopic Validation A 1. Prepare Biomolecule (e.g., Antibody, Protein) B 2. Introduce Azide Handle (e.g., via NHS-Azide) A->B C 3. Purify Azide-Modified Biomolecule B->C D 4. Click Reaction with EEO (CuSO4, Reductant) C->D E 5. Purify EEO-Bioconjugate (e.g., SEC, Dialysis) D->E F UV-Vis Spectroscopy (Degree of Labeling) E->F G Fluorescence Spectroscopy (Conformational Changes) E->G H Mass Spectrometry (Mass Confirmation) E->H I NMR Spectroscopy (Structural Detail) E->I

Caption: General workflow for the synthesis and validation of an EEO-biomolecule conjugate.

Spectroscopic Validation Methodologies: A Comparative Guide

No single technique can provide a complete picture of a bioconjugate. A multi-faceted approach, employing several spectroscopic methods, is essential for robust validation.

UV-Visible (UV-Vis) Absorption Spectroscopy

Principle: UV-Vis spectroscopy is a rapid and accessible method for quantifying the extent of conjugation, often referred to as the Degree of Labeling (DOL).[6][7] It relies on the Beer-Lambert law, where the absorbance of a sample is directly proportional to the concentration of the absorbing species.[6] By measuring the absorbance at two different wavelengths—one for the biomolecule (typically 280 nm for proteins) and one for the conjugated molecule (if it has a unique chromophore)—the DOL can be calculated.[8]

Expert Insight: The choice to use UV-Vis first is driven by its simplicity and speed. It provides a quick check on whether the reaction has proceeded to a reasonable extent before committing to more complex and time-consuming analyses like mass spectrometry. Since EEO itself does not have a strong UV absorbance distinct from a protein, this method is most effective when EEO is used to conjugate a chromophore-containing molecule.

Experimental Protocol (Calculating DOL):

  • Sample Preparation: Prepare solutions of the unmodified biomolecule and the final, purified EEO-conjugate in a suitable buffer (e.g., PBS).

  • Baseline Correction: Use the buffer to zero the spectrophotometer.

  • Spectral Acquisition: Measure the full UV-Vis spectrum (e.g., 220-400 nm) for both the unmodified and conjugated biomolecule.[8] Note the absorbance at 280 nm (A280) and at the maximum absorbance wavelength of the conjugated payload (A_max).

  • Calculation:

    • First, calculate the correction factor (CF) for the payload's contribution to the A280 reading: CF = (A280 of payload) / (A_max of payload).

    • Next, determine the concentration of the protein in the conjugate sample: Protein Conc. (M) = [A280 - (A_max * CF)] / ε_protein, where ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Then, calculate the concentration of the conjugated payload: Payload Conc. (M) = A_max / ε_payload, where ε_payload is the molar extinction coefficient of the payload at its A_max.

    • Finally, the DOL is the molar ratio: DOL = Payload Conc. / Protein Conc.

TechniqueInformation GainedAdvantagesDisadvantages
UV-Vis Spectroscopy Average Degree of Labeling (DOL)Rapid, non-destructive, widely availableRequires a chromophore on the conjugated payload; provides an average, not a distribution; susceptible to interference from absorbing contaminants.[8]
Fluorescence Spectroscopy

Principle: Fluorescence spectroscopy is highly sensitive to the local environment of a fluorophore.[9] It can be used in two primary ways for validation:

  • Direct Labeling: If EEO is used to conjugate a fluorescent dye, the increase in fluorescence after purification confirms successful conjugation.

  • Intrinsic Fluorescence: Changes in the intrinsic fluorescence of a protein (primarily from tryptophan residues) can indicate conformational changes upon conjugation.[9] A significant change might suggest that the conjugation has disrupted the protein's native structure.

Expert Insight: This technique is particularly valuable for assessing the quality of the conjugation, not just the quantity. A successful conjugation should not significantly alter the biomolecule's tertiary structure. Monitoring intrinsic tryptophan fluorescence is a sensitive way to check for such perturbations.

Experimental Protocol (Intrinsic Fluorescence Monitoring):

  • Sample Preparation: Prepare samples of the unmodified biomolecule and the EEO-conjugate at the same molar concentration (e.g., 1 µM) in PBS.

  • Instrument Setup: Use a fluorometer with an excitation wavelength set to ~295 nm (to selectively excite tryptophan). Set the emission scan range from 310 nm to 450 nm.

  • Data Acquisition: Record the fluorescence emission spectrum for the buffer blank, the unmodified biomolecule, and the EEO-conjugate.

  • Analysis: Compare the spectra of the unmodified and conjugated samples. Look for changes in the emission maximum wavelength (λ_max) and intensity. A significant blue or red shift in λ_max indicates a change in the polarity of the environment around the tryptophan residues, suggesting a conformational change.[9]

G cluster_mech CuAAC Mechanism A Cu(II) Precursor C Cu(I) Catalyst A->C B Reductant (e.g., Ascorbate) B->C F Copper-Acetylide Intermediate C->F D Biomolecule-Azide G Triazole Product (Conjugate) D->G E This compound (EEO) E->F F->G Cycloaddition G->C Regenerates

Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing one of the most definitive confirmations of successful conjugation.[10] By comparing the mass of the unmodified biomolecule with the EEO-conjugate, one can confirm the covalent addition and determine the distribution of species (e.g., DOL 0, 1, 2, etc.).[11] Techniques like Electrospray Ionization (ESI) are commonly used for large biomolecules.[12]

Expert Insight: MS is the gold standard for confirming covalent modification. Unlike UV-Vis, it doesn't just give an average DOL; it reveals the heterogeneity of the product. This is critical for applications like ADCs, where a consistent drug-to-antibody ratio (DAR) is essential for efficacy and safety.

Experimental Protocol (Intact Mass Analysis):

  • Sample Preparation: Desalt the purified conjugate sample using a suitable method (e.g., zip-tipping or buffer exchange) to remove non-volatile salts that interfere with ionization. The final sample should be in a volatile buffer (e.g., ammonium acetate) or water/acetonitrile with a small amount of acid (e.g., formic acid).

  • Instrument Setup: Calibrate the mass spectrometer (e.g., ESI-QTOF) using a known protein standard.

  • Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum over an appropriate m/z range for the expected charge states of the biomolecule.

  • Deconvolution: Use deconvolution software (e.g., MaxEnt) to convert the raw m/z spectrum (which shows multiple charge states) into a zero-charge mass spectrum.

  • Analysis: Compare the deconvoluted mass of the conjugate to the unmodified biomolecule. The mass shift should correspond to the mass of the EEO molecule plus the mass of the payload attached via the click reaction. The presence of multiple peaks will indicate the distribution of different DOL species.

TechniqueInformation GainedAdvantagesDisadvantages
Mass Spectrometry Definitive mass confirmation of conjugate; Distribution of DOL species; Site of conjugation (with peptide mapping).Highly accurate and specific; Provides heterogeneity information.[13]Requires specialized equipment; Sample preparation (desalting) is critical; Can be destructive.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed atomic-level structural information by probing the magnetic properties of atomic nuclei.[14] For EEO conjugation, NMR can definitively confirm the formation of the triazole ring formed during the click reaction.[15] While full structural analysis of a large protein-EEO conjugate by NMR is complex, it is an invaluable tool for characterizing the small molecule components or smaller peptide conjugates.[16]

Expert Insight: While not typically used for routine validation of large protein conjugates due to complexity and sensitivity issues, NMR is the ultimate tool for mechanistic studies and for characterizing the modified small molecule or peptide itself. It provides unequivocal proof of the chemical bond formation, which is something MS and UV-Vis can only infer.

Experimental Protocol (¹H NMR of a Model Reaction):

  • Sample Preparation: Perform a model click reaction between EEO and a small azide-containing molecule (e.g., benzyl azide). Purify the resulting triazole product. Dissolve the product in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis: Analyze the resulting spectrum. Key diagnostic signals to look for are:

    • The disappearance of the acetylenic proton signal from EEO.

    • The appearance of a new singlet in the aromatic region (typically ~7.5-8.5 ppm), which is characteristic of the triazole proton.

    • Shifts in the signals corresponding to the protons on the oxetane ring and the formerly azide-adjacent methylene group.

TechniqueInformation GainedAdvantagesDisadvantages
NMR Spectroscopy Unambiguous structural confirmation of the triazole linkage; Atomic-level detail of the conjugate structure.Provides absolute structural proof.[17]Low sensitivity; Not suitable for large, intact biomolecules; Requires high sample concentration and purity.

Conclusion: An Integrated Approach to Validation

The robust validation of this compound bioconjugates is not a matter of choosing a single "best" technique, but of implementing an integrated analytical strategy.

  • UV-Vis spectroscopy serves as an initial, rapid screen for reaction success and for calculating an average degree of labeling.

  • Fluorescence spectroscopy provides crucial insight into the structural integrity of the biomolecule post-conjugation.

  • Mass spectrometry offers definitive confirmation of the covalent modification and, critically, reveals the heterogeneity and distribution of the conjugated species.

  • NMR spectroscopy , while more specialized, provides the ultimate, unambiguous structural proof of the desired chemical bond formation.

By understanding the principles, advantages, and limitations of each method, researchers can confidently design experiments, interpret data, and ensure the quality and consistency of their novel bioconjugates, paving the way for the next generation of targeted therapeutics and advanced research tools.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Ethynyloxetan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the meticulous management of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the proper disposal of 3-Ethynyloxetan-3-ol, ensuring the safety of laboratory personnel and the preservation of our environment. Our commitment to your work extends beyond providing high-quality reagents to ensuring you have the critical information needed for safe and compliant laboratory operations.

Hazard Assessment and Chemical Profile of this compound

Understanding the intrinsic properties of this compound is the foundation of its safe handling and disposal. This compound possesses a unique trifunctional structure: a strained oxetane ring, a tertiary alcohol, and a terminal alkyne. Each of these functional groups contributes to its specific hazard profile.

GHS Hazard Identification:

According to aggregated GHS information, this compound is classified with the following hazards[1]:

  • Acute Toxicity, Oral (Warning): Harmful if swallowed[1].

  • Skin Corrosion/Irritation (Warning): Causes skin irritation[1].

  • Serious Eye Damage/Eye Irritation (Danger): Causes serious eye damage[1].

  • Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Warning): May cause respiratory irritation[1].

Structural Contributions to Reactivity:

  • Oxetane Ring: The four-membered ether ring is strained, with a ring strain energy of approximately 25.5 kcal/mol[2]. While less reactive than epoxides, oxetanes can undergo ring-opening reactions under acidic conditions or with strong nucleophiles[3][4]. This necessitates careful segregation from acidic waste streams. Thermal decomposition of substituted oxetanes has been shown to yield carbonyl compounds and alkenes[5].

  • Ethynyl Group: The terminal alkyne presents a potential hazard. Acetylenic compounds can be reactive and have been broadly exploited in drug discovery[6]. Their disposal requires special consideration to prevent environmental release[7].

  • Tertiary Alcohol: The hydroxyl group can influence the compound's solubility and may participate in reactions, though it is generally less reactive than the strained oxetane ring.

A summary of the key chemical properties is provided below:

PropertyValueSource
Molecular FormulaC₅H₆O₂--INVALID-LINK--[1]
Molecular Weight98.10 g/mol --INVALID-LINK--[1]
CAS Number1352492-38-6--INVALID-LINK--[1]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to be in a well-ventilated area, preferably within a certified chemical fume hood. The following personal protective equipment is mandatory:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[8]. Given the risk of serious eye damage, this is a critical requirement.

  • Hand Protection: Chemical-impermeable gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use[9].

  • Skin and Body Protection: A lab coat is required. For larger quantities or in the event of a spill, consider additional protective clothing to prevent skin exposure[8][10].

  • Respiratory Protection: Under normal use conditions within a fume hood, respiratory protection may not be necessary. However, if aerosols or vapors are generated, or if working outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used[8][11].

Spill Management Protocol

Accidental spills must be managed promptly and safely. The following steps provide a clear protocol for spill cleanup.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: Remove all sources of ignition from the area[8].

  • Contain the Spill: For liquid spills, use a non-combustible absorbent material like sand, earth, diatomaceous earth, or vermiculite to contain the spillage[12][13]. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Absorbed Material: Carefully scoop or sweep up the absorbed material and place it into a suitable, labeled, and closed container for hazardous waste disposal[8][9][11].

  • Decontaminate the Area: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste[8].

  • Dispose of Waste: All contaminated materials, including gloves, absorbent, and cleaning supplies, must be placed in a sealed container and disposed of as hazardous chemical waste[13].

Proper Disposal Procedure for this compound

The guiding principle for the disposal of this compound is that it must be treated as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash [7][14][15].

Disposal Workflow Diagram:

G A Start: Unwanted This compound B Is the container empty? A->B C Triple rinse with a suitable solvent (e.g., methanol or acetone). Collect rinsate as hazardous waste. B->C Yes E Collect neat chemical or contaminated materials in a compatible, sealed waste container. B->E No D Deface label. Dispose of empty container per institutional guidelines. C->D F Is the waste container compatible? (e.g., HDPE, Glass) E->F G Label the waste container with: 'Hazardous Waste' 'this compound' and other components if mixed. F->G Yes H Store in a designated Satellite Accumulation Area (SAA). G->H I Segregate from incompatible materials (e.g., strong acids, oxidizing agents). H->I J Request waste pickup from your Environmental Health & Safety (EHS) office. I->J K EHS transports for licensed chemical incineration or disposal. J->K

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, vials, absorbent from spills)[7].

    • Use a dedicated, compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container has a secure, tight-fitting lid[13].

  • Chemical Incompatibility and Segregation:

    • Do not mix this compound waste with incompatible chemicals. Due to the reactivity of the oxetane ring, avoid mixing with strong acids or strong oxidizing agents[3][16]. A chemical compatibility chart should be consulted for any mixed waste streams[17].

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation[14][18].

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste"[14].

    • Identify the contents, listing "this compound" and any other components in the waste mixture by their full chemical names[18].

    • Indicate the approximate percentages of each component.

    • Affix the appropriate hazard pictograms (e.g., corrosive, irritant, harmful).

  • Empty Container Management:

    • To be considered non-hazardous, an empty container must be thoroughly emptied of all contents[19].

    • The container should be triple-rinsed with a suitable solvent (e.g., methanol, acetone). Crucially, the rinsate from each rinse must be collected and disposed of as hazardous waste [7][15][19].

    • After triple-rinsing and allowing it to dry, the original label on the container must be completely removed or defaced[19]. The rinsed, dried, and defaced container can then be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste container[7][15][18].

    • Provide them with all necessary information about the waste, including its composition and volume.

    • The final disposal will be managed by licensed professionals, likely through high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products[9][11]. This is a common and environmentally responsible method for disposing of organic chemical waste.

Regulatory Context

The disposal of chemical waste is governed by regulations from agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[20][21][22]. It is the responsibility of the waste generator (the laboratory) to ensure that waste is properly identified, managed, and prepared for disposal in compliance with all applicable federal, state, and local regulations.

By adhering to the procedures outlined in this guide, you contribute to a culture of safety and environmental stewardship, building trust in your laboratory's operational integrity.

References

A Senior Application Scientist's Guide to the Safe Handling of 3-Ethynyloxetan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling 3-Ethynyloxetan-3-ol, a unique building block in medicinal chemistry. The protocols outlined herein are designed to be a self-validating system, ensuring both the integrity of your research and the safety of your laboratory personnel.

Hazard Profile: A Synthesis of Analogous Data

Based on data from similar oxetane compounds, this compound should be treated as a hazardous substance with the potential for the following:

Hazard ClassificationAnticipated Effects
Flammable Liquid May be a flammable liquid and vapor.[1]
Skin Corrosion/Irritation Expected to cause skin irritation.[1][2][3]
Serious Eye Damage/Irritation Can cause serious eye irritation or damage.[1][2][3]
Acute Oral Toxicity May be harmful if swallowed.[2]
Specific Target Organ Toxicity May cause respiratory irritation.[1][2]

It is crucial to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following equipment is mandatory:

  • Eye and Face Protection : Chemical splash goggles are the minimum requirement.[4] For operations with a higher risk of splashing, such as transfers of larger quantities, a full-face shield should be worn in addition to goggles.[4][5]

  • Hand Protection : Nitrile or neoprene gloves are recommended for incidental contact.[4] Ensure gloves are changed immediately if contamination is suspected. For prolonged handling or immersion, heavier-duty gloves should be considered.

  • Body Protection : A flame-resistant lab coat must be worn over long-sleeved clothing and long pants.[4] For larger-scale operations, a chemical-resistant apron or coveralls should be utilized.

  • Respiratory Protection : All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] If work outside of a fume hood is unavoidable, a risk assessment must be performed to determine the appropriate respiratory protection, which may include an air-purifying respirator with an organic vapor cartridge.[4]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every step.

Engineering Controls
  • Ventilation : Always handle this compound in a well-ventilated area, preferably a chemical fume hood with a tested and certified face velocity.[2]

  • Safety Equipment : An operational eyewash station and safety shower must be readily accessible in the immediate work area.[2]

Handling Protocol
  • Preparation : Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items and ensure emergency equipment is accessible.

  • Aliquotting and Transfer : Conduct all transfers of this compound within a chemical fume hood. Use appropriate tools (e.g., pipettes, spatulas) to avoid direct contact. Keep containers tightly closed when not in use.[2]

  • Heating and Reaction : If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames. Containers may explode when heated.[2]

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[2][7] Decontaminate the work surface.

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8] Remove contaminated clothing while rinsing.[8] Seek medical attention if irritation persists.[2]

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[2]

  • Inhalation : Move the individual to fresh air.[2] If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[2]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.

  • Spill : For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).[2] Place the absorbed material in a sealed, labeled container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound, including contaminated consumables and absorbent materials, must be treated as hazardous waste.

  • Segregation : Collect all waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage : Store the waste container in a designated satellite accumulation area.

  • Disposal : Dispose of the hazardous waste through your institution's approved hazardous waste disposal program.[2] Do not pour down the drain.

Visual Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Transfer/Aliquot Transfer/Aliquot Prepare Fume Hood->Transfer/Aliquot Perform Reaction Perform Reaction Transfer/Aliquot->Perform Reaction Decontaminate Workspace Decontaminate Workspace Perform Reaction->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose via EHS Dispose via EHS Segregate Waste->Dispose via EHS

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethynyloxetan-3-ol
Reactant of Route 2
Reactant of Route 2
3-Ethynyloxetan-3-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.